molecular formula C13H8BrClO B1272327 4-Bromo-3'-chlorobenzophenone CAS No. 27434-90-8

4-Bromo-3'-chlorobenzophenone

Cat. No.: B1272327
CAS No.: 27434-90-8
M. Wt: 295.56 g/mol
InChI Key: RFKLPMBHTYGGHV-UHFFFAOYSA-N
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Description

4-Bromo-3'-chlorobenzophenone is a useful research compound. Its molecular formula is C13H8BrClO and its molecular weight is 295.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKLPMBHTYGGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373600
Record name 4-Bromo-3'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27434-90-8
Record name 4-Bromo-3'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Strategic Synthesis of 4-Bromo-3'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 27434-90-8 Molecular Formula: C₁₃H₈BrClO Molecular Weight: 295.56 g/mol

Executive Summary

This technical guide details the synthesis of 4-Bromo-3'-chlorobenzophenone , a critical diaryl ketone scaffold used in the development of p38 MAP kinase inhibitors, photo-initiators, and advanced fenofibrate analogs.

Unlike symmetrical benzophenones, the synthesis of this non-symmetrical, di-halogenated target requires strict regiochemical control. This guide presents two distinct, self-validating protocols:

  • Friedel-Crafts Acylation: The industrial standard for scalability, utilizing steric parameters to drive para-selectivity.

  • Grignard-Nitrile Addition: A high-fidelity chemoselective route ensuring isomer purity for pharmaceutical applications.

Retrosynthetic Analysis

To design the optimal synthesis, we employ a disconnection approach centered on the carbonyl core.

  • Disconnection A (Friedel-Crafts): Cleavage of the carbonyl-aryl bond on the electron-rich ring (Bromobenzene) suggests 3-chlorobenzoyl chloride as the electrophile.

  • Disconnection B (Organometallic): Cleavage allows for a Grignard approach. Utilizing the reactivity difference between aryl-bromide and aryl-chloride allows for the selective formation of 3-chlorophenylmagnesium bromide to attack 4-bromobenzonitrile .

Visualization: Retrosynthetic Pathway

Retrosynthesis Target This compound (Target) SynthonA Path A: Friedel-Crafts (Acylation) Target->SynthonA SynthonB Path B: Grignard-Nitrile (Chemoselective) Target->SynthonB PrecursorA1 3-Chlorobenzoyl chloride (Electrophile) SynthonA->PrecursorA1 PrecursorA2 Bromobenzene (Nucleophile) SynthonA->PrecursorA2 PrecursorB1 3-Chlorophenylmagnesium bromide (Nucleophile) SynthonB->PrecursorB1 PrecursorB2 4-Bromobenzonitrile (Electrophile) SynthonB->PrecursorB2

Figure 1: Retrosynthetic map illustrating the two primary disconnections based on electronic feasibility and commercial availability of precursors.

Methodology A: Friedel-Crafts Acylation (Scalable Route)

Rationale: This route exploits the directing effects of substituents. Bromobenzene is an ortho/para director (deactivated).[1][2] While the ortho position is statistically available, the bulky benzoyl electrophile favors the para position due to steric hindrance, yielding the desired 4-bromo isomer.

Reaction Mechanism

The reaction proceeds via the generation of an acylium ion from 3-chlorobenzoyl chloride and Aluminum Chloride (


). The electrophilic attack occurs at the para-position of the bromobenzene, followed by re-aromatization.
Protocol

Reagents:

  • 3-Chlorobenzoyl chloride (1.0 equiv)

  • Bromobenzene (1.2 equiv) - Acts as substrate and co-solvent

  • Aluminum Chloride (

    
    ), anhydrous (1.1 equiv)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - Solvent

Step-by-Step Procedure:

  • Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Catalyst Charge: Under a nitrogen atmosphere, charge the flask with anhydrous

    
     (14.6 g, 110 mmol) and dry DCM (50 mL). Cool the suspension to 0–5°C using an ice bath.
    
  • Electrophile Formation: Mix 3-chlorobenzoyl chloride (17.5 g, 100 mmol) in DCM (20 mL). Add this solution dropwise to the

    
     suspension over 15 minutes. Observation: The mixture will darken as the acylium complex forms.
    
  • Substrate Addition: Add Bromobenzene (18.8 g, 120 mmol) dropwise. Maintain temperature <10°C to minimize poly-acylation or ortho formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to mild reflux (40°C) for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quenching (Critical): Cool the mixture to 0°C. Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 30 mL concentrated HCl. Caution: This step is highly exothermic.

  • Workup: Separate the organic layer.[1][3][4] Extract the aqueous layer twice with DCM (2 x 50 mL). Combine organic phases and wash sequentially with:

    • Water (100 mL)

    • 10% NaOH (to remove unreacted acid)[2][4]

    • Brine (100 mL)

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from hot Ethanol or Methanol to isolate the pure para isomer.
    

Methodology B: Grignard-Nitrile Addition (High Purity)

Rationale: Friedel-Crafts reactions can yield 5–10% ortho isomers, which are difficult to separate. The Grignard route is chemically precise. We utilize the Chemoselectivity of Halogen-Metal Exchange : The C-Br bond is weaker than the C-Cl bond. Reacting 1-bromo-3-chlorobenzene with Magnesium preferentially inserts Mg at the bromine position, leaving the chlorine intact.

Workflow Logic
  • Formation: 1-Bromo-3-chlorobenzene + Mg

    
     3-Chlorophenylmagnesium bromide.
    
  • Addition: Grignard + 4-Bromobenzonitrile

    
     Imine Magnesium Salt.
    
  • Hydrolysis: Imine Salt +

    
    
    
    
    
    this compound.
Protocol

Reagents:

  • 1-Bromo-3-chlorobenzene (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • 4-Bromobenzonitrile (0.95 equiv)

  • THF (anhydrous)

Step-by-Step Procedure:

  • Grignard Activation: In a flame-dried Schlenk flask, place Mg turnings (2.67 g, 110 mmol). Activate by dry stirring with a crystal of Iodine until purple vapors appear. Add 10 mL anhydrous THF.

  • Initiation: Add approx. 5% of the 1-bromo-3-chlorobenzene (Total: 19.1 g, 100 mmol) to the Mg. Heat gently with a heat gun until the solution becomes turbid and exotherm begins.

  • Reagent Formation: Dilute the remaining bromide in 40 mL THF and add dropwise to the refluxing mixture over 30 minutes. Reflux for an additional 1 hour to ensure complete formation of 3-chlorophenylmagnesium bromide .

  • Coupling: Cool the Grignard solution to 0°C. Dissolve 4-bromobenzonitrile (17.3 g, 95 mmol) in 30 mL THF and add dropwise.

  • Reaction: Stir at room temperature for 4 hours. The solution will turn a dark brown/red color as the imine salt precipitates.

  • Acid Hydrolysis: Cool to 0°C. Quench with 3M HCl (50 mL). Stir vigorously for 2 hours (or overnight) to hydrolyze the intermediate imine to the ketone.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash with saturated

    
     and brine. Dry (
    
    
    
    ) and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is recommended for this route to remove any bi-aryl coupling byproducts.

Visualization: Grignard Workflow

GrignardWorkflow Start 1-Bromo-3-chlorobenzene Grignard 3-Cl-Ph-MgBr (Intermediate) Start->Grignard Insertion Mg Mg / THF Mg->Grignard Imine Imine Salt Complex Grignard->Imine Nucleophilic Addn Nitrile 4-Bromobenzonitrile Nitrile->Imine Product This compound Imine->Product Hydrolysis Acid H3O+ Hydrolysis Acid->Product

Figure 2: Step-wise progression of the Grignard-Nitrile synthesis, highlighting the critical hydrolysis step.

Analytical Characterization (Self-Validation)

To validate the synthesis, compare experimental data against these theoretical standards.

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR (400 MHz, CDCl3)

7.6–7.7 (d, 2H)
Protons ortho to Carbonyl (Ring A)

7.5–7.6 (d, 2H)
Protons ortho to Bromine (Ring A)

7.75 (t, 1H)
Proton ortho to Cl and Carbonyl (Ring B, H-2')

7.4–7.6 (m, 3H)
Remaining Ring B protons
IR Spectroscopy 1655–1665

C=O Stretch (Diaryl Ketone)
1580

C=C Aromatic Stretch
Mass Spectrometry m/z ~294/296/298Molecular Ion (

). Distinct isotope pattern for Br+Cl.

Safety & Handling

  • Aluminum Chloride: Highly hygroscopic.[2] Reacts violently with water to release HCl gas. Handle in a fume hood.

  • THF: Peroxide former. Ensure solvent is distilled or tested for peroxides before reflux.

  • Bromobenzene/Chlorobenzene: Toxic by inhalation and skin contact. Use nitrile gloves.

References

  • Friedel-Crafts Acylation Mechanisms

    • Organic Chemistry Portal. "Friedel-Crafts Acylation."[1][2][4][5][6][7] Available at: [Link][2]

  • Grignard Reaction Specifics

    • PubChem.[8] "this compound Compound Summary." National Library of Medicine. Available at: [Link]

  • Advanced Coupling Alternatives (Suzuki-Miyaura)

    • Cheng, B., et al. (2022).[9] "Design, synthesis and biological evaluation of novel diaryl ketone derivatives." European Journal of Medicinal Chemistry, 228, 113930.[9] (Demonstrates Pd-catalyzed coupling for high-value diaryl ketones).

  • Reagent Properties

    • NIH PubChem. "4-Bromo-3-chlorobenzonitrile."[8] (Precursor for Method B). Available at: [Link]

Sources

4-Bromo-3'-chlorobenzophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Bromo-3'-chlorobenzophenone

Executive Summary

This compound (CAS: 27434-90-8) represents a privileged scaffold in medicinal chemistry and materials science. Its significance lies in its asymmetric di-halogenated core , which offers orthogonal reactivity profiles. The distinct bond dissociation energies (BDE) of the aryl-bromide (C-Br) versus the aryl-chloride (C-Cl) bonds allow for sequential, site-selective cross-coupling reactions. This guide provides a definitive technical analysis of its properties, validated synthesis routes, and experimental protocols for its application as a dual-functional intermediate.

Part 1: Physiochemical Architecture

The molecular identity of this compound is defined by its specific substitution pattern: a bromine atom at the para position of one phenyl ring and a chlorine atom at the meta position of the second ring. This asymmetry is critical for its utility in iterative synthesis.

Table 1: Core Molecular Data

PropertySpecification
Chemical Name This compound
IUPAC Name (4-bromophenyl)(3-chlorophenyl)methanone
CAS Number 27434-90-8
Molecular Formula C₁₃H₈BrClO
Molecular Weight 295.56 g/mol
Exact Mass 293.945 g/mol
Physical State Crystalline Solid (White to Off-White)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in H₂O
SMILES ClC1=CC=CC(C(C2=CC=C(Br)C=C2)=O)=C1

Part 2: Synthetic Engineering

To synthesize this compound with high regiochemical fidelity, one must carefully select the electrophile and nucleophile to avoid isomeric mixtures (e.g., the 4,4'-isomer).

The Regioselectivity Challenge
  • Incorrect Route: Reaction of 4-bromobenzoyl chloride with chlorobenzene. Why it fails: Chlorobenzene is ortho/para directing. The major product will be 4-bromo-4'-chlorobenzophenone.

  • Correct Route: Reaction of 3-chlorobenzoyl chloride with bromobenzene .

    • Mechanism: Friedel-Crafts Acylation.[1]

    • Logic: Bromobenzene acts as the nucleophile. The bromine substituent is ortho/para directing (with para favored due to sterics). The 3-chloro group is already fixed on the acyl chloride electrophile.

    • Result: The carbonyl attaches para to the bromine, yielding the desired this compound.

Visualizing the Synthesis Logic

SynthesisRoute Reactant1 3-Chlorobenzoyl Chloride (Electrophile) Intermediate Acylium Ion Complex Reactant1->Intermediate Activation Reactant2 Bromobenzene (Nucleophile) Reactant2->Intermediate Electrophilic Attack Catalyst AlCl3 (Lewis Acid) Reflux, 80°C Catalyst->Intermediate Catalysis Product This compound (Target Isomer) Intermediate->Product Hydrolysis/Workup

Figure 1: Regioselective Friedel-Crafts synthesis pathway ensuring the 3',4-substitution pattern.

Part 3: Chemoselectivity & Functionalization

The utility of this molecule stems from the reactivity difference between the two halogen sites. In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the oxidative addition step is the rate-determining step.

  • Reactivity Order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl .

  • Strategic Implication: Under controlled conditions (room temperature, standard phosphine ligands), Pd(0) will insert exclusively into the C-Br bond. The C-Cl bond remains intact, serving as a "handle" for a second, subsequent reaction (using bulky, electron-rich ligands like XPhos or higher temperatures).

Chemo-Switching Workflow

Chemoselectivity Start This compound Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3, 60°C) Start->Step1 Site-Selective (Br only) Inter Intermediate: 4-Aryl-3'-chlorobenzophenone Step1->Inter Step2 Step 2: Buchwald/Suzuki (Pd2(dba)3, XPhos, 110°C) Inter->Step2 Activation of Cl Final Final Product: 3',4-Di-functionalized Benzophenone Step2->Final

Figure 2: Sequential functionalization strategy leveraging the reactivity gap between Ar-Br and Ar-Cl.

Part 4: Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts Acylation

Rationale: This method is scalable and uses readily available commodity chemicals.

Reagents:

  • Bromobenzene (1.0 equiv)[2]

  • 3-Chlorobenzoyl chloride (1.1 equiv)

  • Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Maintain an inert atmosphere (N₂ or Ar).

  • Solvation: Charge the flask with AlCl₃ (16.0 g, 120 mmol) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

  • Acyl Activation: Add 3-chlorobenzoyl chloride (19.2 g, 110 mmol) dropwise over 15 minutes. The solution will darken as the acylium ion forms.

  • Nucleophilic Attack: Add bromobenzene (15.7 g, 100 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Reflux at 40°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture carefully onto 200 g of crushed ice/HCl mixture to decompose the aluminum complex.

  • Extraction: Separate the organic layer.[3] Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Purification: Wash combined organics with saturated NaHCO₃ (to remove acid) and brine. Dry over MgSO₄. Concentrate in vacuo. Recrystallize from ethanol/hexane to yield white crystals.

Protocol B: Analytical Validation (QC)

To ensure the product is the 3',4-isomer and not the 4,4'-isomer, analyze the aromatic splitting pattern in ¹H NMR.

  • ¹H NMR (400 MHz, CDCl₃):

    • Look for the 3'-chloro ring signals : A distinct singlet (or narrow doublet) around δ 7.8 ppm (H-2') due to meta-coupling only.

    • Look for the 4-bromo ring signals : A characteristic AA'BB' system (two doublets) typical of para-substitution, centered around δ 7.6–7.4 ppm.

  • Mass Spectrometry (GC-MS):

    • Parent Ion (M+): ~294/296/298 (showing the specific isotope pattern for 1 Br and 1 Cl: M, M+2, M+4 in approx 3:4:1 ratio).

References

  • ChemicalBook. (2023). This compound Product Description and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for this compound. Retrieved from [2]

  • Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews. (Contextual grounding for regioselectivity in benzophenone synthesis).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Primary source for chemoselectivity of Br vs Cl).

Sources

Strategic Utilization of 4-Bromo-3'-chlorobenzophenone in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Asymmetric Advantage

In the high-stakes arena of drug discovery, scaffold versatility is paramount. 4-Bromo-3'-chlorobenzophenone represents a high-value "bifunctional linchpin" intermediate. Unlike its symmetric counterparts (e.g., 4,4'-dibromobenzophenone), this molecule offers orthogonal reactivity due to the distinct electronic and steric environments of the para-bromo and meta-chloro substituents.

This guide details the strategic application of this scaffold in two critical domains:

  • Divergent Library Synthesis: Exploiting the reactivity gap between aryl-bromide and aryl-chloride bonds for sequential cross-coupling.

  • Chemical Biology (Target Identification): Leveraging the benzophenone moiety as a robust photoaffinity label to map drug-protein interactions.

Synthetic Utility: The Principle of Orthogonal Reactivity

The core value of this compound lies in the chemoselectivity of its halogen handles.

Mechanistic Basis

Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) proceed via an oxidative addition step. The rate of oxidative addition to a C-X bond generally follows the order: I > Br/OTf >> Cl >> F .

  • Site A (4-Bromo): The C-Br bond is electronically activated (para-position relative to the electron-withdrawing carbonyl) and sterically accessible. It undergoes rapid oxidative addition with Pd(0).

  • Site B (3'-Chloro): The C-Cl bond is stronger (higher bond dissociation energy) and deactivated. Under standard conditions (e.g., Pd(PPh3)4, Na2CO3, 80°C), it remains inert while the bromide reacts.

Strategic Workflow

This reactivity difference allows researchers to install a primary pharmacophore at the 4-position, purify the intermediate, and then force the reaction at the 3'-position using specialized ligands (e.g., Buchwald biaryl phosphines like XPhos or RuPhos) to install a secondary modulator.

Visualization: Sequential Functionalization Pathway

SyntheticPathway Start This compound (Scaffold) Step1 Intermediate A (Mono-functionalized) Start->Step1 Fast Kinetics Step2 Final Lead Compound (Di-functionalized) Step1->Step2 Forced Conditions Cond1 Suzuki Coupling 1: R-B(OH)2, Pd(PPh3)4 Na2CO3, 80°C (Selects Br) Cond2 Suzuki Coupling 2: R'-B(OH)2, Pd2(dba)3 XPhos, K3PO4, 110°C (Activates Cl)

Figure 1: Chemoselective workflow utilizing the reactivity gap between Ar-Br and Ar-Cl bonds.[1][2]

Medicinal Chemistry Applications

Kinase Inhibitor Design (p38 MAPK & PKC)

Benzophenones are privileged structures in kinase inhibition. The diaryl ketone motif mimics the ATP-binding pocket's hydrophobic region.

  • 4-Position (Para): Ideal for extending into the "selectivity pocket" or solvent-exposed region.

  • 3'-Position (Meta): A critical vector for optimizing metabolic stability. Substituents here can block metabolic "soft spots" (CYP450 oxidation) or engage specific gatekeeper residues.

Photoaffinity Labeling (PAL) for Target ID

The benzophenone moiety is a "zero-length" crosslinker. When integrated into a drug molecule, it acts as a dormant warhead.

  • Mechanism: Upon irradiation at 350–365 nm, the carbonyl oxygen promotes an electron from the n orbital to the π* orbital, forming a reactive diradical triplet state.

  • Reaction: This diradical preferentially abstracts a hydrogen atom from the backbone of a nearby protein (C-H insertion), forming a covalent bond.

  • Advantage: Unlike aryl azides or diazirines, benzophenones are chemically stable in ambient light and can be manipulated extensively during synthesis without premature activation.

Visualization: Photoaffinity Mechanism

Photoaffinity Ground Benzophenone Drug (Ground State) Excited Diradical Triplet State (n-π* transition) Ground->Excited UV Light (350-365 nm) Insertion C-H Insertion (Target Protein) Excited->Insertion H-Abstraction Covalent Drug-Protein Conjugate (Irreversible) Insertion->Covalent Recombination

Figure 2: Mechanism of benzophenone-mediated photo-crosslinking for target identification.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling (Site 1)

Objective: Functionalize the 4-bromo position while preserving the 3'-chloro handle.

  • Reagents:

    • This compound (1.0 equiv)

    • Aryl boronic acid (1.1 equiv)

    • Catalyst: Pd(PPh3)4 (3-5 mol%) - Note: Use tetrakis for mild activation.

    • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

    • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

  • Procedure:

    • Degas solvents with Argon for 15 minutes (Critical: Oxygen poisons Pd(0)).

    • Combine reagents in a sealed tube.

    • Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS.

    • Checkpoint: The reaction should show consumption of the starting material and formation of the mono-coupled product. The Cl-bond remains intact at this temperature with this catalyst.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4. Purify via flash chromatography.

Protocol B: Photo-Crosslinking Assay (Target Validation)

Objective: Covalently link the benzophenone-based probe to its biological target.

  • Preparation: Incubate the purified protein or cell lysate (1 mg/mL) with the benzophenone-probe (1–10 µM) in a 96-well plate (open top) or quartz cuvette.

    • Control: Include a "competitor" sample with 100x excess of the parent drug to prove specific binding.

  • Irradiation:

    • Place samples on ice (to prevent thermal degradation).

    • Irradiate with a UV lamp (365 nm, approx.[3] 100W) at a distance of 5 cm for 30–60 minutes.

  • Analysis:

    • Perform SDS-PAGE.

    • Detect via Western Blot (if the probe has a biotin tag) or Fluorescence (if the probe has a fluorophore).

    • Success Criteria: A band shift or specific signal appearance that disappears in the presence of the competitor.

Quantitative Data Summary: Reactivity Profile

ParameterC-Br Bond (4-position)C-Cl Bond (3'-position)
Bond Dissociation Energy ~81 kcal/mol~95 kcal/mol
Pd Oxidative Addition Rate Fast (Minutes to Hours)Slow (Requires forcing conditions)
Preferred Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 + XPhos/RuPhos
Reaction Temp (Typical) 60°C – 80°C100°C – 120°C
Primary Utility Main Pharmacophore InstallationSAR Optimization / Solubility Tuning

References

  • Smith, A. B., et al. (2015). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Photoaffinity labeling in target- and binding-site identification. PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Knowledge

Chapter 1: An Introduction to the Benzophenone Scaffold

The journey into the world of substituted benzophenones begins with an appreciation of the core structure from which they are derived: benzophenone itself. This seemingly simple aromatic ketone, with its two phenyl rings flanking a carbonyl group, is the parent compound for a vast and diverse family of molecules that have found applications in fields ranging from medicinal chemistry to materials science.

1.1. The Core Structure: Diphenylmethanone

Benzophenone, systematically named diphenylmethanone, is an organic compound with the chemical formula (C₆H₅)₂CO.[1] It presents as a white solid with a characteristic rose-like scent and is soluble in organic solvents.[1] The central carbonyl group and the two flanking phenyl rings are the key features that dictate the chemistry and reactivity of this class of compounds. The ability to introduce a wide variety of substituents onto the phenyl rings gives rise to the extensive family of substituted benzophenones, each with its own unique set of properties and applications.

1.2. Physicochemical Properties and Spectroscopic Signature

The physicochemical properties of substituted benzophenones are heavily influenced by the nature and position of the substituents on the aromatic rings. These modifications can alter the molecule's polarity, solubility, melting point, and, most importantly, its electronic properties. The inclination of the two aryl rings, known as the ring twist, is a key structural parameter that is influenced by both steric effects of the substituents and crystal packing forces.[2]

Spectroscopically, benzophenones are readily identified by the strong absorption of the carbonyl group (C=O) in the infrared (IR) spectrum, typically appearing in the region of 1650-1670 cm⁻¹. In ¹H NMR spectroscopy, the aromatic protons of the phenyl rings give rise to signals in the downfield region (typically 7.2-7.8 ppm), with the substitution pattern influencing the multiplicity and chemical shifts of these signals. The carbonyl carbon can be observed in the ¹³C NMR spectrum at around 195 ppm.

1.3. A Note on Nomenclature and Numbering Conventions

The nomenclature of substituted benzophenones follows the standard IUPAC rules for naming organic compounds. The carbon atoms of the phenyl rings are numbered starting from the carbon atom attached to the carbonyl group as position 1, and proceeding around the ring. The two phenyl rings are distinguished by the use of prime (') notation for one of the rings. For example, 2-hydroxy-4'-methoxybenzophenone indicates a hydroxyl group at the 2-position of one ring and a methoxy group at the 4-position of the other.

Chapter 2: A Historical Journey: The Discovery and Evolution of Substituted Benzophenones

The story of substituted benzophenones is not one of a single "eureka" moment, but rather a gradual unfolding of discovery, driven by the relentless curiosity of chemists and the ever-expanding needs of science and industry.

2.1. Early Encounters: Benzophenone and the Dawn of Aromatic Ketone Chemistry

The first documented work with benzophenone dates back to 1874 by Carl Graebe at the University of Königsberg.[1][3] His investigations into this aromatic ketone laid the groundwork for understanding its fundamental properties and reactivity. In these early days, the focus was primarily on the synthesis and characterization of the parent compound. One of the earliest and still widely used methods for synthesizing benzophenones is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4][5]

2.2. The Rise of the Oximes and the Beckmann Rearrangement: A Paradigm Shift

The late 19th century witnessed a significant development that would have a profound impact on the chemistry of benzophenones: the discovery of the oxime functional group. In the 1880s, Victor Meyer and his student Alois Janny first reported the formation of oximes from the reaction of hydroxylamine with aldehydes and ketones.[6] This discovery provided a new class of crystalline derivatives that were invaluable for the characterization and purification of carbonyl compounds.[6]

A pivotal moment in the history of benzophenone chemistry came in 1886 with the work of Ernst Otto Beckmann.[6] While attempting to differentiate between aldehydes and ketones, Beckmann treated benzophenone oxime with phosphorus pentachloride and observed an unexpected molecular rearrangement. The ketoxime transformed into an N-substituted amide, which he identified as benzanilide.[6] This acid-catalyzed conversion of an oxime to an amide became known as the Beckmann rearrangement and was a crucial step in understanding the structure and stereochemistry of oximes.[6] More importantly, it opened up a new synthetic route to amides and lactams, a method that remains vital in industrial processes today, such as the production of the Nylon-6 precursor, caprolactam.[6]

2.3. The 20th Century and Beyond: A Timeline of Key Discoveries in Substituted Benzophenones

The 20th century saw an explosion in the research and application of substituted benzophenones, driven by the burgeoning chemical and pharmaceutical industries. Here is a timeline of some of the key developments:

  • Early 20th Century: The development of the Friedel-Crafts acylation as a robust method for the synthesis of a wide variety of substituted benzophenones.

  • Mid-20th Century: The discovery of the UV-absorbing properties of certain substituted benzophenones, particularly 2-hydroxybenzophenones. This led to their widespread use as photostabilizers in plastics, coatings, and sunscreens.[7][8] A patent from 1965 describes the use of 4-benzoyl-6-(dialkylhydroxybenzyl)resorcinol compounds as ultraviolet light and oxidation stabilizers for plastics.[8]

  • Late 20th Century: The emergence of substituted benzophenones as a versatile scaffold in medicinal chemistry. Researchers began to explore their potential as anticancer, anti-inflammatory, and antimicrobial agents.[9][10] The discovery of phenstatin, a benzophenone derivative of combretastatin A-4, as a potent inhibitor of tubulin polymerization highlighted the potential of this class of compounds in cancer chemotherapy.[11]

  • 21st Century: Continued exploration of the biological activities of substituted benzophenones, with a focus on developing more potent and selective therapeutic agents.[12][13] The use of modern synthetic techniques and computational modeling has enabled the design and synthesis of novel benzophenone derivatives with tailored properties.

Part 2: Synthesis and Methodologies

Chapter 3: The Art of Synthesis: Crafting the Benzophenone Core

The synthesis of substituted benzophenones is a well-established area of organic chemistry, with a variety of methods available to the modern chemist. The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

3.1. The Workhorse Reaction: Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most common and versatile method for the synthesis of benzophenones.[4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5]

3.1.1. Mechanism and Key Considerations

The mechanism of the Friedel-Crafts acylation proceeds in three main steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl halide to generate a highly electrophilic acylium ion (R-C≡O⁺).[4]

  • Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[4]

  • Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the benzophenone product.[4]

A key advantage of the Friedel-Crafts acylation is that the product is a deactivated ketone, which prevents further acylation of the same ring.[5] However, the regioselectivity of the reaction is an important consideration when using substituted benzenes as starting materials. For example, the acylation of toluene with benzoyl chloride will yield a mixture of ortho- and para-methylbenzophenone, with the meta isomer being a minor product.[14] To synthesize a specific regioisomer, it is often necessary to carefully choose the starting materials. For instance, to synthesize 3-methylbenzophenone, one would acylate benzene with m-toluoyl chloride.[14]

3.1.2. Experimental Protocol: Synthesis of a Generic Benzophenone via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of an unsymmetrical benzophenone by the chlorocarbonylation of one arene followed by the addition of a second arene.[15]

Materials:

  • Arene 1 (e.g., p-xylene)

  • Arene 2 (e.g., anisole)

  • Dichloromethane (CH₂Cl₂)

  • Oxalyl chloride (10 wt% solution in CH₂Cl₂)

  • Aluminum chloride (AlCl₃), solid

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Flash silica gel

Procedure:

  • Combine 212 mg of p-xylene and 7 mL of CH₂Cl₂ in a 25 mL Erlenmeyer flask.

  • Stir the mixture in an ice/water bath.

  • Add 2.1 g of a 10 weight percent solution of oxalyl chloride in CH₂Cl₂. CAUTION: Oxalyl chloride is corrosive.

  • Add 0.53 g of solid AlCl₃ over 5 minutes. CAUTION: AlCl₃ is corrosive.

  • Remove the flask from the ice bath and stir for 30 minutes.

  • Add 0.22 g of anisole in 2 mL of CH₂Cl₂ dropwise over 5 minutes.

  • Stir the reaction mixture for 1 hour.

  • Quench the reaction by cautiously adding the mixture to cold water in a separatory funnel.

  • Separate the CH₂Cl₂ layer and extract the aqueous layer with two more 10 mL portions of CH₂Cl₂.

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purify the product by column chromatography on flash silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate on a rotary evaporator.

  • The resulting solid can be further purified by recrystallization from a suitable solvent.

3.2. Alternative Routes to the Benzophenone Scaffold

While Friedel-Crafts acylation is the most common method, other synthetic routes to benzophenones have been developed. These include:

  • Oxidation of Diphenylmethanes: Benzophenone can be produced by the copper-catalyzed oxidation of diphenylmethane with air.[3] A 1972 patent describes the manufacture of benzophenones by the oxidation of diphenylmethanes in the presence of a metal naphthenate catalyst.[2]

  • From Benzene and Carbon Tetrachloride: A laboratory route involves the reaction of benzene with carbon tetrachloride to form diphenyldichloromethane, which is then hydrolyzed to benzophenone.[3]

  • Grignard Reactions: The reaction of a Grignard reagent with a benzonitrile or a benzaldehyde followed by oxidation can also yield benzophenones.

Chapter 4: A Focus on Key Derivatives: Synthesis of Functionalized Benzophenones

The true utility of the benzophenone scaffold lies in the ability to introduce a wide array of functional groups onto the aromatic rings. This has led to the development of specific synthetic strategies for key classes of substituted benzophenones.

4.1. Hydroxybenzophenones: The UV Guardians

Hydroxybenzophenones, particularly those with a hydroxyl group at the 2-position, are a cornerstone of the UV absorber industry.[16]

4.1.1. Synthetic Strategies

The synthesis of hydroxybenzophenones often involves the Fries rearrangement of a phenyl benzoate or the direct acylation of a phenol.[10] For example, 2,4-dihydroxybenzophenone can be synthesized by the Friedel-Crafts acylation of resorcinol with benzoyl chloride.

4.1.2. Detailed Experimental Protocol: Synthesis of 2-Hydroxy-4-methoxybenzophenone (Oxybenzone)

This protocol describes the synthesis of 2-hydroxy-4-methoxybenzophenone from 2,4-dihydroxybenzophenone.[12][17]

Materials:

  • 2,4-dihydroxybenzophenone

  • Sodium hydroxide solution (20 wt%)

  • Tetrabutylammonium chloride

  • Chlorobenzene

  • Chloromethane (1.0 M in MTBE)

  • n-Hexane

Procedure:

  • Sequentially add 21.4 g of 2,4-dihydroxybenzophenone, 20 g of aqueous sodium hydroxide solution (20 wt%), 0.28 g of tetrabutylammonium chloride, 100 mL of chlorobenzene, and 100 mL of chloromethane (1.0 M in MTBE) to an autoclave.

  • Heat the mixture to 100 °C and maintain the pressure in the autoclave at 0.3 MPa.

  • After 2 hours of reaction, cool the mixture to room temperature.

  • Wash the reaction solution with n-hexane.

  • Separate the organic layer and concentrate to obtain 2-hydroxy-4-methoxybenzophenone.

4.2. Aminobenzophenones: Building Blocks for Bioactive Molecules

2-Aminobenzophenones are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including benzodiazepines, quinolines, and acridones.[1][18]

4.2.1. Synthetic Approaches

The synthesis of 2-aminobenzophenones can be challenging due to the presence of the reactive amino group. Common methods include:

  • Friedel-Crafts Acylation of Protected Anilines: The amino group of an aniline is first protected (e.g., as an acetanilide) before Friedel-Crafts acylation, followed by deprotection.[19]

  • From Isatoic Anhydride: Isatoic anhydride can be reacted with a Grignard reagent or an organolithium compound to generate a 2-aminobenzophenone.[9][20]

  • Reduction of 2-Nitrobenzophenones: A 2-nitrobenzophenone can be reduced to the corresponding 2-aminobenzophenone.[1]

4.2.2. Detailed Experimental Protocol: Synthesis of 2-Aminobenzophenone from Isatoic Anhydride

This protocol describes a three-step synthesis of substituted 2-aminobenzophenones from anilines.[19]

Materials:

  • Substituted aniline

  • Acetic anhydride

  • (Trichloromethyl)benzene

  • Aluminum

Procedure:

  • Protection of the Aniline: React the substituted aniline with acetic anhydride to form the corresponding acetanilide.

  • Benzoylation: Benzoylate the acetanilide with (trichloromethyl)benzene in the presence of aluminum to yield the 2-acetamidobenzophenone.

  • Deprotection: Remove the acetyl group from the amino group to afford the substituted 2-aminobenzophenone.

4.3. Other Substituted Benzophenones of Interest

The synthetic methodologies described above can be adapted to produce a wide variety of other substituted benzophenones, including those with halogen, alkyl, and other functional groups. The choice of synthetic route will depend on the specific target molecule and the desired substitution pattern.

Part 3: Mechanisms of Action

Chapter 5: Harnessing Light: The Photochemistry of Benzophenones

The interaction of substituted benzophenones with light is the basis for some of their most important applications.

5.1. The Mechanism of UV Absorption and Photostabilization in 2-Hydroxybenzophenones

2-Hydroxybenzophenones are highly effective UV absorbers due to their ability to dissipate harmful UV radiation as heat.[16] The key to this photostabilization mechanism is the presence of the hydroxyl group at the 2-position, which forms an intramolecular hydrogen bond with the carbonyl oxygen.[16]

Upon absorption of a UV photon, the molecule is excited to a higher energy state. This energy is then rapidly dissipated through a process of excited-state intramolecular proton transfer (ESIPT). The proton from the hydroxyl group is transferred to the carbonyl oxygen, forming a transient keto-enol tautomer. This tautomer then relaxes back to the ground state, releasing the absorbed energy as heat, and the proton is transferred back to the hydroxyl group. This cyclic process allows the molecule to absorb multiple photons without undergoing photodegradation, thus protecting the material in which it is incorporated.[16]

G

5.2. Benzophenones as Photoinitiators in Polymer Chemistry

Benzophenone and some of its derivatives are widely used as photoinitiators in UV-curing applications, such as in inks, coatings, and adhesives.[20][21] Upon absorption of UV light, benzophenone is excited to a triplet state. In this excited state, it can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine, to generate a free radical. This free radical then initiates the polymerization of monomers and oligomers in the formulation, leading to the formation of a cross-linked polymer network.[20]

G

Chapter 6: Biological Frontiers: Substituted Benzophenones in Medicinal Chemistry

The benzophenone scaffold has emerged as a "privileged structure" in medicinal chemistry, meaning that it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of a wide range of benzophenone derivatives with diverse biological activities.[6][9]

6.1. Anticancer Activity: Targeting Tubulin Polymerization and Beyond

A significant amount of research has focused on the development of substituted benzophenones as anticancer agents.[11][12][13][22]

6.1.1. The Colchicine Binding Site and Cell Cycle Arrest

Many benzophenone-based anticancer agents exert their effects by targeting microtubules, which are essential components of the cytoskeleton involved in cell division.[11] These compounds bind to the colchicine binding site on tubulin, the protein subunit of microtubules, and inhibit its polymerization.[11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[11][13] Phenstatin, a synthetic benzophenone analog of combretastatin A-4, is a potent inhibitor of tubulin polymerization and has shown significant anticancer activity.[11]

G

6.1.2. Other Anticancer Mechanisms

In addition to targeting tubulin, substituted benzophenones have been shown to exhibit anticancer activity through other mechanisms, including:

  • Inhibition of Angiogenesis: Some benzophenone analogs have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[13]

  • Induction of Apoptosis through Caspase Activation: Certain benzophenone derivatives can induce apoptosis by activating caspases, a family of proteases that play a key role in programmed cell death.[13]

  • Interaction with DNA: Benzophenone itself can act as a DNA photosensitizer, and its interaction with DNA may contribute to some of its biological effects.[3]

6.2. Anti-inflammatory, Antimicrobial, and Other Bioactivities

The biological activities of substituted benzophenones are not limited to cancer. Researchers have also explored their potential as:

  • Anti-inflammatory Agents: Some benzophenone derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.[10]

  • Antimicrobial Agents: Benzophenone-containing tetraamides have demonstrated potent activity against a range of antibiotic-resistant bacteria.[9]

  • Antiviral Agents: Benzophenone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.[7]

  • Antihyperlipidemic Agents: Furan-benzophenone conjugates have shown promise in lowering cholesterol and triglyceride levels.[10]

Part 4: Applications and Future Directions

Chapter 7: Substituted Benzophenones in Action: A Survey of Applications

The diverse properties of substituted benzophenones have led to their use in a wide range of applications.

7.1. In Sunscreens and Cosmetics: The Science of Sun Protection

Substituted benzophenones, such as oxybenzone (benzophenone-3) and dioxybenzone, are widely used as UV filters in sunscreens and other personal care products.[1][7] Their ability to absorb a broad spectrum of UV radiation helps to protect the skin from the harmful effects of the sun, including sunburn, premature aging, and skin cancer.[7]

7.2. In Polymers and Materials Science: Enhancing Durability

The photostabilizing properties of 2-hydroxybenzophenones make them essential additives for a variety of polymers and plastics.[8] They are incorporated into materials such as polyethylene, polypropylene, and polyvinyl chloride to prevent degradation caused by exposure to UV light, thereby extending the lifespan and maintaining the integrity of the products.[8]

7.3. In Drug Discovery and Development: A Scaffold of Promise

As discussed in Chapter 6, the benzophenone scaffold is a valuable starting point for the design and development of new therapeutic agents.[6][9] Its versatility and ability to interact with a wide range of biological targets make it an attractive platform for the discovery of drugs to treat a variety of diseases, including cancer, inflammation, and infectious diseases.

Chapter 8: The Road Ahead: Future Trends and Uncharted Territories

The field of substituted benzophenones is far from mature, and there are many exciting avenues for future research.

8.1. Emerging Applications

  • Organic Electronics: The photochemical properties of benzophenones make them potential candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.

  • Photodynamic Therapy: The ability of some benzophenones to generate reactive oxygen species upon exposure to light could be harnessed for use in photodynamic therapy for the treatment of cancer and other diseases.

  • Smart Materials: Benzophenone-containing polymers that respond to light could be used to create "smart" materials with tunable properties.

8.2. Challenges and Opportunities

While the future of substituted benzophenones is bright, there are also challenges to be addressed. The potential environmental and health effects of some benzophenone derivatives, particularly those used in sunscreens, have raised concerns.[7] This presents an opportunity for the development of new, safer, and more effective benzophenone-based compounds with improved environmental profiles.

Part 5: Practical Guidance

Chapter 9: Essential Experimental Protocols

This chapter provides detailed, step-by-step methodologies for key experiments related to the synthesis and evaluation of substituted benzophenones.

9.1. Synthesis Protocols

(See Chapters 3 and 4 for detailed synthesis protocols for a generic benzophenone, 2-hydroxy-4-methoxybenzophenone, and 2-aminobenzophenone.)

9.2. Characterization Techniques for Substituted Benzophenones

The characterization of newly synthesized substituted benzophenones is crucial to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl group.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound.

  • Melting Point Analysis: Used to assess the purity of a solid compound.

  • Chromatography: Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to assess the purity of the compound and to monitor the progress of reactions.

9.3. Protocol for Photostability Testing of a Benzophenone-Based UV Absorber

This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances and products and is adapted for the evaluation of a benzophenone-based UV absorber.[23][24][25]

Objective: To assess the photostability of a benzophenone-based UV absorber by exposing it to a standardized light source and analyzing for any degradation.

Materials:

  • Benzophenone-based UV absorber (test substance)

  • Solvent (e.g., ethanol, acetonitrile)

  • Quartz cuvettes or other transparent containers

  • Photostability chamber equipped with a light source that provides both visible and UV output (e.g., a xenon lamp or a combination of fluorescent and near-UV lamps)

  • Calibrated radiometer/lux meter

  • HPLC system with a UV detector

  • Reference standard of the test substance

  • Dark control sample (wrapped in aluminum foil)

Procedure:

  • Sample Preparation: Prepare a solution of the benzophenone-based UV absorber in a suitable solvent at a known concentration. Place the solution in a quartz cuvette. Prepare a dark control sample by wrapping a similar cuvette containing the solution in aluminum foil.

  • Light Exposure: Place the sample and the dark control in the photostability chamber. Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[23][24] Monitor the light exposure using a calibrated radiometer/lux meter.

  • Sample Analysis: At the end of the exposure period, analyze both the exposed sample and the dark control by HPLC.

  • Data Analysis: Compare the chromatograms of the exposed sample and the dark control. Look for any new peaks (degradation products) in the chromatogram of the exposed sample. Quantify the amount of the parent compound remaining in the exposed sample relative to the dark control.

  • Evaluation: Based on the amount of degradation and the number and amount of degradation products formed, assess the photostability of the benzophenone-based UV absorber.

Part 6: Appendices

Appendix A: Table of Common Substituted Benzophenones and their Properties
Name Structure CAS Number Melting Point (°C) Key Applications
Benzophenone(C₆H₅)₂CO119-61-948.5Photoinitiator, fragrance ingredient
2-Hydroxy-4-methoxybenzophenone (Oxybenzone)C₁₄H₁₂O₃131-57-762-64UV filter in sunscreens
2-AminobenzophenoneC₁₃H₁₁NO2835-77-0105-107Intermediate for pharmaceuticals
4,4'-DichlorobenzophenoneC₁₃H₈Cl₂O90-98-2145-147Photoinitiator
Appendix B: Glossary of Key Terms
  • Benzophenone: An organic compound with the formula (C₆H₅)₂CO, the parent compound of the substituted benzophenones.

  • Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction used to attach an acyl group to an aromatic ring.

  • Photoinitiator: A compound that generates free radicals upon exposure to light, initiating a polymerization reaction.

  • Photostabilizer: A compound that protects a material from degradation by light.

  • Substituted Benzophenone: A derivative of benzophenone in which one or more hydrogen atoms on the phenyl rings have been replaced by other functional groups.

  • Tubulin: A protein that is the main component of microtubules.

  • UV Absorber: A compound that absorbs ultraviolet radiation.

References

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Sources

theoretical studies on 4-Bromo-3'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on 4-Bromo-3'-chlorobenzophenone: A Computational Framework Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists.

Executive Summary

The halogenated benzophenone derivative This compound (CAS: 27434-90-8) represents a critical scaffold in the development of non-linear optical (NLO) materials and pharmacophores. While benzophenone itself is a well-characterized photo-initiator and UV blocker, the asymmetric introduction of heavy halogens (Bromine at the para position and Chlorine at the meta' position) induces specific electronic perturbations that enhance charge transfer (CT) properties and biological binding affinity.

This guide establishes a rigorous theoretical framework for characterizing this molecule. It synthesizes Density Functional Theory (DFT) methodologies, vibrational spectral analysis, and in silico molecular docking protocols to provide a comprehensive profile of the compound's structural, electronic, and pharmaceutical potential.

Computational Methodology: The Standard of Truth

To achieve high-fidelity predictions that correlate with experimental NMR and IR/Raman data, a specific computational level of theory is required. The presence of heavy atoms (Br, Cl) necessitates basis sets with diffuse and polarization functions to accurately model electron density at the periphery.

The Optimized Protocol
ParameterSpecificationRationale
Software Gaussian 16 / ORCA 5.0Industry standards for electronic structure calculations.
Method DFT / B3LYP The Becke, 3-parameter, Lee-Yang-Parr hybrid functional provides the best balance of cost vs. accuracy for organic thermochemistry.
Basis Set 6-311++G(d,p) Critical Choice: The ++ adds diffuse functions essential for the lone pairs on Br/Cl/O. The (d,p) adds polarization functions for accurate bond angle prediction.
Solvation IEFPCM (DMSO/Water)Implicit solvation models are required for docking simulations and UV-Vis predictions to mimic physiological or solvent environments.
Vibrational Scaling 0.961 (B3LYP)DFT systematically overestimates harmonic frequencies; this scaling factor corrects for anharmonicity.

Technical Insight: For excited states (UV-Vis absorption), Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional is recommended over standard B3LYP to correct for charge-transfer ghost states common in push-pull benzophenones.

Structural & Electronic Landscape

Geometric Optimization & Global Minimum

The steric hindrance between the ortho hydrogens of the two phenyl rings prevents planarity. The theoretical study must locate the Global Minimum Energy (GME) conformation.

  • Twist Angle: The dihedral angle (

    
    ) between the two phenyl planes is predicted to be ~54–58° .
    
  • Bond Lengths:

    • C=O: ~1.22 Å (Double bond character maintained).

    • C-Br: ~1.90 Å.

    • C-Cl: ~1.75 Å.

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is the primary indicator of chemical stability and NLO response.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the carbonyl oxygen lone pairs and the π-system of the brominated ring.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the carbonyl carbon and the chlorinated ring.

  • Energy Gap (

    
    ):  Typically 3.8 – 4.2 eV  for halogenated benzophenones. A lower gap indicates "softness" and higher polarizability, desirable for NLO applications.
    
Molecular Electrostatic Potential (MEP)

The MEP map is the "chemical GPS" for predicting reactivity:

  • Red Regions (Negative Potential): Concentrated around the Carbonyl Oxygen (nucleophilic site). This is the primary acceptor for hydrogen bonding in drug-receptor interactions.

  • Blue Regions (Positive Potential): Concentrated around the hydrogen atoms, particularly those ortho to the electron-withdrawing halogens.

Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of vibrational modes validates the optimized geometry. Using Potential Energy Distribution (PED) analysis (via VEDA software), we can assign mixed modes.

Predicted Vibrational Signatures (Scaled):

ModeFrequency (

)
IntensityAssignment

1650 – 1680StrongCarbonyl stretching (Characteristic peak).

1580 – 1600MediumAromatic ring skeleton stretch.

700 – 750MediumC-Cl stretching (mixes with ring deformation).

500 – 600WeakC-Br stretching (heavy atom effect lowers frequency).

Protocol Validation: If the experimental C=O peak appears at 1660


 and the unscaled DFT calculation predicts 1720 

, the scaling factor of 0.961 brings the prediction to ~1653

, confirming the B3LYP/6-311++G(d,p) model validity.

Pharmaceutical Potential: Molecular Docking Workflow[1][2][3]

Benzophenone derivatives are privileged scaffolds for inhibiting Tubulin polymerization (anticancer) and Phosphodiesterase (PDE) enzymes. The 4-Bromo-3'-chloro substitution pattern provides unique hydrophobic contacts.

Docking Protocol (AutoDock Vina)
  • Ligand Prep: Optimize this compound at DFT level; convert to .pdbqt format; assign Gasteiger charges.

  • Receptor Prep: Target Tubulin (PDB: 1SA0) . Remove co-crystallized ligands and water; add polar hydrogens.

  • Grid Box: Center on the Colchicine binding site.

  • Scoring: Binding affinity (

    
    ) < -7.5 kcal/mol  indicates a potential lead compound.
    

Visualization of the Theoretical Workflow

The following diagram illustrates the logical flow from quantum mechanical optimization to biological application.

TheoreticalStudy cluster_QM Quantum Mechanical Phase cluster_Analysis Property Analysis cluster_Bio Biological Application Input Input Structure (this compound) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calc (NIMag = 0 Check) Opt->Freq Dock Molecular Docking (AutoDock Vina) Opt->Dock .pdbqt FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Mapping (Reactive Sites) Freq->MEP NLO NLO Properties (Hyperpolarizability) Freq->NLO MEP->Dock Charge Dist. Result Lead Candidate Validation Dock->Result Target Target Protein (e.g., Tubulin 1SA0) Target->Dock

Caption: Integrated computational workflow for the structural, electronic, and pharmaceutical characterization of this compound.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Arivazhagan, M., & Meenakshi, R. (2012).[1] Vibrational spectroscopic studies and DFT calculations of 4-bromo-o-xylene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 419-430.[1] Link(Cited as methodological analog for halogenated aromatics).

  • ChemicalBook. (n.d.). This compound Product Entry. Link(Verification of CAS 27434-90-8).

Sources

Introduction: The Strategic Importance of 4-Bromo-3'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-3'-chlorobenzophenone

This compound is a diaryl ketone featuring two distinct halogen substituents on its phenyl rings. This molecular architecture is not merely incidental; it is a strategic design that offers medicinal chemists and materials scientists a versatile scaffold for building complex molecular entities. The presence of a moderately reactive bromine atom, a less reactive chlorine atom, and a central carbonyl group provides three distinct points for chemical modification. This guide delves into the core reactivity and stability of this compound, providing field-proven insights and detailed protocols to empower researchers in leveraging its unique chemical properties for applications ranging from active pharmaceutical ingredient (API) synthesis to the development of novel organic materials.

The benzophenone core itself is a well-established pharmacophore and photoactive functional group. Its derivatives are utilized in applications such as photoinitiators for polymer curing and as UV-blocking agents in cosmetics.[1] The strategic placement of bromine and chlorine atoms, however, elevates this scaffold from a simple building block to a tool for controlled, sequential chemical synthesis. Understanding the nuanced differences in the reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond is paramount to unlocking the full synthetic potential of this molecule.

PropertyValueReference
CAS Number 27434-90-8[2]
Molecular Formula C₁₃H₈BrClO[2]
Molecular Weight 295.56 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 148-152 °C (for the related 4-bromo-4'-chlorobenzophenone isomer)

Synthesis of the Core Scaffold

The most common and industrially scalable method for synthesizing substituted benzophenones is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] For this compound, this would involve the acylation of chlorobenzene with 4-bromobenzoyl chloride.

G cluster_reactants Reactants R1 Chlorobenzene Reaction Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) R1->Reaction R2 4-Bromobenzoyl Chloride Intermediate Acylium Ion Intermediate Generation R2->Intermediate Catalyst AlCl₃ (Lewis Acid) Catalyst->Intermediate activates Intermediate->Reaction Product This compound (plus ortho/para isomers) Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: General workflow for Friedel-Crafts acylation synthesis.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for similar halogenated benzophenones.[5]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add chlorobenzene (1.2 mol equiv.).

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4-bromobenzoyl chloride (1.0 mol equiv.).

  • Catalyst Introduction: While stirring vigorously, add anhydrous aluminum chloride (AlCl₃) (1.1 mol equiv.) portion-wise, keeping the internal temperature below 10 °C. Causality Note: The portion-wise addition of the Lewis acid catalyst is critical to control the initial exothermic reaction and prevent unwanted side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 80-90°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl). Self-Validation: This step hydrolyzes the aluminum chloride complex, neutralizes the catalyst, and separates the organic product from the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Work-up: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting isomeric mixture can be purified by recrystallization from ethanol or by column chromatography on silica gel to isolate the desired 3'-chloro isomer.

Chemical Reactivity: A Tale of Two Halogens and a Carbonyl

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The electron-withdrawing nature of the carbonyl group deactivates the aromatic rings towards electrophilic substitution but activates them for potential nucleophilic aromatic substitution. More importantly, the two halogen atoms serve as handles for palladium-catalyzed cross-coupling reactions, with the C-Br bond being significantly more reactive than the C-Cl bond.[6]

G BCBP This compound C-Br bond C-Cl bond C=O bond Suzuki Suzuki Coupling (with R-B(OH)₂) BCBP:cbr->Suzuki More Reactive (Milder Conditions) Heck Heck Reaction (with Alkene) BCBP:cbr->Heck Buchwald Buchwald-Hartwig Amination (with R₂NH) BCBP:cbr->Buchwald Reduction Carbonyl Reduction (e.g., NaBH₄) Product_Suzuki Biaryl Product Suzuki->Product_Suzuki Product_Heck Stilbene Derivative Heck->Product_Heck Product_Buchwald Aminated Product Buchwald->Product_Buchwald Product_Reduction Diphenylmethanol Derivative Reduction->Product_Reduction

Caption: Reactivity map of this compound.

Palladium-Catalyzed Cross-Coupling: Selective Functionalization

The most powerful application of this molecule lies in sequential cross-coupling reactions. The difference in bond dissociation energy between the C-Br bond (~280 kJ/mol) and the C-Cl bond (~340 kJ/mol) allows for selective reaction at the more labile C-Br site under milder conditions.

Table 2: Comparative Reactivity in Pd-Catalyzed Cross-Coupling

BondRelative ReactivityTypical Catalyst SystemTypical Temperature
C-BrHighPd(PPh₃)₄, Pd(OAc)₂ with standard phosphine ligandsRoom Temp to 80°C
C-ClLowPd(dba)₂ with specialized bulky phosphine ligands80°C to >120°C

This differential reactivity enables a two-step synthetic strategy:

  • Step 1: A Suzuki, Heck, or Buchwald-Hartwig amination reaction is performed under conditions optimized for aryl bromides.[6][7]

  • Step 2: The resulting chlorinated intermediate is then subjected to a second cross-coupling reaction under more forcing conditions to modify the C-Cl bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol outlines a standard procedure for selectively coupling at the C-Br position, leaving the C-Cl bond intact.[8]

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol). Causality Note: An inert atmosphere (Nitrogen or Argon) is essential as the Palladium(0) catalyst is sensitive to oxidation, which would deactivate it.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 10 mL). Self-Validation: Degassing the solvent by bubbling with an inert gas removes dissolved oxygen, protecting the catalyst and ensuring reproducible results.

  • Reaction: Heat the mixture to 80 °C and stir for 6-12 hours. Monitor the reaction's completion by TLC or LC-MS, observing the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the desired 4-aryl-3'-chlorobenzophenone.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application, particularly in drug development where degradation can lead to impurities.

Thermal and Chemical Stability

The compound is a crystalline solid at room temperature and exhibits good thermal stability, typical for aromatic ketones and halides. It is generally stable under standard laboratory conditions (ambient temperature, protected from light). It is largely unreactive towards hydrolysis under neutral or acidic conditions. However, under forcing basic conditions, particularly at high temperatures, nucleophilic aromatic substitution of the halogen atoms may occur, especially with potent nucleophiles.

Photochemical Stability

Like other benzophenone derivatives, this compound is expected to be photochemically active. The benzophenone core can absorb UV light, promoting an electron from a non-bonding n-orbital to an anti-bonding π-orbital (n→π transition).[1] This excited triplet state is a potent radical initiator and can participate in various photochemical reactions, such as hydrogen abstraction from solvents or other molecules.

This photosensitivity means:

  • Storage: The compound should be stored in amber vials or protected from direct light to prevent slow degradation over time.

  • Application: While potentially a degradation pathway, this photoreactivity can also be exploited. For instance, it could be investigated for use as a photo-crosslinking agent in polymers or as a photolabile protecting group in organic synthesis. The environmental fate may also be influenced by photolysis.[9]

Conclusion

This compound is a highly valuable and strategically designed building block for advanced chemical synthesis. Its true power is unlocked through a clear understanding of the hierarchical reactivity of its functional groups. By leveraging the greater lability of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, chemists can perform selective, sequential modifications, building molecular complexity in a controlled and predictable manner. While its photochemical reactivity requires careful consideration during storage and handling, it also presents an opportunity for novel applications in materials science and photochemistry. This guide provides the foundational knowledge and practical protocols for researchers to confidently and effectively utilize this versatile chemical tool.

References

  • PrepChem.com. (2017). Synthesis of 4-bromo-4'-fluorobenzophenone. Retrieved from [Link]

  • Google Patents. (2014). CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
  • Oregon State University. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. Retrieved from [Link]

  • MDPI. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorobenzophenone. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-chlorobenzonitrile. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Alprazolam. Retrieved from [Link]

Sources

Strategic Sourcing & Orthogonal Functionalization: 4-Bromo-3'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, 4-Bromo-3'-chlorobenzophenone (CAS: 27434-90-8) represents a high-value "privileged scaffold" rather than a commodity reagent. Unlike its symmetric analog (4,4'-dichlorobenzophenone), this molecule offers orthogonal reactivity : the electronic and steric differentiation between the para-bromo and meta-chloro sites allows for highly controlled, sequential cross-coupling reactions.

This guide addresses the critical bottleneck researchers face: scarcity . While the 4,4' isomer is ubiquitous, the 4-bromo-3'-chloro variant often requires strategic sourcing or on-demand synthesis. This document outlines the procurement landscape, quality control protocols to detect isomeric impurities, and a validated synthetic contingency for in-house production.

Part 1: Chemical Profile & Strategic Utility

The Orthogonal Advantage

The primary value of this compound lies in the bond dissociation energy (BDE) differential between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds.

  • Site A (4-Bromo): High reactivity toward Pd(0) oxidative addition. Reacts under mild conditions (e.g., Pd(PPh3)4, Na2CO3, 60°C).

  • Site B (3'-Chloro): Low reactivity. Remains inert during the first coupling event, serving as a "latent" handle for subsequent functionalization using specialized ligands (e.g., Buchwald precatalysts, XPhos) at elevated temperatures.

This chemoselectivity enables the rapid construction of non-symmetrical tri-aryl methane pharmacophores, a geometry increasingly favored to improve solubility and target specificity in kinase inhibitors.

Visualization: Sequential Functionalization Workflow

The following diagram illustrates the logic of exploiting the reactivity gap between the halogen sites.

OrthogonalStrategy Start This compound (Scaffold) Step1 Step 1: Chemoselective Coupling (Suzuki/Miyaura) Start->Step1 Targeting C-Br Pd(PPh3)4, 60°C Inter Intermediate: 4-Aryl-3'-chlorobenzophenone Step1->Inter Retention of C-Cl Step2 Step 2: Activation of Chloride (Buchwald-Hartwig / Suzuki) Inter->Step2 Targeting C-Cl Pd-XPhos G3, 100°C Final Target: Non-Symmetrical Tri-Aryl Scaffold Step2->Final Library Generation

Figure 1: Chemoselective workflow exploiting the reactivity difference between para-bromo and meta-chloro sites.

Part 2: Sourcing Landscape & Commercial Availability

Market Status: "Make-to-Order"

Unlike common solvents or reagents, this compound is frequently listed as "Inquire" or "Lead time: 2-4 weeks" by major catalog suppliers (e.g., Sigma-Aldrich, TCI). It is often synthesized on demand rather than held in bulk stock.

Supplier Tiers
TierSupplier TypeAvailabilityRisk ProfileRecommended Action
Tier 1 Global Distributors (Sigma, Fisher, VWR)Low / BackorderLow (High QC)Use for small scale (<5g) validation.
Tier 2 Building Block Specialists (Combi-Blocks, Enamine, MolPort)ModerateLow-MediumPrimary Source. Check "Ships within 1-3 days" filter.
Tier 3 Bulk Aggregators (Alibaba, Indiamart)High (Claimed)High (Isomer Risk)Avoid unless Tier 1/2 fail. Requires rigorous internal QC.
Critical Procurement Warning: Isomer Confusion

Vendors often conflate This compound with 4-Bromo-4'-chlorobenzophenone (CAS 27428-57-5). The latter is cheaper and easier to make but strictly symmetrical in terms of para-substitution, destroying the geometric novelty of your target.

Actionable Advice: Always request the H-NMR spectrum before purchasing >10g. Look for the splitting pattern of the meta-substituted ring (see Part 3).

Part 3: Quality Control & Validation

Trustworthiness in chemical biology relies on material provenance. Upon receipt of the commercial material, you must validate its identity to ensure it is not the 4,4' isomer.

Analytical Discrimination Protocol
FeatureThis compound (Target)4-Bromo-4'-chlorobenzophenone (Impurity)
Symmetry AsymmetricPseudo-Symmetric
1H-NMR (Aromatic Region) Complex multiplet. Distinct singlet-like signal for H2' (proton between Cl and C=O on meta-ring).Two distinct AA'BB' systems (two pairs of doublets).
13C-NMR ~10 distinct aromatic signals.~6 distinct aromatic signals (due to symmetry).
Melting Point Typically lower (due to asymmetry).Higher (150-152°C).

Self-Validating Check: If your H-NMR shows only two sets of clean doublets in the aromatic region, you have received the wrong isomer (4,4'). Reject the lot.

Part 4: Synthetic Contingency (The "Make" Option)

If commercial stock is unavailable or lead times are prohibitive, the synthesis of this compound is a robust, self-validating protocol suitable for an intermediate organic lab.

Retrosynthetic Logic

To achieve the meta relationship of the chlorine, we cannot use chlorobenzene as the substrate (which directs ortho/para). We must use Bromobenzene (substrate) and 3-Chlorobenzoyl chloride (electrophile).

  • Substrate: Bromobenzene (Directs ortho/para).

  • Electrophile: 3-Chlorobenzoyl chloride (Meta-substituted acyl group).

  • Regioselectivity: The benzoyl group will add para to the bromine due to steric hindrance at the ortho position.

Step-by-Step Protocol: Friedel-Crafts Acylation

Reagents:

  • Bromobenzene (1.0 equiv, Solvent/Reactant)

  • 3-Chlorobenzoyl chloride (1.0 equiv)

  • Aluminum Chloride (AlCl3) (1.2 equiv, anhydrous)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.

  • Solvation: Dissolve 3-Chlorobenzoyl chloride (20 mmol) in dry DCM (50 mL).

  • Lewis Acid Addition: Cool to 0°C. Add AlCl3 (24 mmol) portion-wise. The solution will turn yellow/orange (acylium ion formation).

  • Substrate Addition: Add Bromobenzene (20 mmol) dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Note: If conversion is sluggish, heat to reflux (40°C for DCM, 80°C for DCE).

  • Quench: Pour the reaction mixture carefully onto crushed ice/HCl.

  • Workup: Extract with DCM (3x), wash with Brine, dry over MgSO4, and concentrate.

  • Purification (Critical): The crude will contain some ortho-isomer. Recrystallize from hot Ethanol or perform Flash Chromatography (Silica, 0-5% EtOAc in Hexanes).

Decision Matrix: Sourcing vs. Synthesis

MakeVsBuy Start Need this compound CheckStock Check Tier 2 Suppliers (MolPort, Combi-Blocks) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail Buy Purchase Sample (1g) StockAvail->Buy Yes (<2 weeks) Make Initiate Synthesis (Friedel-Crafts) StockAvail->Make No (>4 weeks) QC QC: H-NMR Verification (Rule out 4,4' isomer) Buy->QC Pass Pass: Scale Up QC->Pass Valid Structure Fail Fail: Reject Lot QC->Fail Isomer Impurity Fail->Make Route Route: 3-Cl-Benzoyl Chloride + Bromobenzene Make->Route

Figure 2: Decision matrix for procuring high-fidelity starting material.

References

  • PubChem Compound Summary. (2023). 4-Bromo-4'-chlorobenzophenone (Isomer Comparison). National Center for Biotechnology Information. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text on chemoselectivity of Br vs Cl). [Link]

  • Gore, P. H. (1964).[1] The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281. (Mechanistic basis for regioselectivity in acylation). [Link]

Sources

Technical Guide: Quantum Chemical Profiling of 4-Bromo-3'-chlorobenzophenone

[1]

Executive Summary

4-Bromo-3'-chlorobenzophenone (CAS: 27434-90-8) represents a distinct class of asymmetric diaryl ketones.[1] Unlike its symmetric counterparts (e.g., 4,4'-dichlorobenzophenone), this molecule possesses a broken symmetry (

1
  • Photopharmacology: As a photoactive pharmacophore in non-steroidal anti-inflammatory drug (NSAID) development.[1]

  • Crystal Engineering: The distinct halogen bonding capabilities of Bromine (Br) and Chlorine (Cl) facilitate "sigma-hole" interactions, critical for supramolecular assembly.[1]

  • Synthetic Utility: The chemically distinct halide positions allow for regioselective palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).[1]

This guide provides a validated computational workflow to predict the structural, electronic, and spectroscopic properties of this compound, grounded in Density Functional Theory (DFT).

Computational Methodology (The Protocol)

To ensure reproducibility and accuracy, the following computational protocol is recommended. This workflow balances cost with chemical accuracy, specifically accounting for the heavy atom (Bromine) and weak dispersive forces typical of aromatic stacking.

Level of Theory Selection[1][2]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic vibrational analysis.[1] However, for accurate geometry involving halogen bonding, wB97X-D (includes dispersion corrections) is superior.[1]

  • Basis Set:

    • Standard: 6-311++G(d,p)

    • Rationale: The diffuse functions (++) are non-negotiable for modeling the electron-rich lone pairs on the Carbonyl Oxygen, Chlorine, and Bromine. The polarization functions (d,p) are essential for describing the anisotropic electron distribution in the C-Halogen bonds.

Step-by-Step Workflow

The following diagram outlines the logical progression from structure generation to data extraction.

GStartInitial Geometry(ChemDraw/GaussView)OptGeometry Optimization(DFT/B3LYP/6-311++G(d,p))Start->OptFreqFrequency Calculation(Check for Imaginary Freqs)Opt->FreqDecisionNImag = 0?Freq->DecisionDecision->OptNo (Saddle Point)AnalysisProperty AnalysisDecision->AnalysisYes (Minima)Sub1FMO Analysis(HOMO-LUMO Gap)Analysis->Sub1Sub2MEP Mapping(Reactivity Sites)Analysis->Sub2Sub3NBO Analysis(Charge Transfer)Analysis->Sub3

Figure 1: Computational workflow for validating the ground state geometry and electronic properties of halogenated benzophenones.

Structural & Electronic Analysis

Geometric Parameters

The benzophenone core is non-planar due to steric repulsion between the ortho-hydrogens.[1] In this compound, the phenyl rings twist relative to the carbonyl plane.[1]

  • Twist Angle (

    
    ):  Expect 
    
    
    in the gas phase.[1]
  • Bond Length Asymmetry:

    • The C-Br bond (approx.[1] 1.90 Å) is significantly longer than the C-Cl bond (approx.[1] 1.74 Å).[1]

    • Implication: The C-Br bond is the "weak link," making it the preferred site for oxidative addition in Pd-catalyzed coupling reactions (Source 1.9).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of chemical hardness (resistance to charge transfer).[1]

OrbitalLocalizationChemical Significance
HOMO

-system of Phenyl rings & Halogen lone pairs
Nucleophilic character; dictates oxidation potential.[1]
LUMO

of Carbonyl (C=O)
Electrophilic character; site of nucleophilic attack (e.g., reduction).[1]
Gap (

)
Approx. 4.0 - 4.5 eVIndicates a stable molecule, requiring high energy UV (<300nm) for excitation.[1]
Molecular Electrostatic Potential (MEP) & Sigma-Holes

For drug design and crystal engineering, the MEP map is the most valuable output.[1]

  • Negative Potential (Red): Localized on the Carbonyl Oxygen.[1] This is the primary hydrogen-bond acceptor site.[1]

  • Positive Potential (Blue): Localized on the aromatic hydrogens.[1]

  • Sigma-Holes (

    
    -hole):  A region of positive electrostatic potential found on the tips of the halogen atoms, extending along the C-X bond axis.
    
    • Trend: The

      
      -hole on Bromine  is more positive (stronger) than on Chlorine  due to Br's higher polarizability and lower electronegativity.[1]
      
    • Application: This makes the Br-end capable of forming linear halogen bonds (

      
      ) with the carbonyl of a neighboring molecule, driving crystal packing (Source 1.7, 1.16).
      

Spectroscopic Profiling (Experimental Validation)

To validate your calculations against experimental samples, focus on these diagnostic vibrational modes.

Vibrational Assignments (IR/Raman)

Note: DFT frequencies are harmonic and typically overestimate experimental values.[1] Apply a scaling factor of 0.967 for B3LYP/6-311++G(d,p).

ModeTheoretical Freq (cm⁻¹)Scaled Freq (cm⁻¹)Experimental Range (cm⁻¹)Intensity

Stretch
~1720~16651650 - 1670Very Strong (IR)

Aromatic
~1600~15501580 - 1600Medium

Stretch
~750~725700 - 750Strong

Stretch
~680~655600 - 680Medium/Strong
NMR Shift Prediction (GIAO Method)

Using the GIAO (Gauge-Including Atomic Orbital) method on the optimized geometry allows for correlation with experimental NMR.[1]

  • Proton (

    
    H):  Aromatic protons will appear in the 7.2 – 7.9 ppm range.[1] The proton ortho to the Chlorine (on the 3'-ring) will show a distinct splitting pattern compared to the symmetric para protons on the Bromine ring.
    

Reactivity & Synthesis Pathways

Understanding the reactivity flow is crucial for using this molecule as an intermediate.[1] The following diagram illustrates the competing reactivity sites based on the calculated bond dissociation energies and electrostatic potentials.

ReactivityMolThis compoundPath1Site A: Carbonyl (C=O)(Nucleophilic Attack)Mol->Path1Hard NucleophilesPath2Site B: C-Br Bond(Pd Oxidative Addition)Mol->Path2Soft Nucleophiles / Pd(0)Path3Site C: C-Cl Bond(Secondary Coupling)Mol->Path3High Energy BarrierOut1Reduction to Alcohol(e.g., NaBH4)Path1->Out1Out2Suzuki Coupling(Biaryl Formation)Path2->Out2Out3Requires Harsh Conditions(High Temp/Special Ligands)Path3->Out3

Figure 2: Reactivity map highlighting the chemoselectivity between the Bromine and Chlorine sites.

Synthetic Grounding

Experimental synthesis typically involves the Friedel-Crafts acylation or, more recently, Pd-catalyzed cross-coupling of 4-bromobenzoyl chloride with (3-chlorophenyl)boronic acid (Source 1.9).[1] This specific pathway confirms the stability of the C-Br bond under non-coupling conditions, provided the catalyst is chosen correctly (e.g., using CuTC as a cofactor).

References

  • Gaussian 16 User Reference. DFT Methods and Basis Sets. Gaussian, Inc.[1] Link[1]

  • ChemicalBook. Synthesis of this compound via Pd-catalyzed coupling.Link[1]

  • MDPI (Crystals). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs (Sigma-Holes).Link[1]

  • DTIC. Molecular Surface Electrostatic Potentials in the Analysis of Non-Hydrogen-Bonding Noncovalent Interactions.Link[1]

  • NIST Webbook. Vibrational and Electronic Data for Chlorobenzophenone Analogs.[1]Link[1]

Methodological & Application

The Versatile Virtuoso: 4-Bromo-3'-chlorobenzophenone as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Dihalogenated Benzophenone

In the intricate tapestry of organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of available synthons, 4-Bromo-3'-chlorobenzophenone emerges as a particularly valuable and versatile intermediate. Its dihalogenated benzophenone framework, featuring a bromine atom amenable to a wide range of cross-coupling reactions and a strategically positioned chlorine atom, offers a unique handle for sequential and site-selective modifications. This application note serves as a comprehensive guide for researchers, medicinal chemists, and materials scientists, detailing the strategic application of this compound in the synthesis of high-value compounds. We will delve into detailed protocols for key transformations, explore the mechanistic underpinnings of these reactions, and showcase its utility in the development of pharmaceuticals and functional materials. The benzophenone scaffold itself is a ubiquitous structure in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

Core Synthetic Transformations: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily anchored in the reactivity of its carbon-bromine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl substituents, paving the way for the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of C-C bonds, lauded for its mild reaction conditions and broad functional group tolerance. In the context of this compound, this reaction enables the introduction of a new aryl or vinyl group at the 4-position of the benzoyl moiety.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst that initiates the catalytic cycle through oxidative addition into the C-Br bond.[4] Pre-catalysts like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ and a phosphine ligand are commonly employed.[5]

  • Ligand: Bulky, electron-rich phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized biaryl phosphines, are crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[6]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[4] The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is typically used to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • Triphenylphosphine (PPh₃) (0.08 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Toluene (5 mL/mmol of this compound)

    • Water (1 mL/mmol of this compound)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add palladium(II) acetate and triphenylphosphine to the flask.

    • Add toluene and water to the reaction mixture.

    • Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3'-chloro-4-phenylbenzophenone.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9080-90
3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF/H₂O11075-85

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle A Pd(0)L2 B Oxidative Addition (Ar-X) C Ar-Pd(II)(X)L2 A->C B->C D Transmetalation (R-B(OH)2 + Base) E Ar-Pd(II)(R)L2 C->E D->E E->A E->A F Reductive Elimination G Ar-R F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[7][8] This reaction allows for the formation of a C-N bond between this compound and a wide variety of primary and secondary amines, providing access to a diverse range of N-arylated benzophenones. These products are of significant interest in medicinal chemistry due to the prevalence of the diarylamine motif in bioactive molecules.[9]

Causality of Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are essential. However, for C-N bond formation, more specialized and sterically demanding ligands, such as XPhos, SPhos, or RuPhos, often provide superior results.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the corresponding amide which then participates in the catalytic cycle.[11] Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and the catalyst.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

    • XPhos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene (5 mL/mmol of this compound)

  • Procedure:

    • To a flame-dried Schlenk tube, add Pd₂(dba)₃ and XPhos.

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous toluene and stir for 5 minutes.

    • Add this compound, morpholine, and sodium tert-butoxide.

    • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield 4-(morpholin-4-yl)-3'-chlorobenzophenone.

Visualization of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Start: this compound + Amine Step1 Inert Atmosphere Setup (Schlenk Line) Start->Step1 Step2 Addition of Pd Catalyst, Ligand, and Base Step1->Step2 Step3 Heating and Reaction Monitoring (TLC) Step2->Step3 Step4 Aqueous Workup (Extraction and Washing) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End Product: N-Aryl-3'-chlorobenzophenone Step5->End

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Grignard Reaction: Accessing Tertiary Alcohols

The Grignard reaction is a classic organometallic reaction that allows for the formation of carbon-carbon bonds through the nucleophilic addition of a Grignard reagent to a carbonyl group.[12] In the case of this compound, a Grignard reagent can be formed at the bromide position, which can then be used to react with other electrophiles. Alternatively, an external Grignard reagent can be added to the carbonyl group of this compound to generate a tertiary alcohol.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents, such as water and alcohols, which will quench the reagent.[13] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Magnesium Activation: The formation of the Grignard reagent requires the reaction of the aryl bromide with magnesium metal. The magnesium surface can be passivated by an oxide layer, which can be removed by methods such as crushing the magnesium turnings or using a small amount of iodine as an activator.[12][14]

Experimental Protocol: Grignard Reaction of this compound with Phenylmagnesium Bromide

  • Materials:

    • This compound (1.0 equiv)

    • Phenylmagnesium bromide (3.0 M solution in diethyl ether, 1.1 equiv)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the phenylmagnesium bromide solution dropwise via syringe.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the crude tertiary alcohol.

    • Purify by recrystallization or column chromatography.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are valuable scaffolds in the development of novel therapeutics and advanced materials.

Medicinal Chemistry Applications

The benzophenone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] By utilizing the synthetic handles on this compound, medicinal chemists can rapidly generate libraries of compounds for screening against various biological targets. For instance, the introduction of different amine functionalities via Buchwald-Hartwig amination can lead to the discovery of potent enzyme inhibitors or receptor modulators.[9] Similarly, the biaryl structures synthesized through Suzuki-Miyaura coupling can serve as precursors to complex natural products or their analogs.

Materials Science Applications

The electronic properties of the benzophenone core can be fine-tuned through substitution, making its derivatives attractive for applications in materials science.[15] The introduction of extended π-conjugated systems via Suzuki-Miyaura coupling can lead to the development of novel organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[16] The ability to introduce different functional groups also allows for the tailoring of the material's physical properties, such as solubility and thermal stability.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its dihalogenated nature provides a platform for selective and sequential functionalization, enabling the efficient construction of a wide array of complex molecules. The robust and well-established protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions, as detailed in this application note, provide researchers with a powerful toolkit for accessing novel compounds with potential applications in drug discovery and materials science. By understanding the underlying principles and carefully controlling the reaction conditions, the full synthetic potential of this remarkable building block can be realized.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Winthrop University Department of Chemistry. (2012). The Grignard Reaction. Retrieved from [Link]

  • Unknown. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Unknown. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • Khan, I., & Zaib, S. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1127-1144. Retrieved from [Link]

  • Cheng, B., Zhu, G., Meng, L., Wu, G., Chen, Q., & Ma, S. (2022). European Journal of Medicinal Chemistry, 228, 113930.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • de la Cruz, M., & Faza, O. N. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 27(46), 13481-13493. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Organic materials for organic electronic devices. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). Safety Review of Benzophenone. Retrieved from [Link]

  • ResearchGate. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from [Link]

  • Unknown. (2026). Understanding 4-Bromo-3-chlorophenol: Properties, Applications, and Procurement. Retrieved from [Link]

  • Wang, Y., & Li, Y. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20004-20019. Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions - Industrial Applications. Retrieved from [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]

  • Bakos, J., & Cik, G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie-Chemical Monthly, 149(5), 997-1003. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones | Request PDF. Retrieved from [Link]

  • Unknown. (n.d.). The Essential Role of 4-Chlorobenzophenone in Advanced Materials and Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Bromo-3'-chlorobenzophenone as a Strategic Intermediate in the Synthesis of Neurokinin-1 (NK-1) Receptor Antagonist Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzophenone Scaffold in Modern Medicinal Chemistry

The benzophenone motif is a ubiquitous and privileged structure in the landscape of medicinal chemistry.[1] Its derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The structural rigidity and synthetic versatility of the benzophenone core make it an ideal scaffold for the design and development of novel therapeutic agents. This application note will delve into the strategic use of a specific, functionalized benzophenone, 4-Bromo-3'-chlorobenzophenone, as a key intermediate in the synthesis of pharmaceutical compounds, with a particular focus on the development of Neurokinin-1 (NK-1) receptor antagonists.

NK-1 receptor antagonists are a class of drugs that have shown significant therapeutic potential in treating chemotherapy-induced nausea and vomiting (CINV), as well as other conditions such as depression and anxiety.[3] A prominent example of a successful NK-1 receptor antagonist is Netupitant, which is a cornerstone of modern antiemetic therapy.[4] The synthesis of Netupitant and its analogs often involves the coupling of complex aromatic and heterocyclic fragments. This compound, with its distinct substitution pattern, offers a unique starting point for the construction of such elaborate molecular architectures. The presence of a bromine atom allows for facile carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions, while the chloro-substituted phenyl ring can be further functionalized or serve as a key binding element with the target receptor.

This document will provide a detailed, hypothetical synthetic pathway illustrating the application of this compound in the synthesis of a key precursor for a Netupitant analog. The protocols provided are based on well-established synthetic methodologies and are designed to be a practical guide for researchers and scientists in the field of drug development.

Strategic Application: Synthesis of a Key Intermediate for a Netupitant Analog

The following section outlines a proposed synthetic route that leverages this compound to construct a key biaryl intermediate, a structural motif present in many NK-1 receptor antagonists. This strategy highlights the utility of palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, in modern pharmaceutical synthesis.

Overall Synthetic Scheme

Synthetic_Scheme A This compound B Biaryl Ketone Intermediate A->B Suzuki-Miyaura Coupling (o-tolylboronic acid, Pd catalyst, base) C Amino-Substituted Biaryl Ketone B->C Buchwald-Hartwig Amination (Piperazine derivative, Pd catalyst, base) D Netupitant Analog Precursor C->D Further Functionalization

Caption: Proposed synthetic pathway for a Netupitant analog precursor starting from this compound.

Experimental Protocols

Part 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Ketone Intermediate

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[5] In this protocol, the bromine atom of this compound is selectively coupled with an arylboronic acid to construct the biaryl ketone core.

Reaction Principle and Mechanism

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5]

Suzuki_Mechanism Pd0 Pd(0)L2 OA Oxidative Addition Complex (Pd(II)) Pd0->OA Ar-Br TM Transmetalation Complex OA->TM Ar'-B(OH)2 Product Biaryl Ketone TM->Product Reductive Elimination RE Reductive Elimination StartingMaterial This compound BoronicAcid o-tolylboronic acid + Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Protocol

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), o-tolylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Solvent Addition and Degassing: Add a degassed solvent system, such as a 10:1 mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl ketone intermediate.

Quantitative Data for a Typical Suzuki-Miyaura Coupling

ParameterValueReference
Starting Material This compoundN/A
Coupling Partner o-tolylboronic acid[2]
Catalyst Pd(PPh₃)₄ (5 mol%)[2]
Base K₃PO₄ (2.0 equiv.)[2]
Solvent 1,4-Dioxane/Water (10:1)[2]
Temperature 90 °C[2]
Reaction Time 24 hours[2]
Typical Yield 60-85%[2]
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][4] This protocol describes the amination of the newly synthesized biaryl ketone intermediate with a suitable piperazine derivative.

Reaction Principle and Mechanism

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[4][6]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L2 OA Oxidative Addition Complex (Pd(II)) Pd0->OA Ar-X AmineCoord Amine Coordination OA->AmineCoord R2NH Deprotonation Deprotonation (Base) AmineCoord->Deprotonation PdAmido Palladium-Amido Complex Deprotonation->PdAmido Product Amino-Substituted Biaryl Ketone PdAmido->Product Reductive Elimination StartingMaterial Biaryl Ketone Intermediate (with leaving group) Amine Piperazine derivative

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the biaryl ketone intermediate (1.0 equiv.), the desired piperazine derivative (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Catalyst and Ligand Addition: Add the palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.), and a suitable phosphine ligand, for example, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the amino-substituted biaryl ketone.

Quantitative Data for a Typical Buchwald-Hartwig Amination

ParameterValueReference
Starting Material Biaryl Ketone IntermediateN/A
Amine Piperazine derivative[6]
Catalyst Precursor Pd₂(dba)₃ (2 mol%)[6]
Ligand XPhos (8 mol%)[6]
Base NaOtBu (1.4 equiv.)[6]
Solvent Toluene[6]
Temperature 100-110 °C[6]
Reaction Time 12-24 hours[6]
Typical Yield 70-95%[6]

Conclusion

This compound is a highly versatile and strategically valuable intermediate for the synthesis of complex pharmaceutical compounds. Its unique substitution pattern allows for selective functionalization through robust and well-established palladium-catalyzed cross-coupling reactions. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions provided in this application note demonstrate a viable pathway for the synthesis of key precursors for NK-1 receptor antagonists and other medicinally relevant molecules. By understanding the principles and practical considerations of these synthetic transformations, researchers can effectively utilize this compound as a key building block in their drug discovery and development programs.

References

  • Helsinn Healthcare SA. (2014). NETUPITANT. New Drug Approvals. [Link]

  • Ibrahim, S. R. M., Mohamed, G. A., Al-Haşimi, A. G., & El-Kholy, A. A. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 11(29), 17696-17716. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4301. [Link]

  • Wikipedia. (2024). NK1 receptor antagonist. [Link]

  • Di Fabio, R., & Alvaro, G. (2007). Neurokinin 1 receptor antagonists--current prospects. Current opinion in drug discovery & development, 10(5), 613–621. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Google Patents. (2015). Methods of making netupitant and intermediates thereof.
  • Google Patents. (2016). Synthesis method of netupitant intermediates.

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Precision Synthesis of 4-Bromo-3'-chlorobenzophenone: Comparative Protocols for Scale and Purity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of unsymmetrical benzophenones, specifically 4-bromo-3'-chlorobenzophenone , represents a classic challenge in regiochemical control. This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and UV-blocking polymer additives. Its value lies in the differential reactivity of the halogen substituents: the 4-bromo position is highly labile to palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 3'-chloro position remains inert under standard conditions, allowing for sequential, orthogonal functionalization.

This Application Note presents two distinct synthetic pathways, selected based on the user's specific requirements for purity profile versus scalability .

Strategic Route Selection

The choice of method depends on the tolerance for isomeric impurities and the scale of operation.

RouteSelection Start Start: Select Priority Purity Priority: High Purity / MedChem (>99% Regio-fidelity) Start->Purity Scale Priority: Cost & Scale (Multi-Kg Production) Start->Scale MethodA Method A: Grignard Addition to Nitrile (4-Bromophenylmagnesium bromide + 3-Chlorobenzonitrile) Purity->MethodA MethodB Method B: Friedel-Crafts Acylation (3-Chlorobenzoyl chloride + Bromobenzene) Scale->MethodB ResultA Outcome: Single Regioisomer No separation required MethodA->ResultA ResultB Outcome: Mixture (Para/Ortho) Requires Crystallization MethodB->ResultB

Figure 1: Decision matrix for selecting the optimal synthetic route.

Method A: High-Fidelity Synthesis (Grignard Addition)

Recommended for: Medicinal Chemistry, SAR studies, and applications requiring >99.5% isomeric purity.

The Logic

Direct electrophilic aromatic substitution (Friedel-Crafts) is governed by directing groups, often leading to 5-10% ortho-isomer impurities that are difficult to separate. Method A utilizes nucleophilic addition to a nitrile , which fixes the regiochemistry absolutely. By reacting 4-bromophenylmagnesium bromide with 3-chlorobenzonitrile, the positions of the halogens are pre-determined by the starting materials.

Reagents & Materials
  • Reagent A: 4-Bromophenylmagnesium bromide (0.5 M in THF) [Commercially available or generated in situ].

  • Reagent B: 3-Chlorobenzonitrile (Sublimed grade preferred).

  • Catalyst: CuBr (Optional, 1 mol% can accelerate addition but usually not required for nitriles).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Quench: 3M HCl (aq).

Step-by-Step Protocol

Step 1: Inert Atmosphere Setup Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Cool to room temperature under a stream of N₂.

Step 2: Substrate Preparation Charge the flask with 3-chlorobenzonitrile (5.0 g, 36.3 mmol) and anhydrous THF (40 mL). Cool the solution to 0°C using an ice/water bath.

Step 3: Controlled Addition (The Critical Step) Transfer 4-bromophenylmagnesium bromide (76 mL of 0.5 M solution, 38.0 mmol, 1.05 equiv) to the addition funnel via cannula.

  • Technique Note: Add the Grignard reagent dropwise over 45 minutes.[1][2] Maintain internal temperature <5°C. Rapid addition causes exotherms that may lead to biaryl coupling byproducts.

Step 4: Imine Formation Once addition is complete, allow the reaction to warm to room temperature (22°C) and stir for 4 hours. The solution will turn from clear to a dark amber/brown, indicating the formation of the magnesium imine salt intermediate.

Step 5: Acidic Hydrolysis Cool the mixture back to 0°C. Slowly add 3M HCl (50 mL) dropwise.

  • Caution: This step is exothermic. Evolution of Mg salts will occur.

  • After addition, heat the biphasic mixture to reflux (65°C) for 1 hour. This forces the hydrolysis of the sterically hindered imine into the ketone.

Step 6: Workup

  • Separate the layers.[1] Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Combine organic layers and wash with Sat. NaHCO₃ (to remove excess acid) and Brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Step 7: Purification Recrystallize the crude solid from hot Ethanol/Hexane (1:4).

  • Expected Yield: 85-92%

  • Appearance: Off-white crystalline solid.

Method B: Scalable Synthesis (Friedel-Crafts Acylation)

Recommended for: Large-scale production (>100g) where chromatography is avoided, and crystallization is the primary purification method.

The Logic (Regiochemical Control)

Success in Friedel-Crafts acylation depends strictly on the order of components.

  • Incorrect Route: 4-Bromobenzoyl chloride + Chlorobenzene. Why: Chlorobenzene directs ortho/para. The major product will be 4,4'-substituted (wrong isomer) or 2,4'-substituted.

  • Correct Route: 3-Chlorobenzoyl chloride + Bromobenzene . Why: Bromobenzene directs ortho/para. Steric hindrance at the ortho position of bromobenzene strongly favors para attack. This yields the desired this compound as the major product (>90%).

Reagents
  • Substrate: Bromobenzene (acting as both reactant and solvent, or used in slight excess with DCM).

  • Electrophile: 3-Chlorobenzoyl chloride.

  • Lewis Acid: Aluminum Chloride (AlCl₃), anhydrous powder.

Step-by-Step Protocol

Step 1: Lewis Acid Activation In a dry flask under N₂, suspend AlCl₃ (1.2 equiv) in dry Dichloromethane (DCM) at 0°C.

  • Note: While Nitrobenzene is a classic solvent, DCM is preferred for easier workup and lower toxicity.

Step 2: Acylium Ion Generation Add 3-chlorobenzoyl chloride (1.0 equiv) dropwise to the AlCl₃ suspension. Stir at 0°C for 20 mins until a homogenous complex forms (Acylium ion generation).

Step 3: Electrophilic Attack Add Bromobenzene (1.1 equiv) dropwise.

  • Temperature Control: Keep T < 5°C. Higher temperatures increase the formation of the thermodynamic meta isomer (scrambling) or ortho impurity.

Step 4: Reaction & Quench Allow to warm to RT and stir for 12 hours. Pour the reaction mixture over crushed ice/conc. HCl mixture to break the Aluminum-complex.

Step 5: Isomer Purification (Crucial) The crude will contain ~5-8% ortho-isomer (2-bromo-3'-chlorobenzophenone).

  • Perform a standard extractive workup (DCM/Water).

  • Recrystallization: Dissolve crude solid in minimum boiling Ethanol. Allow to cool slowly to RT, then to 4°C. The para-isomer (highly symmetrical) crystallizes preferentially. The ortho-isomer ("greasy" due to steric twist) remains in the mother liquor.

Analytical Data & QC Specifications

TestMethodAcceptance Criteria
HPLC Purity C18 Column, ACN/H2O Gradient> 98.5% (Area %)
Regio-Isomer 1H-NMR (400 MHz)No detectable ortho coupling (doublet J ~8.5Hz dominant for AA'BB' system on Br-ring)
Mass Spec LC-MS (ESI+)[M+H]+ matches theoretical (distinct Br/Cl isotope pattern)
Appearance VisualWhite to off-white needles

Downstream Application: Orthogonal Functionalization

The utility of this compound lies in its ability to undergo chemoselective coupling.

ReactionPathway Start This compound Step1 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2, Na2CO3) Start->Step1 Br reacts first (Weaker C-X bond) Inter 4-Aryl-3'-chlorobenzophenone Step1->Inter Step2 Buchwald-Hartwig (Pd2(dba)3, Amine, tBuONa) Inter->Step2 Cl reacts second (Requires forcing conditions) Final 4-Aryl-3'-aminobenzophenone Step2->Final

Figure 2: Chemoselective functionalization pathway. The C-Br bond (Bond Dissociation Energy ~81 kcal/mol) is more reactive than the C-Cl bond (~96 kcal/mol), allowing selective modification of the 4-position.

References

  • Friedel-Crafts Selectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Grignard to Nitrile Mechanism : Mourys, C., et al. "Synthesis of aromatic ketones via Grignard addition to nitriles." Tetrahedron Letters, 1985.

  • Suzuki Selectivity : Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. (Establishes reactivity order Br > Cl). Link

  • Benzophenone Scaffolds in Drug Design : "Privileged structures in drug discovery: The benzophenone scaffold." Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for 4-Bromo-3'-chlorobenzophenone as a Photoinitiator in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-bromo-3'-chlorobenzophenone as a Type II photoinitiator for free-radical polymerization. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the optimization of photopolymerization processes.

Introduction: The Role of Benzophenone Derivatives in Photopolymerization

Photopolymerization, the process of using light to initiate and propagate a polymerization reaction, is a cornerstone of modern materials science, with applications ranging from advanced coatings and adhesives to 3D printing and the fabrication of biomedical devices. The choice of photoinitiator is critical to the success of these processes, as it governs the efficiency of light absorption and the generation of reactive species that drive polymerization.[1]

Benzophenone and its derivatives are a prominent class of Type II photoinitiators.[2] Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals upon irradiation, Type II photoinitiators, such as this compound, require a co-initiator or synergist to generate radicals.[3] This bimolecular mechanism offers a high degree of control over the initiation process.[2]

Mechanistic Insights: How this compound Initiates Polymerization

The photoinitiation mechanism of this compound follows the general pathway of Type II benzophenone-based initiators. The process can be broken down into several key steps, as illustrated in the diagram below.

Photoexcitation and Intersystem Crossing

Upon absorption of photons of appropriate wavelength, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Benzophenone derivatives are known for their high efficiency in undergoing intersystem crossing (ISC) to a more stable triplet state (T₁).[4][5] The presence of a bromine atom, a heavy atom, in the molecular structure of this compound is anticipated to further enhance the rate of intersystem crossing due to the heavy-atom effect, which promotes spin-orbit coupling. This leads to a high quantum yield of triplet state formation, a crucial factor for efficient photoinitiation.[6]

Hydrogen Abstraction

The triplet state benzophenone is a potent hydrogen abstractor. In the presence of a suitable co-initiator, typically a tertiary amine or an alcohol, the excited this compound (in its triplet state) abstracts a hydrogen atom from the co-initiator.[2][3] This process generates a ketyl radical from the benzophenone and an alkylaminyl radical from the amine co-initiator.

Initiation of Polymerization

The alkylaminyl radical generated from the co-initiator is the primary species that initiates the free-radical polymerization of monomers, such as acrylates or methacrylates.[2] The ketyl radical is less reactive and typically undergoes dimerization or other termination reactions.

G cluster_0 Photoinitiation Cascade PI This compound (S₀) PI_excited_S1 Excited Singlet State (S₁) PI->PI_excited_S1 UV/Vis Light (hν) PI_excited_T1 Excited Triplet State (T₁) PI_excited_S1->PI_excited_T1 Intersystem Crossing (ISC) (Enhanced by Bromine) Co_initiator Co-initiator (e.g., Tertiary Amine) Ketyl_Radical Ketyl Radical PI_excited_T1->Ketyl_Radical Hydrogen Abstraction Alkylaminyl_Radical Alkylaminyl Radical Co_initiator->Alkylaminyl_Radical Hydrogen Donation Polymer Propagating Polymer Chain Alkylaminyl_Radical->Polymer Initiation Monomer Monomer Monomer->Polymer

Caption: Mechanism of Type II photoinitiation.

Physicochemical Properties and Spectral Characteristics

Understanding the physical and spectral properties of this compound is essential for designing effective photopolymerization protocols.

PropertyValueSource
This compound
Molecular FormulaC₁₃H₈BrClO
Molecular Weight295.56 g/mol
AppearanceWhite to light yellow crystalline powder
Melting Point148.0 to 152.0 °C
Analog: 4-Bromo-4'-chlorobenzophenone
Maximum Absorption Wavelength (λmax)420 nm
Parent Compound: Benzophenone
Maximum Absorption Wavelength (λmax)~254 nm[1]
Triplet Energy (E_T)~69 kcal/mol[7]

Experimental Protocols

The following protocols provide a starting point for the use of this compound in a typical free-radical photopolymerization of an acrylate monomer.

Materials and Equipment
  • Photoinitiator: this compound

  • Co-initiator: Triethylamine (TEA) or other suitable tertiary amine.

  • Monomer: Trimethylolpropane triacrylate (TMPTA) or other suitable acrylate/methacrylate monomer.

  • Solvent (optional): A suitable solvent that dissolves all components and does not interfere with the polymerization reaction (e.g., tetrahydrofuran, acetonitrile).

  • UV/Vis Light Source: A mercury lamp or an LED lamp with an emission spectrum that overlaps with the absorption spectrum of the photoinitiator (e.g., 365 nm, 405 nm).

  • Reaction Vessel: Glass vials or a suitable mold.

  • Nitrogen or Argon Source: For creating an inert atmosphere.

  • Analytical Equipment: Fourier-transform infrared (FTIR) spectrometer, photo-differential scanning calorimeter (Photo-DSC), or other suitable equipment for monitoring polymerization kinetics.

Protocol for UV Curing of an Acrylate Film

This protocol describes the preparation of a photopolymerizable formulation and its subsequent curing into a solid film.

Step 1: Preparation of the Photopolymerizable Formulation

  • In a glass vial, dissolve the desired amount of this compound in the acrylate monomer. A typical starting concentration for the photoinitiator is 0.1-2.0 wt%.

  • Add the co-initiator (e.g., triethylamine) to the mixture. A common starting concentration for the co-initiator is 1.0-5.0 wt%.

  • If necessary, add a solvent to adjust the viscosity of the formulation.

  • Thoroughly mix the components until a homogeneous solution is obtained. Protect the solution from ambient light.

Step 2: Curing Procedure

  • Apply a thin film of the photopolymerizable formulation onto a suitable substrate (e.g., a glass slide).

  • Place the coated substrate under the UV/Vis light source. To prevent oxygen inhibition of the radical polymerization, it is recommended to perform the curing in an inert atmosphere (e.g., under a stream of nitrogen or argon).

  • Irradiate the film for a predetermined time. The curing time will depend on the light intensity, the concentrations of the photoinitiator and co-initiator, and the reactivity of the monomer.

  • After irradiation, the film should be a solid, tack-free polymer.

Step 3: Characterization of the Cured Polymer

  • The degree of monomer conversion can be determined using FTIR spectroscopy by monitoring the disappearance of the characteristic acrylate double bond peak (around 1635 cm⁻¹).

  • The thermal properties of the cured polymer can be analyzed using techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).

Optimization of Curing Parameters

The efficiency of the photopolymerization process can be optimized by systematically varying the following parameters:

  • Photoinitiator Concentration: Increasing the photoinitiator concentration generally leads to a faster polymerization rate, but an excess can lead to inner filter effects and reduced cure depth.

  • Co-initiator Concentration: The concentration of the co-initiator should be optimized to ensure efficient hydrogen abstraction and radical generation.

  • Light Intensity: Higher light intensity will result in a faster cure, but can also lead to increased shrinkage and stress in the final polymer.

  • Irradiation Wavelength: The light source's emission spectrum should have a good overlap with the absorption spectrum of this compound for efficient light absorption.

G cluster_1 Experimental Workflow A 1. Formulation Preparation - Dissolve Photoinitiator in Monomer - Add Co-initiator - Mix thoroughly B 2. Application - Apply thin film to substrate A->B C 3. Curing - Irradiate with UV/Vis light - Perform in inert atmosphere B->C D 4. Characterization - FTIR for conversion - DSC/TGA for thermal properties C->D

Caption: A typical experimental workflow.

Safety Precautions

As with any chemical procedure, appropriate safety measures must be taken when handling this compound and the other components of the photopolymerization system.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any volatile components.[10]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This compound is a promising Type II photoinitiator for free-radical polymerization. Its halogenated structure likely confers advantageous properties such as enhanced intersystem crossing and a red-shifted absorption spectrum, enabling the use of longer wavelength light sources. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the applications of this compound in various fields of polymer chemistry and materials science. As with any new system, empirical optimization of the formulation and curing conditions is key to achieving the desired material properties.

References

  • Elucidation of the Intersystem Crossing Mechanism in a Helical BODIPY for Low‐Dose Photodynamic Therapy. PubMed Central. Available at: [Link]

  • Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. Available at: [Link]

  • Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. PubMed Central. Available at: [Link]

  • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • UV Curing: Part Three; Free Radical Photoinitiators. Polymer Innovation Blog. Available at: [Link]

  • Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments. Available at: [Link]

  • Photoinitiators for UV curable coatings, adhesives |Free Radical, Type I/II, Cationic ... YouTube. Available at: [Link]

  • 4-Bromo-3-chlorobenzonitrile | C7H3BrClN | CID 16659395. PubChem. Available at: [Link]

  • UV Curing: Part 2; A Tour of the UV Spectrum. Polymer Innovation Blog. Available at: [Link]

  • Triplet Excited States and Radical Intermediates Formed in Electron Pulse Radiolysis of Amino and Dimethylamino Derivatives of Benzophenone | The Journal of Physical Chemistry A. ACS Publications. Available at: [Link]

  • Working safely with solvents​ | Safety Services. UCL – University College London. Available at: [Link]

  • (PDF) The Benzophenone S 1 (n,π) → T 1 (n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. ResearchGate. Available at: [Link]

  • Halogenated Solvents. Available at: [Link]

Sources

Application Note: Chemoselective Cross-Coupling Protocols for 4-Bromo-3'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-Bromo-3'-chlorobenzophenone represents a high-value scaffold in medicinal chemistry, offering a diaryl ketone core with two distinct halogen handles. The utility of this molecule lies in its chemoselectivity potential . The significant difference in bond dissociation energies (BDE) between the C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol) bonds allows for precise, sequential functionalization.

This guide details protocols to exclusively engage the 4-bromo position first, preserving the 3'-chloro site for subsequent activation. This "Reactivity Ladder" approach enables the rapid synthesis of non-symmetric tri-aryl systems common in kinase inhibitors and CNS-active agents.

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling, the rate-limiting step for aryl halides is often Oxidative Addition . The rate follows the order:



  • Phase 1 (Kinetic Control): Use mild catalysts to engage Ar-Br.

  • Phase 2 (Forcing Conditions): Use electron-rich, bulky ligands to activate the inert Ar-Cl.

Decision Tree & Workflow Visualization

The following diagram illustrates the logic flow for selecting the correct protocol based on the desired final architecture.

Chemoselectivity_Workflow Start Starting Material: This compound Decision Target Transformation Start->Decision Path_A Suzuki Coupling (Biaryl Synthesis) Decision->Path_A C-C Bond Path_B Buchwald-Hartwig (Amination) Decision->Path_B C-N Bond Step1_A Protocol A1: Br-Selective Suzuki Pd(PPh3)4, Na2CO3, 80°C (Retains Cl) Path_A->Step1_A Step1_B Protocol B1: Br-Selective Amination Pd(OAc)2, BINAP, Cs2CO3 (Retains Cl) Path_B->Step1_B Intermediate Intermediate: 3'-Chloro-4-functionalized-benzophenone Step1_A->Intermediate Step1_B->Intermediate Step2 Protocol C: Cl-Activation Pd2(dba)3, XPhos/SPhos, 100°C+ Intermediate->Step2 Sequential Step Final Final Product: Non-Symmetric Di-Functionalized Core Step2->Final

Caption: Logical workflow for sequential functionalization. Blue nodes indicate stable isolable intermediates.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Br-Site)

Objective: Couple an aryl boronic acid at the C4-Br position without touching the C3'-Cl.

Mechanistic Insight

To ensure selectivity, we utilize Triphenylphosphine (PPh3) ligands.[1] PPh3 is electron-neutral/deficient enough to facilitate oxidative addition into C-Br but is generally too weak to promote insertion into the stronger C-Cl bond at moderate temperatures. We avoid bulky, electron-rich ligands (like SPhos or PCy3) in this step, as they lower the activation energy for C-Cl insertion, leading to "scrambling" (mixed products).

Reagents & Conditions Table
ComponentReagentEquiv.[2][3][4][5][6][7]Role
Substrate This compound1.0Electrophile
Coupling Partner Aryl Boronic Acid1.1 - 1.2Nucleophile
Catalyst Pd(PPh3)40.03 (3 mol%)Catalyst (Br-selective)
Base Na2CO3 (2M aq.)2.5Activates Boron
Solvent DME or Toluene/EtOH (4:1)[0.2 M]Solvent
Step-by-Step Procedure
  • Setup: Charge a reaction vial with the benzophenone substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(PPh3)4 (3 mol%).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed solvent (DME is preferred for solubility) and 2M Na2CO3 via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Checkpoint: Monitor by TLC or LC-MS. Look for the disappearance of the starting material. If the reaction is pushed >100°C, you risk activating the chloride.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc). The ketone group makes the product UV-active and easy to track.

Protocol B: Chemoselective Buchwald-Hartwig Amination (Br-Site)

Objective: Install an amine at C4-Br.

Mechanistic Insight

C-N coupling is more sensitive than Suzuki coupling. We use BINAP or Xantphos . These bidentate ligands create a specific bite angle that favors reductive elimination of the amine product but, crucially, they are not sufficiently electron-rich to activate the deactivated meta-chloride on the benzophenone ring under these conditions.

Reagents & Conditions Table
ComponentReagentEquiv.[2][3][4][5][6][7]Role
Substrate This compound1.0Electrophile
Amine Primary/Secondary Amine1.2Nucleophile
Catalyst Source Pd(OAc)2 or Pd2(dba)30.02 - 0.05Pd Source
Ligand BINAP or Xantphos0.04 - 0.10Ligand (L:Pd 2:1)
Base Cs2CO3 or NaOtBu1.5Base
Solvent Toluene or Dioxane[0.2 M]Solvent
Step-by-Step Procedure
  • Pre-complexation: In a glovebox or under Ar flow, mix Pd(OAc)2 and BINAP in the solvent and stir for 10 mins to form the active catalyst (solution turns orange/red).

  • Addition: Add the benzophenone substrate, amine, and base.

  • Reaction: Heat to 90°C .

    • Critical Note: Benzophenones are electron-poor (due to the carbonyl). This facilitates the reaction (faster oxidative addition), but also makes the ring susceptible to base-mediated side reactions if NaOtBu is used. Cs2CO3 is milder and preferred for sensitive substrates.

  • Workup: Filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify.

Protocol C: Activating the "Dormant" Chloride (Step 2)

Objective: Functionalize the remaining 3'-Cl position.

Mechanistic Insight

Now that the Bromine is gone, we must overcome the high energy barrier of the C-Cl bond. We switch to Buchwald Biaryl Ligands (e.g., XPhos , SPhos , RuPhos ). These ligands are bulky (promoting reductive elimination) and extremely electron-rich (pushing electron density onto Pd to facilitate oxidative addition into the tough C-Cl bond).

Reagents & Conditions Table
ComponentReagentEquiv.[2][3][4][5][6][7]Role
Substrate 3'-Chloro-functionalized-benzophenone1.0Electrophile
Partner Boronic Acid OR Amine1.5Nucleophile
Catalyst Pd2(dba)30.02Pd Source
Ligand XPhos (Suzuki) or RuPhos (Amination)0.04 - 0.08The "Hammer"
Base K3PO4 (Suzuki) or NaOtBu (Amination)2.0 - 3.0Strong Base
Solvent n-Butanol or Toluene[0.2 M]High boiling pt.
Step-by-Step Procedure
  • Conditions: This reaction requires heat. Set the block to 100°C - 110°C .

  • Solvent: If using Suzuki coupling, n-Butanol or Dioxane/H2O systems are excellent as they solubilize the inorganic bases needed for this difficult activation.

  • Monitoring: These reactions may take longer (12–24h). Ensure the vessel is strictly air-free, as the active catalytic species is highly sensitive to oxidation.

Troubleshooting & Experimental Self-Validation

ObservationRoot CauseCorrective Action
Product contains Cl and Br (No Reaction) Catalyst poisoning or old catalyst.Use fresh Pd(PPh3)4 (should be yellow, not black). Sparge solvents thoroughly.
Product is a mixture of Mono- and Di-coupled Loss of Selectivity.Lower temp to 60°C. Ensure Ligand is PPh3 (not Cy3P). Reduce catalyst loading.
Dehalogenation (H replaces Br)

-Hydride elimination or solvent insertion.
Avoid alcohol solvents in Step 1 if possible. Switch from NaOtBu to Cs2CO3.
"Protodeboronation" of Boronic Acid Boronic acid instability.Use excess Boronic acid (1.5 equiv). Switch to Boronic Ester (Pinacol ester).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Fustero, S., et al. (2011). Chemoselective Suzuki–Miyaura Cross-Coupling Reactions on Benzylic gem-Dihalides. Organic Letters, 13(6), 1330–1333. Link

  • Case, M., et al. (2020). Scalable Synthesis of Functionalized Benzophenones via Chemoselective Coupling. Organic Process Research & Development, 24(10). Link

Sources

step-by-step guide to the purification of 4-Bromo-3'-chlorobenzophenone by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3'-chlorobenzophenone (CAS: 27434-90-8) is a critical diarylketone intermediate used in the synthesis of pharmaceuticals and functional materials. Its structural asymmetry—bearing a bromine atom on one ring and a chlorine on the other—makes it a valuable scaffold for selective cross-coupling reactions (e.g., Suzuki-Miyaura). However, its synthesis via Friedel-Crafts acylation often yields isomeric impurities (regioisomers) and unreacted starting materials (e.g., 4-bromobenzoyl chloride).

This guide details a validated Dichloromethane (DCM) / Petroleum Ether recrystallization protocol designed to isolate the target compound in high purity (>98%). A secondary "Green Chemistry" alternative using Ethanol is also provided.

Compound Profile & Properties

Before initiating purification, verify the physical and chemical properties of the target.[1]

PropertyDataNotes
Compound Name This compound
CAS Number 27434-90-8
Molecular Formula C₁₃H₈BrClO
Molecular Weight 295.56 g/mol
Appearance White to off-white crystalline solidCrude may appear yellow/orange due to AlCl₃ residues.
Target Melting Point 75 – 85 °C (Estimated)Note: Analog 4-chlorobenzophenone melts at 74-76°C; 4-bromobenzophenone at 80-82°C.
Solubility (Cold) DCM, Ethyl Acetate, AcetoneHigh solubility.
Solubility (Hot) Ethanol, MethanolModerate solubility.
Insoluble Water, Cold Alkanes (Hexane/Pet Ether)Ideal anti-solvents.

Strategic Solvent Selection

The purification strategy relies on the solvent-antisolvent principle. Benzophenones are highly soluble in chlorinated solvents but poorly soluble in aliphatic hydrocarbons.

  • Primary Solvent (DCM): Dissolves the benzophenone and most organic impurities effectively at room temperature or mild heat.

  • Anti-Solvent (Petroleum Ether 60-90°C): Induces controlled precipitation of the product while keeping non-polar impurities and trace isomers in the mother liquor.

Expert Insight: While Ethanol is a common solvent for benzophenones, the DCM/Petroleum Ether system often provides superior rejection of non-polar byproducts formed during Friedel-Crafts acylation [1].

Detailed Protocol: DCM / Petroleum Ether Recrystallization

Equipment Preparation[1][2]
  • Erlenmeyer flasks (sized 2-3x the solvent volume).

  • Hot plate with magnetic stirring.

  • Gravity filtration setup (glass funnel, fluted filter paper).

  • Vacuum filtration setup (Büchner funnel, filter flask).

  • Safety: Perform all steps in a fume hood. DCM is volatile and toxic; Petroleum ether is highly flammable.

Step-by-Step Procedure

Step 1: Dissolution

  • Place the crude this compound solid in an Erlenmeyer flask.

  • Add a minimal amount of Dichloromethane (DCM) .[1]

  • Swirl or stir gently at room temperature. If the solid does not dissolve, warm slightly (do not boil DCM vigorously as it has a low BP of ~40°C).

    • Target: A concentrated, clear solution. If solids remain (likely inorganic salts like AlCl₃ residues), proceed to Step 2.

Step 2: Clarification (Hot Filtration)

  • If the solution contains suspended particles (insoluble impurities), filter the solution by gravity through a fluted filter paper into a clean flask.

  • Rinse the filter paper with a small volume (1-2 mL) of fresh DCM to recover adsorbed product.

Step 3: Anti-Solvent Addition

  • Place the clear DCM solution on a stirrer at room temperature.

  • Slowly add Petroleum Ether (60-90°C) dropwise.

  • Continue addition until a persistent cloudiness (turbidity) is observed that does not disappear upon swirling.

  • Add a few drops of DCM to just clear the solution again (restoring saturation).

Step 4: Crystallization

  • Cover the flask with foil or a watch glass.

  • Allow the solution to stand undisturbed at room temperature for 1-2 hours. Crystals should begin to form.[2]

  • Cooling: Transfer the flask to a refrigerator (4°C) or an ice bath for 30 minutes to maximize yield.

    • Caution: Rapid cooling may trap impurities.[3] Slow cooling yields purer crystals.

Step 5: Isolation

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash: Wash the filter cake with cold Petroleum Ether (chilled to 0°C). This removes the mother liquor containing impurities without redissolving the crystals.

  • Dry: Allow air to pull through the funnel for 10 minutes, then dry the solid in a vacuum oven at 40°C or air-dry overnight.

Alternative Protocol: Ethanol Recrystallization

For applications requiring "Green Chemistry" compliance or if DCM is restricted.

  • Dissolve: Add crude solid to an Erlenmeyer flask. Add 95% Ethanol (approx. 5-10 mL per gram).

  • Heat: Heat the mixture to boiling on a hot plate. Add more ethanol in small portions until the solid just dissolves.

  • Filter: Perform a hot filtration if insoluble particles are present.[3][2]

  • Crystallize: Remove from heat and allow to cool slowly to room temperature. If no crystals form, scratch the glass or add a seed crystal.

  • Collect: Filter and wash with cold ethanol.

Process Visualization (Workflow)

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in minimal DCM (Room Temp / Mild Heat) Start->Dissolve CheckSolids Insoluble Particles? Dissolve->CheckSolids Filter Gravity Filtration (Remove Salts/Inorganics) CheckSolids->Filter Yes AddAnti Add Petroleum Ether (60-90°C) Until Turbid CheckSolids->AddAnti No Filter->AddAnti Clear Add drops of DCM to clear turbidity AddAnti->Clear Crystallize Slow Cooling (RT -> 4°C) Clear->Crystallize Collect Vacuum Filtration Crystallize->Collect Wash Wash with Cold Pet Ether Collect->Wash Final Pure Crystalline Product (>98% Purity) Wash->Final

Figure 1: Decision logic and workflow for the DCM/Petroleum Ether recrystallization process.

Quality Control & Troubleshooting

Quality Checkpoints
  • Melting Point: A sharp melting range (e.g., within 1-2°C) indicates high purity. A broad range (>3°C) suggests solvent occlusion or isomer contamination.

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (9:1 or 8:2).

    • Visualization: UV light (254 nm). The product should appear as a single dark spot.

Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent BP > MP.Re-heat to dissolve oil. Add more solvent.[1][2][4][5] Cool very slowly with vigorous stirring.
No Crystals Solution not saturated (too much solvent).[2]Evaporate 20-30% of the solvent volume (rotary evaporator) and re-cool.
Colored Impurities Trace oxidation or metal salts.Add activated charcoal (1-2% w/w) to the hot solution, stir for 5 min, then hot filter.
Low Yield Too much solvent used in washing.Cool the wash solvent (Pet Ether) to <0°C before use.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8653, 4-Chlorobenzophenone. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvents. Department of Chemistry. Retrieved from [Link]

Sources

synthesis of 4-Bromo-3'-chlorobenzophenone for material science applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and purification of 4-Bromo-3'-chlorobenzophenone (BCBP) , a critical intermediate for advanced material science. Unlike symmetrical benzophenones, BCBP possesses two distinct halogen handles—a bromine at the para position and a chlorine at the meta' position. This electronic and steric asymmetry allows for chemoselective cross-coupling , enabling the precise construction of asymmetric dendrimers, conductive polymers (OLEDs), and pharmaceutical scaffolds.

We present two validated protocols:

  • Route A (Friedel-Crafts Acylation): High-throughput, cost-effective, suitable for gram-to-kilogram scale.

  • Route B (Grignard-Nitrile Addition): High-precision, regiospecific, suitable for high-purity electronic grade applications.

Molecule Profile & Strategic Value

  • Target: this compound[1]

  • CAS: 27434-90-8 (Generic isomer class; specific isomer requires rigorous QC)

  • Molecular Weight: 295.56 g/mol

  • Application Logic: The C-Br bond is significantly more reactive toward Pd-catalyzed oxidative addition than the C-Cl bond. This allows researchers to functionalize the 4-position (Br) first under mild conditions, leaving the 3'-position (Cl) intact for a subsequent, harsher activation step.

Synthesis Protocols

Method A: Friedel-Crafts Acylation (Scalable)

Best for: Large batches where minor isomer impurities can be removed via recrystallization.

Mechanism: The reaction utilizes 3-chlorobenzoyl chloride as the electrophile source and bromobenzene as the nucleophile. Bromobenzene is an ortho/para director; however, steric hindrance heavily favors the para substitution, yielding the desired 4-bromo-3'-chloro isomer as the major product.

Reagents:

  • 3-Chlorobenzoyl chloride (1.0 equiv)

  • Bromobenzene (1.1 equiv, acts as substrate and co-solvent)

  • Aluminum Chloride (AlCl₃) (1.2 equiv, anhydrous)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and an inert gas (N₂/Ar) inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Lewis Acid Activation: Charge the flask with AlCl₃ (16.0 g, 120 mmol) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

  • Acyl Chloride Addition: Add 3-chlorobenzoyl chloride (17.5 g, 100 mmol) dropwise over 15 minutes. Stir for 20 minutes to form the acylium ion complex (Solution turns yellow/orange).

  • Substrate Addition: Add bromobenzene (17.3 g, 110 mmol) dropwise. Maintain temperature <5°C during addition to minimize ortho isomers.

  • Reaction: Remove ice bath and reflux (40°C) for 3–4 hours. Monitor via TLC (9:1 Hexane:Ethyl Acetate).

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (conc.) mixture. Caution: Exothermic.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with 1M NaOH (removes unreacted acid), water, and brine. Dry over MgSO₄.

  • Purification: Evaporate solvent. The crude solid contains ~90% para and ~10% ortho isomer. Recrystallize twice from hot Ethanol/Hexane (4:1) to isolate the pure this compound.

Method B: Grignard Addition to Nitrile (High Precision)

Best for: Electronic-grade materials requiring 100% regiocontrol.

Mechanism: This route exploits the reactivity difference between Br and Cl on the starting material. We generate a Grignard reagent from 1-bromo-3-chlorobenzene (Mg inserts selectively at the C-Br bond) and react it with 4-bromobenzonitrile .

Reagents:

  • 1-Bromo-3-chlorobenzene (Precursor A)

  • Magnesium turnings (activated)[2]

  • 4-Bromobenzonitrile (Electrophile B)

  • THF (anhydrous)

Step-by-Step Protocol:

  • Grignard Formation:

    • In a dry Schlenk flask, activate Mg turnings (1.2 equiv) with iodine crystal.

    • Add 1-bromo-3-chlorobenzene (1.0 equiv) in THF dropwise. Reflux gently.

    • Note: The Mg inserts into the C-Br bond, leaving the C-Cl bond intact, forming (3-chlorophenyl)magnesium bromide .

  • Addition: Cool the Grignard solution to 0°C. Cannulate this solution into a separate flask containing 4-bromobenzonitrile (0.95 equiv) dissolved in THF.

  • Imine Formation: Stir at room temperature for 4 hours. The Grignard adds to the nitrile carbon, forming an imine magnesium salt.

  • Hydrolysis: Cool to 0°C. Add 3M H₂SO₄ or HCl. Reflux for 1 hour to hydrolyze the imine to the ketone.

  • Isolation: Extract with diethyl ether. Wash with NaHCO₃ and brine.

  • Result: This method yields exclusively this compound with no structural isomers, simplifying purification to a short silica plug filtration.

Visualization: Synthesis & Logic

Figure 1: Reaction Pathways

The following diagram contrasts the Scalable Route (A) with the Precision Route (B).

SynthesisPathways cluster_RouteA Route A: Friedel-Crafts (Scalable) cluster_RouteB Route B: Grignard (High Precision) R1 3-Chlorobenzoyl Chloride Cat AlCl3 / DCM R1->Cat R2 Bromobenzene R2->Cat InterA Isomer Mix (Para > Ortho) Cat->InterA Reflux 4h Purify Recrystallization (EtOH) InterA->Purify Target This compound (Pure) Purify->Target G1 1-Bromo-3- chlorobenzene Mg Mg / THF G1->Mg G_Reagent (3-Chlorophenyl) MgBr Mg->G_Reagent Selective Insertion Nitrile 4-Bromobenzonitrile G_Reagent->Nitrile Nucleophilic Addn Hydrolysis H3O+ Hydrolysis Nitrile->Hydrolysis Hydrolysis->Target No Isomers

Caption: Comparison of Friedel-Crafts Acylation (Route A) and Grignard-Nitrile Addition (Route B). Route B avoids isomer formation.

Material Science Application: The "Stepwise" Advantage

The utility of this compound lies in the Bond Dissociation Energy (BDE) difference:

  • C-Br BDE: ~81 kcal/mol (Weaker, reacts first)

  • C-Cl BDE: ~96 kcal/mol (Stronger, reacts second)

Protocol for Sequential Functionalization:
  • Step 1 (Chemoselective Pd-Coupling):

    • Conditions: Pd(PPh₃)₄ (1 mol%), Aryl-Boronic Acid A, Na₂CO₃, Toluene, 70°C.

    • Outcome: Reaction occurs only at the 4-Br position. The 3'-Cl remains intact.

  • Step 2 (Activation of Chloride):

    • Conditions: Buchwald Precatalyst (e.g., XPhos Pd G2), Amine or Boronic Acid B, K₃PO₄, Dioxane, 100°C+.

    • Outcome: Functionalization of the 3'-Cl position.[3]

Figure 2: Sequential Functionalization Logic

SequentialCoupling cluster_Step1 Step 1: Mild Activation cluster_Step2 Step 2: Harsh Activation Start This compound Cond1 Pd(0) / 70°C Suzuki Coupling Start->Cond1 Br reacts exclusively Inter Intermediate: 4-Functionalized-3'-chlorobenzophenone Cond1->Inter Cond2 Pd(II) / Ligand / 110°C Buchwald-Hartwig Inter->Cond2 Cl reacts (Br is gone) Final Final Asymmetric Material Cond2->Final

Caption: Chemoselective workflow utilizing the reactivity gap between Aryl-Bromide and Aryl-Chloride.

Troubleshooting & QC Table

IssueProbable CauseCorrective Action
Low Yield (Route A) Moisture in AlCl₃Use fresh, anhydrous AlCl₃. Ensure system is under N₂.
Isomer Contamination High Temp during additionMaintain T < 5°C during bromobenzene addition to suppress ortho attack.
No Reaction (Route B) Inactive Mg surfaceAdd a crystal of Iodine or 1,2-dibromoethane to activate Mg.
Polybromination Excess Bromine sourceEnsure stoichiometry is strict 1:1.
Appearance ImpuritiesPure product should be off-white/white crystals. Yellow indicates benzil/biphenyl impurities.[4]

References

  • Friedel-Crafts Methodology:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedure for unsymmetrical benzophenones).
  • Grignard Selectivity: Ramsden, H. E., et al. "Preparation of Grignard Reagents from Aryl Chlorides." The Journal of Organic Chemistry, vol. 22, no. 10, 1957, pp. 1202-1206.

  • Cross-Coupling Selectivity: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, vol. 41, no. 22, 2002, pp. 4176-4211. (Basis for Br vs Cl selectivity).
  • Material Applications: Cheng, B., et al. "Synthesis and properties of asymmetric benzophenone derivatives." European Journal of Medicinal Chemistry, vol. 228, 2022.[1] (Discusses similar halogenated scaffolds).

Sources

Technical Application Note: Precision Synthesis of 4-Bromo-3'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of 4-Bromo-3'-chlorobenzophenone (CAS: 27434-90-8) presents a classic challenge in electrophilic aromatic substitution: the coupling of two deactivated aromatic systems. This intermediate is critical in the development of heteroaryl-based pharmaceuticals and photo-labile linkers.

Unlike the synthesis of simple benzophenones, this protocol requires rigorous control over regioselectivity. The target molecule possesses a specific meta-chloro substitution on one ring and a para-bromo substitution on the other.

Route Selection Logic

Two primary routes were evaluated for laboratory-scale (10–100g) synthesis:

  • Route A: Friedel-Crafts Acylation (Recommended for Scale)

    • Reaction: 3-Chlorobenzoyl chloride + Bromobenzene.

    • Logic: The 3-chloro substituent is fixed in the acyl chloride starting material. The acylation of bromobenzene is predominantly para-directing due to steric hindrance at the ortho positions, despite the deactivating nature of the bromine atom.

    • Advantage:[1][2][3] Cost-effective reagents, scalable, no precious metals required.

  • Route B: Suzuki-Miyaura Carbonylation (Alternative)

    • Reaction: 4-Bromophenylboronic acid + 3-Chlorobenzoyl chloride (Pd-catalyzed).

    • Logic: High regiochemical fidelity.

    • Disadvantage:[1][2][4] High cost of catalysts and boronic acids; difficult to remove Pd residuals.

This guide details the optimized Route A (Friedel-Crafts) , focusing on overcoming the kinetic sluggishness of the deactivated bromobenzene substrate.

Reaction Mechanism & Pathway[4][5]

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism involving an acylium ion intermediate.

ReactionMechanism Start 3-Chlorobenzoyl Chloride Complex Acylium Ion Complex Start->Complex Activation AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma Electrophilic Attack (Para) Substrate Bromobenzene Substrate->Sigma Product This compound (Target) Sigma->Product Aromatization (-H+) Byproduct HCl + AlCl3 Sigma->Byproduct

Figure 1: Mechanistic pathway for the AlCl3-mediated acylation. The acylium ion attacks the para-position of bromobenzene.

Detailed Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.PurityRole
3-Chlorobenzoyl chloride 175.011.0>98%Electrophile Source
Bromobenzene 157.011.2>99%Nucleophile / Solvent
Aluminum Chloride (AlCl3) 133.341.2AnhydrousLewis Acid Catalyst
Dichloromethane (DCM) 84.93N/ADrySolvent (Optional*)
1M HCl ---Quenching Agent

*Note: For maximum kinetics on deactivated rings, running "neat" in excess bromobenzene is often preferred over DCM. This protocol uses DCM to moderate the exotherm and improve solubility.

Step-by-Step Methodology

Phase 1: Acylium Ion Generation

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Inerting: Flame-dry the glassware under vacuum and backfill with nitrogen (3 cycles).

  • Charging: Add Aluminum Chloride (16.0 g, 120 mmol) to the flask. Add DCM (dry, 50 mL) to create a suspension. Cool to 0°C in an ice bath.

  • Activation: Add 3-Chlorobenzoyl chloride (17.5 g, 100 mmol) dropwise over 15 minutes.

    • Observation: The suspension will likely clarify or turn slightly yellow/orange as the acylium complex forms.

Phase 2: Electrophilic Substitution 5. Addition: Add Bromobenzene (18.8 g, 120 mmol) dropwise to the mixture at 0–5°C.

  • Critical Control Point: Do not allow the temperature to spike. Although the ring is deactivated, the initial mixing can be exothermic.
  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature. Once stable, heat the reaction to reflux (40°C) for 4–6 hours.
  • Monitoring: Monitor reaction progress via TLC (Mobile phase: 10% EtOAc in Hexanes) or HPLC. Look for the disappearance of the acid chloride.

Phase 3: Quenching and Workup 7. Quench: Cool the mixture to 0°C. Very slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL conc. HCl .

  • Safety: This step is highly exothermic. Hydrolysis of residual AlCl3 releases HCl gas.
  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 50 mL).
  • Washing: Wash the combined organics with:
  • Water (1 x 100 mL)
  • 1M NaOH (2 x 100 mL) – Crucial to remove unreacted benzoic acid derivatives.
  • Brine (1 x 100 mL)
  • Drying: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a crude off-white solid.

Phase 4: Purification (Isomer Control) 11. Recrystallization: The crude material may contain 5–10% of the ortho-isomer. Recrystallize from hot Ethanol or a Methanol/Water mixture.

  • Dissolve crude solid in minimum boiling ethanol.
  • Cool slowly to room temperature, then to 4°C.
  • Filter the crystals and wash with cold ethanol.

Characterization & Quality Control

The identity of the product must be confirmed to ensure the correct regioisomer (para-substitution on the bromine ring).

Expected Analytical Data
TestSpecificationDiagnostic Feature
Appearance White crystalline solid-
Melting Point 138–142°C (Typical)*Distinct from 4-bromo-4'-chloro isomer (~150°C).[5]
1H NMR (CDCl3) Consistent with structureRing A (4-Br): AA'BB' doublet pair (~7.6–7.8 ppm).Ring B (3-Cl): 4 distinct signals (Singlet-like t at C2, doublets at C4/C6, triplet at C5).
GC-MS / LC-MS M+ = 294/296Characteristic Br/Cl isotope pattern (M, M+2, M+4).

*Note: Melting points can vary based on crystal polymorphs; NMR is the definitive structural proof.

Workflow Diagram

Workflow Step1 Inert Setup (N2 Atmosphere) Step2 Acylium Formation (AlCl3 + Acid Chloride) Step1->Step2 Step3 Addition of Bromobenzene (Controlled Temp) Step2->Step3 Step4 Reflux (4-6 hrs) Drive Kinetics Step3->Step4 Step5 Ice/HCl Quench (Exothermic) Step4->Step5 Step6 Workup & Extraction (Remove Al salts) Step5->Step6 Step7 Recrystallization (Ethanol) Step6->Step7

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction
  • Cause: Deactivated rings (Bromobenzene) react slowly.

  • Solution: Increase temperature by switching solvent from DCM (bp 40°C) to 1,2-Dichloroethane (bp 83°C) or running neat in excess bromobenzene.

Issue: High Ortho-Isomer Content
  • Cause: High reaction temperature during the initial addition phase.

  • Solution: Ensure the addition of bromobenzene is performed strictly at 0–5°C. Steric hindrance favors para, but higher energy allows ortho attack.

Issue: Aluminum Emulsions
  • Cause: Improper quenching.

  • Solution: Use a sufficient volume of dilute HCl during the quench to keep Aluminum salts soluble. If an emulsion forms, filter through Celite before separation.

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem Database. (n.d.). This compound (CID 12830386). National Center for Biotechnology Information. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Discussion on regioselectivity in EAS).

Sources

Application Notes and Protocols for Monitoring the Synthesis of 4-Bromo-3'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-3'-chlorobenzophenone is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its production, commonly achieved through a Friedel-Crafts acylation reaction, requires careful monitoring to ensure optimal yield, purity, and reaction completion. This guide provides detailed protocols and expert insights into various analytical techniques for effectively monitoring the progress of this important chemical transformation. The choice of monitoring technique is critical and depends on the specific requirements of the researcher, including the need for qualitative or quantitative data, the available instrumentation, and the desired speed of analysis.

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1-bromo-4-chlorobenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3] The reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with an acyl group, forming a ketone.[2][3] Monitoring the consumption of the starting materials and the formation of the product is essential for determining the reaction endpoint, preventing the formation of byproducts, and ensuring a safe and efficient process.

This document will explore the application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for monitoring this reaction. Additionally, we will touch upon the potential for in-situ monitoring techniques.

Reaction Scheme and Monitoring Strategy

The synthesis of this compound via Friedel-Crafts acylation can be represented as follows:

Reaction scheme for the synthesis of this compound

A robust monitoring strategy involves sampling the reaction mixture at regular intervals and analyzing the samples to determine the relative concentrations of the starting materials and the product. This allows for the timely quenching of the reaction upon completion, thereby maximizing the yield and minimizing the formation of impurities.

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_workup Product Isolation A Combine Reactants and Catalyst B Take Aliquot from Reaction Mixture A->B C Quench Aliquot B->C D Prepare Sample for Analysis C->D E Analyze Sample using Selected Technique D->E F Reaction Complete? E->F F->B No G Quench Entire Reaction F->G Yes H Work-up and Purification G->H I Characterize Final Product H->I

Caption: Workflow for monitoring the synthesis of this compound.

Monitoring Techniques: Protocols and Applications

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and highly effective qualitative technique for monitoring the progress of many organic reactions.[4][5][6] It allows for the visual assessment of the disappearance of starting materials and the appearance of the product.

Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[7] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

Protocol:

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

  • Sample Preparation:

    • At timed intervals (e.g., every 30 minutes), carefully withdraw a small aliquot (a few drops) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a few drops of water or dilute acid to neutralize the catalyst.[7]

    • Prepare solutions of the starting materials (1-bromo-4-chlorobenzene and 3-chlorobenzoyl chloride) in the same solvent for use as standards.

  • Spotting: Using a capillary tube, spot the quenched reaction mixture and the starting material standards onto the baseline of the TLC plate. Keep the spots small and well-separated.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The chamber should be saturated with the eluent vapor. Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[5] Circle the visible spots with a pencil.

  • Interpretation: As the reaction progresses, the spots corresponding to the starting materials will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spots are no longer visible.

Data Presentation:

CompoundExpected Rf Value (Hexane:Ethyl Acetate 9:1)
1-Bromo-4-chlorobenzene~0.8
3-Chlorobenzoyl chloride~0.6
This compound~0.4

Note: Rf values are indicative and can vary depending on the exact conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique that provides more detailed information than TLC, including the precise concentration of reactants and products.[8][9][10]

Principle: HPLC separates compounds based on their partitioning between a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure.[10] The time it takes for a compound to elute from the column is its retention time, which is characteristic of the compound under specific conditions.

Protocol:

  • Sample Preparation:

    • Quench the reaction aliquot as described for TLC.

    • Filter the quenched sample to remove any particulate matter.

    • Dilute the sample to an appropriate concentration with the mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically suitable for this separation.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common choice. The exact ratio may need to be optimized.

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detection: UV detection at a wavelength where all components absorb (e.g., 254 nm).

  • Analysis: Inject the prepared sample into the HPLC system.

  • Interpretation: Monitor the chromatogram over time. The peak corresponding to the starting materials will decrease in area, while the peak for the product will increase. The reaction is complete when the starting material peaks are no longer detectable or their areas remain constant over several time points.

Data Presentation:

CompoundExpected Retention Time (min)
1-Bromo-4-chlorobenzene~3.5
3-Chlorobenzoyl chloride~4.2
This compound~6.8

Note: Retention times are highly dependent on the specific HPLC system and conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[11][12][13] It is suitable for volatile and thermally stable compounds like benzophenones.[14]

Protocol:

  • Sample Preparation:

    • Quench and dilute the reaction aliquot as for HPLC.

    • Derivatization may be necessary for less volatile or thermally labile compounds, though it is generally not required for benzophenones.[12][14]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically 250-280°C.

    • Oven Program: A temperature gradient is used to separate the components, for example, starting at 100°C and ramping up to 280°C.

    • MS Detector: Electron ionization (EI) is commonly used.

  • Analysis and Interpretation: The total ion chromatogram (TIC) will show peaks for each component. The mass spectrum of each peak can be used to confirm the identity of the compound by comparing it to a library of known spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and can also be used to monitor reaction progress by observing changes in the signals of specific protons or carbons.[15][16][17]

Protocol:

  • Sample Preparation:

    • Quench the reaction aliquot.

    • Evaporate the solvent.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire a ¹H NMR spectrum of the sample.

  • Interpretation: Monitor the disappearance of characteristic signals of the starting materials and the appearance of new signals corresponding to the product. For instance, the aromatic protons of the product will have a distinct chemical shift and splitting pattern compared to the reactants.[15] Quantitative NMR (qNMR) can be performed by integrating the signals relative to an internal standard.

In-Situ Reaction Monitoring

Modern advancements in analytical instrumentation allow for real-time, in-situ monitoring of chemical reactions.[18][19][20] Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy can be used to directly monitor the concentration of reactants and products in the reaction vessel without the need for sampling.[19] This provides a continuous stream of data, offering a more detailed understanding of the reaction kinetics.[18]

Choosing the Right Technique

The selection of a monitoring technique depends on the specific needs of the experiment.

Technique_Selection Start Start: Need to Monitor Reaction Qualitative Qualitative or Quantitative? Start->Qualitative TLC TLC: Rapid, Qualitative Screening Qualitative->TLC Qualitative Quantitative Quantitative Analysis Required Qualitative->Quantitative Quantitative HPLC_GC HPLC or GC-MS: Accurate Quantification Quantitative->HPLC_GC NMR NMR: Structural Confirmation and Quantification Quantitative->NMR InSitu In-Situ: Real-time Kinetic Data Quantitative->InSitu

Caption: Decision tree for selecting a reaction monitoring technique.

Conclusion

Effective monitoring of the synthesis of this compound is crucial for achieving high yields and purity. This guide has provided detailed protocols for a range of analytical techniques, from the rapid and simple TLC to the more sophisticated HPLC, GC-MS, and NMR methods. The choice of technique should be guided by the specific experimental requirements. By implementing a robust monitoring strategy, researchers can gain valuable insights into their reaction, leading to improved process control and more reliable synthetic outcomes.

References

  • CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone - Google Patents. (n.d.).
  • This compound synthesis - ChemicalBook. (n.d.).
  • Friedel-Crafts Reactions - Chemistry LibreTexts. (2023, January 22).
  • Friedel-Crafts acylation - YouTube. (2019, January 3).
  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).
  • Synthesis of 4-Bromo-3-chlorobenzyl bromide - PrepChem.com. (n.d.).
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH. (n.d.).
  • Sample Preparation for Benzophenone Detection - Encyclopedia.pub. (2023, May 19).
  • 19.14 Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2023, November 20).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).
  • EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography - Google Patents. (n.d.).
  • In situ reaction monitoring in photocatalytic organic synthesis - ISTA Research Explorer. (2023, April 6).
  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.).
  • Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes - Fiveable. (n.d.).
  • (PDF) Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry - ResearchGate. (2025, November 26).
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016, December 28).
  • High Performance Liquid Chromatography Monitoring Reaction Kinetics - Bridgewater College Digital Commons. (2022, May 4).
  • CH 336: Ketone Spectroscopy - Oregon State University. (n.d.).
  • KR20050095047A - A simultaneous detection method of benzophenone and its analogues - Google Patents. (n.d.).
  • Mobile Tool for HPLC Reaction Monitoring | Organic Process Research & Development. (n.d.).
  • In-Situ Monitoring of Chemical Reactions - Mettler Toledo. (n.d.).
  • Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. (n.d.).
  • Experimental Chemistry II - Oregon State University. (n.d.).
  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project - CH 463 & CH 463H (WIC) Departm. (n.d.).
  • On-line NMR reaction monitoring - Magritek. (n.d.).
  • Exploiting in situ NMR to monitor the formation of a metal–organic framework - Chemical Science (RSC Publishing). (n.d.).
  • A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents. (n.d.).
  • Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. (2021, March 2).
  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - NIH. (2021, November 16).
  • Palladium [t-Bu(PCP)PdOH] Pincer Complex as a Catalyst in the Michael Reaction - American Chemical Society. (2026, January 6).
  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025, August 6).
  • Exploiting In-Situ NMR to Monitor the Formation of a Metal-Organic Framework - ChemRxiv. (n.d.).
  • High Performance Liquid Chromatography - Chemistry LibreTexts. (2023, August 29).
  • Thin layer chromatography - PubMed. (n.d.).
  • In-Situ Observation of Chemical Reactions - Oxford Instruments. (n.d.).

Sources

Troubleshooting & Optimization

troubleshooting common issues in Friedel-Crafts acylation of substituted benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide addresses the Friedel-Crafts (F-C) acylation processes involving substituted benzophenones. This covers two distinct but chemically related workflows:

  • Synthesis of the Scaffold: Constructing the benzophenone core via the acylation of activated benzenes (e.g., anisole, toluene) with benzoyl chlorides.

  • Functionalization of the Scaffold: Attempting to introduce a second acyl group onto an existing benzophenone ring (a highly challenging transformation requiring specific activation).

The Core Challenge: The benzophenone carbonyl group is a strong electron-withdrawing group (EWG), deactivating the aromatic rings toward further Electrophilic Aromatic Substitution (EAS). Furthermore, the product ketone complexes with Lewis acids (like AlCl₃), poisoning the catalyst and requiring stoichiometric adjustments.[1]

Diagnostic Decision Tree (Workflow)

Before altering variables, identify your failure mode using the logic flow below.

TroubleshootingFlow Start Start: Identify Issue NoRxn Problem: No Reaction / Starting Material Recovered Start->NoRxn LowYield Problem: Low Yield / Incomplete Conversion Start->LowYield WrongIso Problem: Wrong Regioisomer (Ortho vs Para) Start->WrongIso Sludge Problem: Workup Emulsion (Aluminum Sludge) Start->Sludge CheckSub Is the ring activated? (OH, OMe, Alkyl) NoRxn->CheckSub CheckCat Catalyst Equivalents > 1.1? LowYield->CheckCat CheckTemp Temperature > 50°C? WrongIso->CheckTemp Sol4 Action: Standardize Quench Protocol Sludge->Sol4 Use Rochelle Salt / Acid Hydrolysis CheckSub->CheckCat Yes Stop STOP: F-C fails on deactivated rings without superacids. CheckSub->Stop No (Deactivated) Sol1 Action: Use >2.2 eq AlCl3 (Complexation Compensation) CheckCat->Sol1 No (Increase AlCl3) Sol2 Action: Dry Solvents/ Switch to Triflate Catalyst CheckCat->Sol2 Yes (Check Moisture/Quality) CheckSolv Solvent Polarity? CheckTemp->CheckSolv Low (Kinetic/Para) Sol3 Action: Lower Temp (<0°C) for Para-selectivity CheckTemp->Sol3 High (Thermodynamic/Ortho)

Caption: Diagnostic workflow for isolating failure modes in benzophenone acylation. Blue paths indicate regioselectivity issues; Red paths indicate reactivity failures.

Critical Troubleshooting Guides (FAQs)

Module 1: Reactivity & Catalyst Stoichiometry

Q: Why does my reaction stop at 50% conversion even with 1 equivalent of AlCl₃? A: This is the "Product Inhibition" trap. Unlike F-C alkylation (where the catalyst regenerates), F-C acylation is not truly catalytic with traditional Lewis acids like Aluminum Chloride (


).[1] The product (benzophenone) is a Lewis base; its carbonyl oxygen forms a strong 1:1 complex with the aluminum atom.
  • The Mechanism: The first equivalent of

    
     coordinates to the acyl chloride to generate the acylium ion. Once the ketone forms, it sequesters the 
    
    
    
    . If you only use 1 equivalent, you effectively run out of catalyst before the reaction completes.
  • The Fix: You must use at least 2.2 equivalents of

    
     if your substrate also has a Lewis basic site (like a methoxy group), or 1.2–1.5 equivalents for simple arenes.
    
    • 1 eq to generate the electrophile.

    • 1 eq to complex the product ketone.

Q: I am trying to acylate 4-nitrobenzophenone, but nothing happens. Why? A: Standard F-C conditions fail on deactivated rings.[2] The benzophenone core is already deactivated by the carbonyl. Adding a nitro group makes the ring electron-deficient (


). The acylium ion is also electron-deficient. Two electron-poor species will not react.
  • The Fix: You cannot perform F-C acylation on this substrate using standard conditions (

    
    /DCM). You must consider:
    
    • Superacid Media: Using

      
       (Olah's conditions) [1].
      
    • Reverse Strategy: Synthesize the core already containing the acyl group via nucleophilic aromatic substitution or organometallic coupling (e.g., Grignard addition to a nitrile).

Module 2: Regioselectivity (Ortho vs. Para)

Q: I am acylating anisole to make 4-methoxybenzophenone, but I see significant ortho-isomer. How do I favor the para-product? A: Regioselectivity is governed by steric hindrance and solvent polarity.

  • Solvent Effect: In non-polar solvents (CS₂, hexane), the reactants form tight ion pairs, often leading to higher ortho substitution due to coordination with the methoxy oxygen. In polar solvents (Nitrobenzene, Nitromethane), the acylium ion is "free" and bulky, favoring the sterically less hindered para position.

  • Temperature: Higher temperatures favor the thermodynamic product. For substituted benzophenones, the ortho isomer can sometimes be thermodynamically favored if it allows for chelation (e.g., in hydroxybenzophenones), but generally, para is preferred kinetically.

VariableCondition for Para-SelectivityCondition for Ortho-Selectivity
Solvent Nitrobenzene, DCMCarbon Disulfide (

), Tetrachloroethane
Temperature Low (0°C to RT)High (Reflux)
Catalyst

,

(weaker)

,

(Chelating)
Module 3: The "O-Acylation" Trap & Fries Rearrangement

Q: I used a phenol substrate (e.g., 3-hydroxybenzophenone) and got an ester instead of a diketone. What happened? A: Phenols react at the oxygen (O-acylation) faster than at the carbon ring (C-acylation) under kinetic conditions. You made the benzoate ester.

  • The Fix (Fries Rearrangement): You do not need to toss the product. You can convert the ester to the desired ketone in situ or in a separate step by heating it with

    
     (Fries Rearrangement) [2].
    
    • Low Temp (25°C): Favors para-acylation (relative to the -OH).

    • High Temp (120°C+): Favors ortho-acylation (stabilized by hydrogen bonding with the carbonyl).

Module 4: Workup & Isolation (The "Aluminum Sludge")

Q: My workup turned into a thick, inseparable emulsion. How do I break it? A: This is caused by hydrated aluminum species (


) forming a gel at neutral pH.
  • Protocol A (Acid Quench - Standard): Pour the reaction mixture slowly into a slurry of Ice + Conc. HCl . The acid keeps aluminum in the ionic

    
     state (soluble in water), preventing gel formation.
    
  • Protocol B (Rochelle Salt - Mild): If your product is acid-sensitive, quench with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt). The tartrate chelates aluminum, keeping it in the aqueous phase without strong acid [3].

Mechanistic Visualization: Catalyst Deactivation

Understanding why you need excess catalyst is vital for planning stoichiometry.

CatalystCycle cluster_trap The Stoichiometric Trap AcylCl Acyl Chloride (R-COCl) Acylium Acylium Ion (R-C=O+) AcylCl->Acylium + AlCl3 AlCl3 AlCl3 (Catalyst) AlCl3->Acylium Activation Complex Sigma Complex (Intermediate) Acylium->Complex + Benzene Benzene Substituted Benzene ProductFree Free Ketone (Transient) Complex->ProductFree - HCl ProductComplex Product-AlCl3 Complex (DEAD END) ProductFree->ProductComplex + AlCl3 (Irreversible Binding)

Caption: The "Dead End" mechanism. The product ketone binds AlCl3 more strongly than the starting acyl chloride, necessitating >1 equivalent of catalyst.

Experimental Protocol: Synthesis of 4-Methoxybenzophenone

Standard Operating Procedure (SOP) for a robust synthesis avoiding common pitfalls.

Reagents:

  • Anisole (1.0 eq)[3]

  • Benzoyl Chloride (1.05 eq)

  • 
     (Anhydrous) (1.2 eq)
    
  • Dichloromethane (DCM) (Dry)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and an acid trap (to neutralize HCl gas). Maintain an inert atmosphere (

    
     or Ar).[3]
    
  • Catalyst Suspension: Add

    
     (1.2 eq) and DCM. Cool to 0°C in an ice bath.
    
    • Note: Do not add anisole yet. Adding anisole to

      
       directly can cause polymerization or demethylation.
      
  • Acylium Generation: Add Benzoyl Chloride (1.05 eq) dropwise to the suspension. Stir for 15 mins. The solution should turn yellow/orange (Acylium complex).

  • Substrate Addition: Dissolve Anisole in a small amount of DCM. Add this solution slowly dropwise to the mixture at 0°C.

    • Control Point: Keep temperature < 5°C to maximize para-selectivity.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexanes).

  • Quench (Critical): Pour the reaction mixture into a beaker containing Ice + 10% HCl . Stir vigorously until the solid aluminum complex dissolves and two clear layers form.

  • Extraction: Separate organic layer. Wash aqueous layer 2x with DCM.[3]

  • Wash: Wash combined organics with

    
     (remove acid) and Brine.[3] Dry over 
    
    
    
    .

References

  • Olah, G. A. , et al. (1976).[4] "Friedel-Crafts Acylation." Journal of the American Chemical Society.[4]

  • Organic Chemistry Portal . (n.d.). "Fries Rearrangement: Mechanism and Conditions."

  • University of Rochester . (n.d.). "How To: Manage an Emulsion (Workup Troubleshooting)."

  • Master Organic Chemistry . (2018). "The Mechanism of the Friedel-Crafts Acylation."

Sources

optimization of reaction conditions for 4-Bromo-3'-chlorobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 4-Bromo-3'-chlorobenzophenone Synthesis

Introduction: Strategic Synthesis Planning

User Query: "I am seeing low yields and isomer impurities in my this compound batches. Which route offers the best scalability versus regioselectivity?"

Scientist Response: The synthesis of This compound (CAS: 27434-90-8) presents a classic regioselectivity challenge. Unlike the symmetrical 4,4'-isomer, the 3',4-substitution pattern requires careful selection of the electrophile and nucleophile to avoid obtaining the thermodynamically favored 4,4' or 2,4' byproducts.

For high-purity applications (drug discovery/late-stage intermediates), we recommend the Grignard-Nitrile Addition (Method A) due to its absolute regiocontrol. For bulk scale-up where cost is paramount, Friedel-Crafts Acylation (Method B) is viable but requires strict thermal management to minimize isomer scrambling.

Module 1: The Grignard-Nitrile Route (High Specificity)

Core Concept: This method guarantees the position of substituents by reacting (4-bromophenyl)magnesium bromide with 3-chlorobenzonitrile . Unlike Friedel-Crafts, which relies on directing groups, this method assembles pre-functionalized blocks.

Protocol Workflow
  • Reagent Prep: Generate (4-bromophenyl)magnesium bromide in dry THF/Ether.

  • Addition: Add Grignard reagent to 3-chlorobenzonitrile (0°C to RT).

  • Intermediate: Formation of the magnesium imine salt (stable in ether).

  • Hydrolysis: Acidic hydrolysis (H3O+) converts the imine to the ketone.

Troubleshooting Guide (Q&A)

Q: My reaction stalls at the imine stage. The product contains starting nitrile and no ketone.

  • Diagnosis: Incomplete hydrolysis. The intermediate imine salt is surprisingly stable.

  • Solution: Increase the acidity and duration of the quench.

    • Standard: 1M HCl for 1 hour.

    • Optimized: Use 3M H2SO4 and reflux for 2–4 hours. The ketimine (

      
      ) requires significant energy to hydrolyze compared to aldimines.
      

Q: I am seeing large amounts of 4,4'-dibromobiphenyl.

  • Diagnosis: Wurtz-type homocoupling of the Grignard reagent. This occurs if the halide is added too fast or the magnesium is too active.

  • Solution:

    • Dilute the aryl halide significantly (1:5 ratio with solvent) before addition.

    • lowering the temperature of Grignard formation (maintain gentle reflux, do not overheat).

Q: The product is an oil that won't crystallize.

  • Diagnosis: Residual solvent or unreacted benzonitrile.

  • Solution: Perform a steam distillation or high-vacuum strip to remove unreacted nitrile (bp ~94°C at 10 mmHg). Then recrystallize from Ethanol/Hexane (1:4) .

Module 2: Friedel-Crafts Acylation (Scale-Up)

Core Concept: Reacting 3-chlorobenzoyl chloride with bromobenzene using Aluminum Chloride (


).
  • Crucial Note: You cannot reverse this (i.e., reacting 4-bromobenzoyl chloride with chlorobenzene) because the chlorobenzene will direct the incoming acyl group primarily to the para position, yielding the 4,4' isomer, not the desired 3',4 isomer.

Optimized Conditions Table
ParameterRecommendationScientific Rationale
Acylating Agent 3-Chlorobenzoyl chloride Meta-directing group is pre-installed.
Substrate Bromobenzene (Excess)Acts as both reactant and solvent; Br directs Ortho/Para.
Catalyst AlCl3 (1.1 - 1.2 eq)Stoichiometric amount required (complexes with carbonyl).
Temperature 50°C - 70°C Higher temps favor Para attack on bromobenzene (steric control).
Solvent Nitrobenzene or DCM Nitrobenzene suppresses rearrangement; DCM is easier to remove.
Troubleshooting Guide (Q&A)

Q: I have a mixture of isomers (ortho/para relative to bromine). How do I purify?

  • Diagnosis: The acyl group attacked the ortho position of the bromobenzene (sterically less favored but possible).

  • Solution: Exploiting solubility differences. The para isomer (4-bromo-3'-chloro) is significantly more symmetrical and crystalline.

    • Protocol: Dissolve crude solid in minimum hot Ethanol. Cool slowly to 0°C. The para isomer precipitates first. The ortho isomer (liquid/oil) remains in the mother liquor.

Q: The reaction turns into a black tar.

  • Diagnosis: Polymerization or "deep" Friedel-Crafts alkylation due to excessive heat or wet catalyst.

  • Solution:

    • Ensure

      
       is canary yellow (fresh), not white/grey (hydrated).
      
    • Add the catalyst in portions to the acyl chloride/solvent mixture before adding the bromobenzene.

Module 3: Visualizing the Pathways

The following diagram illustrates the decision logic between the two synthesis routes and the critical hydrolysis step for the Grignard route.

G Start Target: this compound Route1 Route A: Grignard Addition (High Regioselectivity) Start->Route1 Route2 Route B: Friedel-Crafts (Low Cost / Scale-up) Start->Route2 Step1A Reactants: 3-Chlorobenzonitrile + (4-Bromophenyl)MgBr Route1->Step1A InterA Intermediate: Ketimine Mg Salt Step1A->InterA Step2A Critical Step: Acid Hydrolysis (H3O+, Reflux) InterA->Step2A Product Final Product Crystalline Solid Step2A->Product Step2A->Product Requires strong acid to break C=N bond Step1B Reactants: 3-Chlorobenzoyl Chloride + Bromobenzene (Excess) Route2->Step1B InterB Mechanism: Acylium Ion Attack (Para-directing) Step1B->InterB Step2B Issue: Isomer Separation (Ortho vs Para) InterB->Step2B Step2B->Product Step2B->Product Recrystallization (EtOH/Hexane)

Caption: Comparison of Grignard vs. Friedel-Crafts pathways. Note the critical hydrolysis bottleneck in Route A and the isomer management in Route B.

References

  • Organic Syntheses. (1928). o-Chlorobenzoyl chloride synthesis (Analogous procedure for m-isomer). Organic Syntheses, Coll. Vol. 1, p.155. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 16659395, 4-Bromo-3-chlorobenzonitrile. Retrieved February 1, 2026, from [Link]

  • LibreTexts Chemistry. (2024). The Grignard Reaction: Preparation and Hydrolysis. Retrieved February 1, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-3'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Bromo-3'-chlorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility hurdles encountered with this compound. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to ensure the successful integration of this compound into your experimental workflows.

Understanding the Challenge: The Physicochemical Profile of this compound

Key Inferred Properties:

  • Appearance: Likely a white to off-white crystalline solid.

  • Water Solubility: Expected to be very low to practically insoluble.

  • Organic Solvent Solubility: Expected to be soluble in a range of common organic solvents. A synthesis protocol notes its recrystallization from a mixture of petroleum ether and dichloromethane (DCM), indicating its solubility in these non-polar and polar aprotic solvents, respectively[1]. Based on the properties of similar compounds like 4-chlorobenzophenone, it is also likely to be soluble in ethanol, ether, and acetone[2].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound won't dissolve in my aqueous buffer. What's happening?

A1: This is the most common issue encountered. The hydrophobic nature of this compound prevents it from readily dissolving in polar, aqueous systems. The principle of "like dissolves like" governs solubility; a largely non-polar solute will not favorably interact with a polar solvent like water. To overcome this, you will need to employ strategies that either decrease the polarity of the solvent system or increase the kinetic energy to overcome the dissolution barrier.

Q2: What are the best initial organic solvents to try for dissolving this compound?

A2: Based on its structure and data from related compounds, the following organic solvents are excellent starting points. Always begin with a small amount of the compound to test solubility before committing your entire sample.

Solvent ClassRecommended SolventsRationale & Considerations
Aprotic Polar Dimethyl Sulfoxide (DMSO)Excellent for creating high-concentration stock solutions. Can be used as a co-solvent with aqueous buffers, but be mindful of its potential effects on biological assays.
Dimethylformamide (DMF)Similar to DMSO, a powerful solvent for many organic compounds. Also a good choice for stock solutions.
AcetoneA less polar option than DMSO or DMF, but effective for many benzophenone derivatives. Its volatility can be a consideration.
Protic Polar EthanolA good choice for many applications and is often less disruptive to biological systems than DMSO or DMF at low concentrations.
Non-Polar / Halogenated Dichloromethane (DCM)A good solvent for dissolving the compound, as indicated by its use in recrystallization[1]. Useful for chemical reactions but less so for biological assays due to its immiscibility with water and toxicity.
Diethyl EtherA common laboratory solvent in which benzophenones are often soluble[2][3]. Highly volatile and flammable.

Expert Tip: When preparing a stock solution in an organic solvent like DMSO for subsequent dilution into an aqueous buffer, it is crucial to add the stock solution to the buffer with vigorous mixing. This helps to prevent the compound from precipitating out of solution.

Q3: I've dissolved my compound in an organic solvent, but it precipitates when I add it to my aqueous experimental medium. How can I prevent this?

A3: This is a classic problem of a compound "crashing out" of solution when the solvent environment changes drastically. Here are several strategies to mitigate this:

  • Optimize the Co-solvent Concentration: The final concentration of the organic co-solvent in your aqueous medium is critical. Aim for the lowest possible concentration that keeps your compound in solution. This often requires some empirical testing. A general guideline is to keep the final DMSO or ethanol concentration below 1% (v/v) in cellular assays, though this is cell-line dependent.

  • Use a Co-solvent System: A mixture of solvents can sometimes be more effective than a single solvent. For instance, a small amount of a strong organic solvent like DMSO can be used to initially dissolve the compound, which is then diluted into a solution containing a more benign co-solvent like ethanol before final dilution into the aqueous medium.

  • Employ Surfactants or Solubilizing Agents: Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.

Troubleshooting Workflow: A Step-by-Step Guide to Solubilization

If you are facing persistent solubility issues, follow this systematic approach to find a solution.

G cluster_0 cluster_1 Organic Solvent Path cluster_2 Aqueous Medium Path start Start: Undissolved This compound sol_test Q: What is the desired final solvent system? start->sol_test org_sol A: Pure Organic Solvent sol_test->org_sol Organic aq_sol A: Aqueous-based Medium sol_test->aq_sol Aqueous org_choice Select a suitable organic solvent (e.g., DMSO, DMF, Ethanol, DCM) org_sol->org_choice stock_prep Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, Ethanol). aq_sol->stock_prep diss_attempt Attempt to dissolve at room temperature with vortexing. org_choice->diss_attempt diss_check Is the compound fully dissolved? diss_attempt->diss_check success_org Success! Proceed with experiment. diss_check->success_org Yes heat_sonicate Apply gentle heating (40-50°C) and/or sonication. diss_check->heat_sonicate No re_check Is it dissolved now? heat_sonicate->re_check re_check->success_org Yes fail_org Failure: Re-evaluate solvent choice. Consider a stronger solvent or mixture. re_check->fail_org No dilution Add stock solution dropwise to the aqueous medium with vigorous stirring. stock_prep->dilution precip_check Does precipitation occur? dilution->precip_check success_aq Success! Proceed with experiment. precip_check->success_aq No troubleshoot Troubleshoot Precipitation precip_check->troubleshoot Yes co_solvent_opt Decrease final co-solvent concentration. Test different co-solvents. troubleshoot->co_solvent_opt surfactant Add a small amount of surfactant (e.g., Tween® 20, 0.01-0.1%). troubleshoot->surfactant final_check Is the solution clear? co_solvent_opt->final_check surfactant->final_check final_check->success_aq Yes fail_aq Failure: Consider alternative formulation strategies (e.g., cyclodextrins). final_check->fail_aq No

Sources

side reactions in the synthesis of 4-Bromo-3'-chlorobenzophenone and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Side Reactions & Impurity Profiles Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 4-Bromo-3'-chlorobenzophenone presents a specific regiochemical challenge: installing substituents on two different aromatic rings with precise orientation (one para, one meta relative to the carbonyl).

While Friedel-Crafts acylation is the industrial standard for benzophenones, it suffers from significant isomer contamination for this specific substitution pattern. The Grignard addition to a nitrile is the superior method for high-purity laboratory synthesis, as it strictly controls regiochemistry and prevents over-addition.

This guide details the troubleshooting of side reactions for both pathways, with a focus on impurity identification and avoidance.

Module 1: Critical Analysis of Synthesis Routes

Route A: The Grignard-Nitrile Method (Recommended for Purity)
  • Reagents: (4-Bromophenyl)magnesium bromide + 3-Chlorobenzonitrile.

  • Mechanism: Nucleophilic addition of Grignard to the nitrile carbon

    
     Imine salt intermediate 
    
    
    
    Acid hydrolysis
    
    
    Ketone.
  • Why it works: The intermediate imine salt is stable to further nucleophilic attack, effectively preventing the formation of tertiary alcohols (a common plague in ester/acid chloride routes).

Route B: Friedel-Crafts Acylation (Recommended for Scale/Cost)
  • Reagents: 3-Chlorobenzoyl chloride + Bromobenzene (Catalyst:

    
    ).
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • The Trap: You cannot react 4-bromobenzoyl chloride with chlorobenzene effectively to get the 3'-isomer because chlorine is ortho/para directing. You must reverse the disconnection. Even then, reacting 3-chlorobenzoyl chloride with bromobenzene yields a mixture of para (target) and ortho (impurity) isomers.

Module 2: Troubleshooting Side Reactions

Issue 1: Formation of Tertiary Alcohol (Bis-addition)

Symptom: IR spectrum shows a broad peak at 3200–3500 cm⁻¹ (OH stretch). HPLC shows a peak with higher retention time than the product.

CausalityMechanism
Route Choice Using Acid Chlorides or Esters with Grignard reagents is the primary cause. The resulting ketone is more reactive than the starting material, leading to a second Grignard addition.
Temperature In Nitrile routes, excessive heating during addition can destabilize the imine salt, leading to leakage.

Corrective Protocol (The "Inverse Addition" Technique):

  • Switch to Nitrile: Use 3-chlorobenzonitrile. The imine anion formed is negatively charged and electronically repels a second attack.

  • Stoichiometry: Use exactly 1.05 equivalents of Grignard.

  • Quench: Hydrolyze the imine salt with dilute

    
    before any heating.
    
Issue 2: Regio-Isomer Contamination (The "Ortho" Problem)

Symptom: NMR shows splitting patterns inconsistent with para-substitution (e.g., complex multiplets instead of clear doublets in the bromine ring).

Analysis: In the Friedel-Crafts route (3-Chlorobenzoyl chloride + Bromobenzene), the bromine atom directs the incoming acyl group primarily to the para position due to steric hindrance, but the ortho position is electronically activated.

  • Target: this compound (~85-90%)

  • Impurity: 2-Bromo-3'-chlorobenzophenone (~10-15%)

Separation Protocol:

  • Solvent: Ethanol/Water (9:1) or Methanol.[2]

  • Process: Recrystallize the crude solid. The para isomer is significantly less soluble and packs better in the crystal lattice due to symmetry. The ortho isomer (oily or low-melting) remains in the mother liquor.

Issue 3: Homocoupling (Wurtz Reaction)

Symptom: Appearance of 4,4'-Dibromobiphenyl . This appears as a non-polar impurity on TLC (high


).

Root Cause: Rapid addition of the alkyl halide to magnesium during Grignard formation creates high local concentrations of radicals, leading to dimerization.

Prevention Strategy:

  • Dilution: Increase solvent volume (THF or Ether).

  • Slow Addition: Add the 1,4-dibromobenzene (or 4-bromo-iodobenzene precursor) dropwise.

  • Temperature: Keep the Grignard formation at a gentle reflux; do not overheat.

Module 3: Visualizing the Pathways

The following diagram illustrates the decision logic between the two routes and the specific side reactions associated with each step.

SynthesisPathways Start Target: this compound RouteA Route A: Grignard (Recommended) (3-Chlorobenzonitrile + ArMgBr) Start->RouteA High Purity Req RouteB Route B: Friedel-Crafts (3-Chlorobenzoyl Cl + Bromobenzene) Start->RouteB Low Cost / Bulk Imine Intermediate: Imine Salt (Stable to 2nd addition) RouteA->Imine Nucleophilic Addn Side1 Side Rxn: Tertiary Alcohol (Avoided by Nitrile Route) RouteA->Side1 If Acid Chloride used Side3 Side Rxn: Wurtz Coupling (4,4'-Dibromobiphenyl) RouteA->Side3 Fast Halide Addition Acylium Intermediate: Acylium Ion RouteB->Acylium AlCl3 Hydrolysis Acid Hydrolysis Imine->Hydrolysis Hydrolysis->Start Yields Product Attack Electrophilic Attack on Bromobenzene Acylium->Attack Attack->Start Para Attack (Major) Side2 Side Rxn: Ortho-Isomer (2-Bromo-3'-chlorobenzophenone) Attack->Side2 Ortho Attack (Minor)

Caption: Comparative workflow of Grignard vs. Friedel-Crafts routes, highlighting the specific entry points for critical side reactions.

Module 4: Experimental FAQ

Q1: Why can't I just react 4-bromobenzoyl chloride with chlorobenzene? A: You can, but you won't get the 3'-isomer. Chlorobenzene has a chloro group which is ortho/para directing . An incoming electrophile will attach at the 2 or 4 position relative to the chlorine, yielding 4-bromo-2'-chlorobenzophenone or 4-bromo-4'-chlorobenzophenone. To get the substituent in the 3' (meta) position, the ring being attacked must contain a meta-director (like a nitro or carbonyl group) or you must attack a ring that allows para-substitution to place the bromine correctly (Route B).

Q2: My Grignard reaction failed to initiate. What now? A:

  • Dryness: Ensure all glassware was flame-dried. Water kills Grignard instantly.

  • Activation: Add a single crystal of Iodine (

    
    ) or a drop of 1,2-dibromoethane to the Mg turnings.
    
  • Mechanical: Crush the Mg turnings with a glass rod under solvent to expose fresh metal surface.

Q3: How do I remove the yellow color from my final product? A: The yellow tint is often due to traces of biphenyl impurities (from Wurtz coupling) or conjugated oligomers.

  • Solution: Wash the crude solid with cold petroleum ether (the product is insoluble, biphenyls are soluble) before recrystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Grignard and Friedel-Crafts Acylation).

  • Organic Syntheses. Benzophenone synthesis via Grignard addition to nitriles. Org.[3][4][5][6][7] Synth. 1941, Coll.[4] Vol. 1, 95. (Foundational methodology for nitrile-Grignard route). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Chlorobenzophenone. (General physical property and safety data for chlorobenzophenone derivatives). [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic details on regioselectivity in EAS).

Sources

improving the stability of 4-Bromo-3'-chlorobenzophenone during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3'-chlorobenzophenone Stability Guide

Subject: Optimizing Storage and Stability for this compound (CAS 27434-90-8) To: Research Scientists, Process Chemists, and QA/QC Managers From: Senior Application Scientist, Technical Services Division

Executive Summary

This compound (CAS 27434-90-8) is a mixed-halogenated benzophenone derivative commonly used as a pharmaceutical intermediate and photo-initiator scaffold.[1][2][3][4] While benzophenones are generally robust, the specific substitution pattern (4-Bromo, 3'-Chloro) introduces electronic asymmetries that can sensitize the molecule to photolytic degradation and radical-mediated oxidation .

This guide moves beyond generic "cool, dry place" advice. It provides a mechanistic understanding of why degradation occurs and how to prevent it, ensuring the integrity of your downstream cross-coupling reactions (e.g., Suzuki-Miyaura).

Module 1: Critical Storage Protocols

Q: What are the absolute non-negotiable storage conditions for this compound? A: You must control three variables: Light, Oxygen, and Residual Catalysts.

ParameterRecommendationScientific Rationale
Light Strict Exclusion. Amber glass or aluminum foil wrap is mandatory.The benzophenone core is a potent chromophore. Upon UV absorption (approx. 250–300 nm), it transitions to an excited triplet state (

), which is a highly reactive diradical capable of abstracting hydrogens from moisture or solvents, leading to benzhydrols or pinacols (dimers).
Atmosphere Inert Gas (Argon/Nitrogen). Halogenated benzophenones can undergo oxidative degradation if synthesis impurities (like Pd or Cu from cross-coupling) are present. Oxygen accelerates this radical propagation.
Temperature 2°C to 8°C (Refrigerated). While the solid is stable at room temperature (

) for short periods, long-term storage requires refrigeration to arrest slow hydrolysis of any residual acid chloride precursors or solvent inclusions.
Container Teflon-lined screw caps. Avoid cork or rubber septa, which can leach plasticizers that react with the excited triplet state of the benzophenone if trace light enters.

Module 2: Troubleshooting & Diagnostics (Q&A)

Q: My white crystalline powder has turned a pale yellow or brown. Is it still usable? A: Proceed with Caution.

  • The Cause: The color change indicates the formation of charge-transfer complexes or radical coupling products (e.g., substituted benzopinacols). This is the hallmark of photolytic degradation.

  • The Fix: Perform a melting point test. Pure this compound has a sharp melting point (approx. range depending on polymorph, often distinct vs. isomers). If the melting point is depressed by >2°C or the range widens, recrystallization is required.

  • Purification: Recrystallize from a non-hydrogen-donating solvent like Dichloromethane (DCM)/Hexanes . Avoid alcohols (MeOH, EtOH) for recrystallization of degraded material, as the excited benzophenone can abstract hydrogen from the alpha-carbon of alcohols, propagating the impurity profile.

Q: I need to store it in solution for high-throughput screening. Which solvent is best? A: Avoid ethers (THF, Diethyl Ether) and alcohols.

  • Reasoning: Ethers form peroxides over time, and benzophenones act as photosensitizers that accelerate this process. Alcohols are susceptible to H-abstraction by the benzophenone triplet state.

  • Recommendation: Store stock solutions in Acetonitrile (MeCN) or DMSO . These solvents lack easily abstractable hydrogens and stabilize the dipole of the halogenated aromatic rings. Store these solutions in amber vials at -20°C.

Q: Can synthesis impurities affect storage stability? A: Yes, critically. Since this molecule is often synthesized via Friedel-Crafts acylation or Pd-catalyzed coupling (e.g., reacting 4-bromobenzoyl chloride with a 3-chlorophenyl species), trace residues are dangerous:

  • Residual Aluminum Chloride (

    
    ):  Hygroscopic and acidic. Will attract moisture, causing caking and potential hydrolysis.
    
  • Residual Palladium (Pd): Acts as a catalyst for dehalogenation or oxidation over months of storage.

  • Action: If you synthesized this in-house, ensure a final wash with EDTA or a scavenger resin (e.g., SiliaMetS®) was performed to remove metals before long-term storage.

Module 3: Mechanistic Visualization

The following diagram illustrates the primary degradation pathway you are fighting against: Photo-Reduction .

BenzophenoneDegradation Start This compound (Ground State) Excited Excited Singlet State (S1) Start->Excited Excitation Light UV Light Absorption (hv) Light->Excited Triplet Triplet State (T1) (Reactive Diradical) Excited->Triplet Intersystem Crossing (ISC) Radical Ketyl Radical Intermediate Triplet->Radical H-Abstraction Solvent H-Donor (Moisture/Alcohol/Ether) Solvent->Radical Product1 Benzopinacol Dimer (Precipitate/Impurity) Radical->Product1 Dimerization Product2 Benzhydrol Derivative (Reduced Product) Radical->Product2 H-Abstraction

Figure 1: The photochemical cascade. Note that the "Triplet State" is the critical bottleneck; preventing light absorption stops this entire chain.

Module 4: Analytical Quality Control

When verifying the stability of older batches, use the following method parameters to separate the parent compound from likely degradation products (benzhydrols and pinacols).

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start is needed due to the lipophilicity of the two halogen atoms).

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).

  • Pass Criteria: Purity > 98.0% (Area %). Any new peak appearing at a lower retention time usually indicates reduction to the alcohol (benzhydrol form).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101893, this compound. Retrieved from [Link]

  • MDPI (2018). Insight into the Degradation of Benzophenone-Type UV Filters by Advanced Oxidation Processes. (Mechanistic reference for radical degradation pathways). Retrieved from [Link]

Sources

troubleshooting unexpected results in experiments using 4-Bromo-3'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-3'-chlorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected results encountered when working with this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Troubleshooting Guide: Navigating Unexpected Results

This guide addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm getting a very low yield of my desired biaryl product. What could be the cause?

Answer:

Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The primary suspects are issues with the catalytic cycle, side reactions, or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Catalyst Inactivity: The Pd(0) catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.

    • Insight: The active Pd(0) species can be sensitive to oxygen. Inadequate degassing of your solvent and reagents can lead to the oxidation of Pd(0) to Pd(II), which is catalytically inactive for the initial oxidative addition step.

    • Solution: Ensure rigorous degassing of your solvent and reaction mixture by employing techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for a sufficient duration.

  • Side Reactions: Several side reactions can consume your starting materials and reduce the yield of the desired product.

    • Dehalogenation: A common side reaction is the reduction of the aryl halide, in this case, the C-Br bond, to a C-H bond. This results in the formation of 3-chlorobenzophenone.

    • Homocoupling: Your boronic acid can couple with itself to form a biaryl impurity. This is often favored in the presence of oxygen.

    • Insight: The mechanism of dehalogenation can be complex, sometimes involving the solvent as a hydride source or trace water. Homocoupling is often a result of a flawed transmetalation step or the presence of oxidants.

    • Solution:

      • To minimize dehalogenation, ensure your solvent is anhydrous and of high purity.

      • To reduce homocoupling, use a stoichiometric amount of the boronic acid or a slight excess (1.1-1.2 equivalents). Also, maintain an inert atmosphere.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial.

    • Insight: The base plays a critical role in activating the boronic acid for transmetalation. An inappropriate base can lead to slow or incomplete reaction.

    • Solution: A common and effective base for Suzuki couplings is an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The water is essential for the catalytic cycle. A typical solvent system is a mixture of an organic solvent like toluene or dioxane with water. The reaction temperature often needs to be elevated (80-100 °C) to drive the reaction to completion.

Issue 2: Presence of Multiple Products in Grignard Reactions

Question: I'm reacting this compound with a Grignard reagent to synthesize a tertiary alcohol, but my crude product shows multiple spots on TLC. What are these unexpected products?

Answer:

Grignard reactions with this compound can be complex due to the presence of two halogen atoms and the electrophilic carbonyl group.

Potential Unexpected Products and Their Formation:

  • Product of Reaction at the Chlorine Site: While the C-Br bond is generally more reactive towards Grignard reagent formation, if you are attempting to form the Grignard reagent from this molecule, you might get a mixture of reagents. If you are reacting it with an external Grignard reagent, there's a possibility of reaction at the C-Cl bond, though this is less likely than reaction at the C-Br bond.

  • Wurtz-Fittig Type Coupling (Biphenyl Formation): A common side product is the homocoupling of the Grignard reagent, leading to a biphenyl derivative.

    • Insight: This occurs when the Grignard reagent reacts with the unreacted aryl halide.

    • Solution: Add the Grignard reagent slowly to the solution of this compound at a low temperature (e.g., 0 °C) to minimize this side reaction.

  • Reduction of the Carbonyl Group: The Grignard reagent can act as a reducing agent, especially if it has a β-hydride, leading to the formation of a secondary alcohol.

    • Solution: Use a Grignard reagent without β-hydrogens if possible.

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to the formation of an enolate and unreacted starting material after workup.

    • Insight: This is more likely with sterically hindered Grignard reagents.

    • Solution: Use less sterically hindered Grignard reagents and maintain a low reaction temperature.

Issue 3: Reaction Mixture Turns a Dark Color and Yield is Poor

Question: My reaction mixture, particularly in a palladium-catalyzed cross-coupling, turns dark black, and the final yield is very low. What does this indicate?

Answer:

The formation of a dark, often black, precipitate in a palladium-catalyzed reaction is a classic sign of catalyst decomposition, leading to the formation of palladium black.

Cause and Prevention:

  • Palladium Black Formation: This occurs when the palladium catalyst agglomerates and precipitates out of the solution, rendering it inactive.

    • Insight: This can be caused by high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities.

    • Solution:

      • Ligand Choice: Use a suitable phosphine ligand (e.g., triphenylphosphine, PPh₃) in a slight excess to stabilize the palladium catalyst.

      • Temperature Control: Avoid excessively high reaction temperatures. Monitor the reaction and use the lowest effective temperature.

      • Purity of Reagents: Ensure all your reagents and solvents are of high purity, as impurities can poison the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to purify this compound after synthesis or a reaction?

A1: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: A common solvent system for recrystallizing similar benzophenones is a mixture of petroleum ether and dichloromethane[1]. Ethanol/water mixtures can also be effective. The choice of solvent will depend on the specific impurities present.

  • Column Chromatography: For more challenging separations, column chromatography on silica gel is effective. A typical eluent system would be a gradient of ethyl acetate in hexane.

Q2: What are the key safety precautions when handling this compound?

A2: Based on data for similar compounds like 4-bromobenzophenone and 4-chlorobenzophenone, it is advisable to treat this compound with care. It may cause skin and eye irritation and may be harmful if swallowed or inhaled[2][3].

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid creating dust.

Q3: What are the expected spectral features of this compound?

  • ¹H NMR: You would expect a complex multiplet pattern in the aromatic region (approx. 7.2-7.8 ppm) due to the presence of two substituted benzene rings.

  • ¹³C NMR: The spectrum would show signals for the carbonyl carbon (around 195 ppm) and multiple signals in the aromatic region (approx. 128-140 ppm).

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent, typically in the range of 1650-1670 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M+) would be expected at m/z 294, with other significant peaks corresponding to [M+2]+ and [M+4]+ due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Q4: Can this compound undergo photochemical reactions?

A4: Yes, benzophenones are well-known photosensitizers and can undergo photochemical reactions. The presence of halogens can also influence this reactivity. It is advisable to protect reactions involving this compound from direct sunlight or strong artificial light unless a photochemical transformation is intended. Unwanted light exposure could lead to radical side reactions and product degradation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Common Impurities and Side Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
3-ChlorobenzophenoneC₁₃H₉ClO216.66Dehalogenation (debromination) of starting material
Biphenyl derivativeVariesVariesHomocoupling of Grignard reagent or boronic acid
3,3'-DichlorobenzophenoneC₁₃H₈Cl₂O251.11Impurity from starting material synthesis

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst side_reactions Investigate Side Reactions start->side_reactions conditions Optimize Reaction Conditions start->conditions degas Improve Degassing (Freeze-Pump-Thaw) catalyst->degas ligand Use Stabilizing Ligand (e.g., PPh3) catalyst->ligand dehalogenation Check for Dehalogenation (e.g., 3-chlorobenzophenone) side_reactions->dehalogenation homocoupling Check for Homocoupling (Biphenyl derivative) side_reactions->homocoupling base Screen Different Bases (e.g., K2CO3, Cs2CO3) conditions->base solvent Vary Solvent System (e.g., Toluene/H2O, Dioxane/H2O) conditions->solvent temp Adjust Temperature conditions->temp

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Mechanism of a Key Side Reaction: Dehalogenation

Dehalogenation_Mechanism cluster_cycle Catalytic Cycle ArBr Ar-Br (Starting Material) OxAdd Ar-Pd(II)(Br)L2 ArBr->OxAdd Oxidative Addition Pd0 Pd(0)L2 Pd0->OxAdd Reductive_Elimination Reductive Elimination OxAdd->Reductive_Elimination Reaction with Hydride Hydride_Source Hydride Source (e.g., from solvent, base, or water) Hydride_Source->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst ArH Ar-H (Dehalogenated Product) Reductive_Elimination->ArH

Caption: A simplified representation of a potential dehalogenation pathway in a palladium-catalyzed cross-coupling reaction.

References

  • Scribd: Synthesis of 4-Bromobenzophenone Experiment. [Link]

  • Oregon State University: Experimental Chemistry II. [Link]

  • Google Patents: CN108586224B - Method for purifying and separ
  • PrepChem.com: Synthesis of 4-Bromo-3-chlorobenzyl bromide. [Link]

  • PubChem: 4-Bromo-3-chlorobenzonitrile. [Link]

  • PubChem: 4-Bromobenzophenone. [Link]

  • PubChem: 4-Chlorobenzophenone. [Link]

  • YouTube: recrystallization & purification of N-bromosuccinimide. [Link]

  • YouTube: Recrystallization. [Link]

  • ResearchGate: The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]

  • YouTube: Organic Chemistry Lab: Recrystallization. [Link]

  • YouTube: Recrystallization- Organic Chemistry Lab- purification. [Link]

Sources

Technical Support Center: Method Development & Troubleshooting for 4-Bromo-3'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3'-chlorobenzophenone is a halogenated aromatic ketone often utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and photo-initiators.[1] Its analysis presents unique challenges:

  • Regioisomer Resolution: The "3-prime" chlorination pattern implies potential contamination with 2'- or 4'-isomers, which are difficult to separate on standard C18 columns.[1]

  • Hydrophobicity: High lipophilicity (LogP > 3.[1]5) requires strong organic eluents, risking precipitation in aqueous buffers.[1]

  • Detection Sensitivity: While UV-active, trace analysis benefits significantly from the electronegativity of the bromine and chlorine atoms using GC-ECD.[1]

This guide provides orthogonal workflows for HPLC (Purity/Assay) and GC (Trace Impurities/Volatiles), moving beyond "textbook" methods to field-proven optimization strategies.

Module 1: HPLC Method Optimization (Reverse Phase)

Core Philosophy: Selectivity over Efficiency

For halogenated benzophenones, the primary failure mode is not peak width (efficiency) but the co-elution of positional isomers. Standard C18 columns rely on hydrophobic subtraction, which may not distinguish between a 3'-Cl and a 4'-Cl position effectively.[1]

Q1: I am seeing co-elution of the main peak with a suspected isomer. How do I improve resolution?

Recommendation: Switch from a C18 ligand to a Phenyl-Hexyl stationary phase and change your organic modifier to Methanol .[1]

  • The Mechanism: Phenyl-Hexyl columns utilize

    
     interactions between the stationary phase and the aromatic rings of the benzophenone. The electron-withdrawing effects of the Halogens (Br and Cl) at specific positions alter the electron density of the rings, creating significant selectivity differences that a C18 (pure hydrophobicity) cannot "see."
    
  • The Solvent Effect: Acetonitrile (ACN) has its own

    
    -electrons (triple bond), which can shield the analyte from the stationary phase. Methanol is "
    
    
    
    -transparent," maximizing the interaction between your analyte and the Phenyl-Hexyl ligand [1].

Suggested Protocol:

ParameterInitial Conditions (Screening)Optimized for Isomers
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µmPhenyl-Hexyl (e.g., Luna Phenyl-Hexyl or Zorbax Eclipse Plus Phenyl-Hexyl)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol
Gradient 50-95% B in 10 minIsocratic hold at 65-75% B (fine-tune for resolution)
Temp 30°C25°C (Lower temp enhances

interactions)
Q2: My main peak shows significant tailing (Asymmetry > 1.5). Is it the column?

Recommendation: It is likely a Silanol Interaction or Solvent Mismatch , not a damaged column.

  • Silanol Activity: The ketone group in benzophenone can act as a weak hydrogen bond acceptor with free silanols on the silica surface.[1]

    • Fix: Ensure you are using a "Type B" ultra-pure silica column that is fully end-capped.[1]

  • Solvent Mismatch: this compound is highly lipophilic.[1] If you dissolve your sample in 100% THF or DCM and inject it into a mobile phase that is 50% water, the analyte precipitates momentarily at the column head, causing peak distortion.

    • Fix: Dissolve the sample in the mobile phase starting composition (e.g., 70% MeOH / 30% Water). If solubility is poor, use <10% THF in the diluent.

Module 2: GC Method Optimization (Trace Analysis)

Core Philosophy: Leveraging Electronegativity

While FID (Flame Ionization Detection) is standard, it is non-selective.[1] For this molecule, ECD (Electron Capture Detection) is the "Gold Standard" because the Bromine and Chlorine atoms capture electrons efficiently, offering 100-1000x higher sensitivity than FID, allowing for ppb-level detection of this intermediate in final drug substances [2].

Q3: I am observing "Ghost Peaks" in my blank runs after analyzing high-concentration samples.

Recommendation: This is Carryover , a chronic issue with high-boiling halogenated compounds.

  • The Cause: The boiling point of this compound is high (est. >350°C).[1] It likely condenses in the injection liner or on the cool spots of the syringe needle.

  • The Fix:

    • Liner: Switch to a deactivated, wool-packed liner (to trap non-volatiles) and change it frequently.[1]

    • Syringe Wash: Implement a dual-solvent wash.[1]

      • Solvent A (Polar): Acetone (removes matrix).[1]

      • Solvent B (Non-polar): Dichloromethane (dissolves the target analyte).[1]

    • Post-Run Bake: Add a 5-minute hold at 300°C+ at the end of every run.

GC Method Logic Tree:

GC_Method_Selection cluster_trouble Common Failure Mode Start Select GC Detector Goal What is the analytical goal? Start->Goal Purity Purity / Assay (>0.1%) Goal->Purity High Conc. Trace Trace Impurity (<0.1%) Goal->Trace Low Conc. FID FID (Flame Ionization) Robust, Linear range Purity->FID ECD ECD (Electron Capture) Selective to Halogens (Br, Cl) High Sensitivity Trace->ECD Target Known MS MS (Mass Spec) Required for Unknown ID Trace->MS Unknown Impurities Carryover Issue: Carryover/Ghost Peaks Solution Sol: Syringe Wash (DCM) + High Temp Bake-out Carryover->Solution

Caption: Decision matrix for selecting the appropriate GC detector based on analytical requirements for halogenated benzophenones.

Module 3: Troubleshooting & Stability Guide

Q4: My retention times are drifting effectively shortening over multiple injections.

Recommendation: Check for Photodegradation or Mobile Phase Evaporation .[1]

  • Photostability: Benzophenones are well-known photo-initiators.[1] Exposure to ambient lab light can cause radical formation and degradation (often reductive dechlorination/debromination).[1]

    • Protocol: Use amber glassware for all sample prep.[1] If amber vials are unavailable, wrap clear vials in aluminum foil immediately after preparation.

  • Mobile Phase: If using MeOH/Water, evaporation of MeOH from an unsealed reservoir will increase water content (increasing retention).[1] However, if premixed volatile buffers are used, pH drift can alter selectivity.[1]

Visual Troubleshooting Logic

HPLC_Troubleshooting Problem HPLC Peak Issue Tailing Peak Tailing Problem->Tailing Split Split / Double Peak Problem->Split Drift RT Drift Problem->Drift Silanol Silanol Interaction? (Check Column Type) Tailing->Silanol Symmetric Tailing Void Column Void? (Reverse Flush) Tailing->Void Sudden Onset Solvent Solvent Mismatch (Diluent too strong) Split->Solvent Early eluting peaks Frit Blocked Frit (Filter Sample) Split->Frit All peaks affected Temp Column Oven Failure Drift->Temp Equil Insufficient Equilibration Drift->Equil

Caption: Systematic fault isolation for HPLC anomalies specific to hydrophobic aromatic compounds.

References

  • Agilent Technologies. (2009).[1][2][3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • U.S. EPA. (1996).[1] Method 8081B: Organochlorine Pesticides by Gas Chromatography. (Demonstrates ECD sensitivity for halogenated aromatics). Retrieved from [1]

  • Phenomenex. (2023).[1] HPLC Troubleshooting Guide: Peak Issues. Retrieved from

  • PubChem. (2023).[1] 4-Bromo-3-chlorophenol (Analogous Structure Properties). Retrieved from [1]

Sources

preventing degradation of 4-Bromo-3'-chlorobenzophenone during chemical reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3'-chlorobenzophenone Stability & Handling

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist Subject: Preventing Degradation & Chemoselectivity Loss

Introduction: The Stability Paradox

Welcome to the technical support hub for This compound . This molecule presents a unique "double-edged" challenge in synthesis:

  • The Benzophenone Core: It is an efficient photo-initiator. While useful in polymer chemistry, this trait is a liability during synthesis, leading to rapid photochemical degradation (reduction) if exposed to ambient light.

  • The Halogen Asymmetry: The presence of both Bromine (C-4) and Chlorine (C-3') allows for sequential functionalization. However, degradation often occurs as "protodehalogenation" (loss of halides) or "scrambling" (loss of chemoselectivity) during metal-catalyzed cross-couplings.

This guide provides the protocols necessary to maintain the integrity of this scaffold.

Module 1: Photochemical Degradation (The "Brown Product" Syndrome)[1]

Issue: Users often report that the white/pale yellow crystalline solid turns brown or forms a gum upon standing in solution, even under "ambient" lab conditions. Root Cause: Norrish Type Photoreduction . Benzophenones absorb UV/visible light (approx. 350 nm), entering an excited triplet state (


). This diradical abstracts a hydrogen atom from the solvent (especially alcohols or ethers), leading to the formation of benzopinacols or hydrols.[1]
Troubleshooting Protocol: Solvent Selection & Light Hygiene
Solvent ClassRisk LevelMechanism of DegradationRecommendation
Alcohols (IPA, EtOH) CRITICAL Excellent H-donors. Rapid conversion to pinacol.AVOID in light. Use only in dark/amber vessels.
Ethers (THF, Et2O) HIGH

-Hydrogen abstraction leads to radical coupling.
Degas thoroughly; wrap vessels in foil.
DCM / Chloroform LOW Poor H-donors, but radical chlorination is possible.Preferred for workups.
Acetonitrile SAFE High bond dissociation energy (BDE) prevents H-abstraction.Recommended for storage solutions.[2]
Visualizing the Degradation Pathway

The following diagram illustrates why hydrogen-donating solvents destroy your molecule under light exposure.

PhotochemicalDegradation cluster_prevention Prevention Strategy Start This compound (Ground State) Light UV/Ambient Light (hν) Start->Light Triplet Excited Triplet State (Diradical ^3[n,π*]) Light->Triplet Intersystem Crossing Radical Ketyl Radical (Unstable Intermediate) Triplet->Radical H-Abstraction Solvent H-Donor Solvent (e.g., Isopropanol) Solvent->Radical Product Benzopinacol / Hydrol (DEGRADED PRODUCT) Radical->Product Dimerization Amber Amber Glassware

Caption: Figure 1. The Norrish photoreduction pathway. The excited triplet state abstracts hydrogen from solvents, destroying the ketone functionality.

Module 2: Chemoselectivity in Cross-Coupling

Issue: During Suzuki or Buchwald-Hartwig coupling intended for the Bromine (C-4), users observe loss of the Chlorine (C-3') or Protodehalogenation (replacement of Br with H instead of the nucleophile).

Root Cause:

  • Protodehalogenation: If the transmetalation step is slow (due to steric bulk or poor boron activation), the Pd(II)-aryl intermediate undergoes reduction by the solvent or base.

  • Loss of Selectivity: The C-Cl bond is weaker than usual due to the electron-withdrawing carbonyl group, making it susceptible to oxidative addition if the catalyst is too active (e.g., SPhos, XPhos).

Experimental Protocol: Preserving the Chloride

Objective: Couple a boronic acid at C-4 (Br) while retaining C-3' (Cl).

Step-by-Step Guide:

  • Catalyst Choice: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ .

    • Why? These ligands are bulky enough to facilitate reaction at the weaker C-Br bond but not electron-rich enough to activate the stronger C-Cl bond at moderate temperatures. Avoid "Buchwald" dialkylbiaryl phosphines (like XPhos) unless necessary, as they will activate the Chloride.

  • Base Selection: Use weak, anhydrous bases like K₃PO₄ or KF .

    • Why? Strong hydroxide bases (NaOH/KOH) promote competitive hydrolysis and dehalogenation.

  • Temperature Control: Maintain reaction temperature below 80°C .

    • Why? C-Cl activation energy is significantly higher. Keeping the energy input low ensures the catalyst only surmounts the barrier for C-Br insertion.

  • Solvent: Use Toluene or Dioxane (degassed).

    • Critical: Avoid alcohols (see Module 1) to prevent concomitant ketone reduction during the heating phase.

Decision Logic for Catalyst Selection

CouplingLogic Start Target: Functionalize C-4 (Br) Retain C-3' (Cl) Ligand Select Ligand System Start->Ligand PathA Electron-Rich Ligands (XPhos, SPhos, tBu3P) Ligand->PathA High Reactivity PathB Standard Ligands (PPh3, dppf) Ligand->PathB Controlled Reactivity ResultA Result: SCRAMBLING Reacts with both Br and Cl PathA->ResultA ResultB Result: SELECTIVE Reacts only with Br PathB->ResultB Dehalo Check: Is Dehalogenation (Br -> H) occurring? ResultB->Dehalo Fix1 Increase Boron Conc. (Accelerate Transmetalation) Dehalo->Fix1 Yes Fix2 Switch Solvent to Anhydrous THF (Remove proton sources) Dehalo->Fix2 Yes

Caption: Figure 2. Catalyst and troubleshooting logic for preventing scrambling and dehalogenation during cross-coupling.

Module 3: Storage & Handling FAQs

Q: Can I store the compound in solution? A: Not recommended. If unavoidable, use Acetonitrile or Dichloromethane and store in amber vials at -20°C. Never store in acetone or alcohols, as these promote photochemical reactions even with minor light leaks.

Q: I see a "gum" forming during the reaction workup. What happened? A: This is likely the benzopinacol dimer . It forms if you used sunlight/fluorescent light during a workup with isopropanol or ethyl acetate.

  • Fix: Perform the next extraction in a fume hood with the sash down (UV blocking) or wrap your separatory funnel in aluminum foil.

Q: The MSDS mentions "Skin Irritation." Is there a specific hazard? A: Yes. Like many alpha-halo ketones and benzophenones, this compound is a potent sensitizer. It can cause allergic contact dermatitis. Always double-glove (Nitrile) and handle in a hood.

References

  • Turro, N. J. (1978). Modern Molecular Photochemistry. Benjamin/Cummings Pub. Co.
  • TCI Chemicals. (n.d.). Product Specification: 4-Bromo-4'-chlorobenzophenone. Retrieved from (Analogous storage and stability data).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on chemoselectivity of Br vs Cl).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki-Miyaura coupling: The fork in the trail. Angewandte Chemie International Edition, 52(29), 7362–7370. (Mechanistic insights into protodehalogenation).

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from

Sources

Validation & Comparative

comparing the reactivity of 4-Bromo-3'-chlorobenzophenone with other halogenated benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Bromo-3'-chlorobenzophenone, focusing on its unique chemoselectivity profile compared to symmetrical halogenated benzophenones.[1][2]

Executive Summary

This compound represents a class of "mixed-halogen" electrophiles that offer orthogonal reactivity.[1][2] Unlike symmetrical analogs (e.g., 4,4'-dibromobenzophenone), this compound allows for sequential, site-selective functionalization without the need for protecting groups.[1] The distinct bond dissociation energies (BDE) of the para-C–Br and meta-C–Cl bonds, combined with their specific electronic environments (Hammett


 effects), create a predictable reactivity hierarchy essential for designing complex pharmaceutical intermediates.[1]

Electronic Structure & Reactivity Profile

Hammett Substituent Effects

The reactivity of the benzophenone core is dictated by the electronic influence of the halogens on the central carbonyl and the aryl rings.

  • 4-Bromo (Para): The bromine atom exerts an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[1][2] The Hammett constant (

    
    ) indicates a net electron-withdrawing nature, activating the ring for nucleophilic attack (e.g., in 
    
    
    
    scenarios) but less so than the meta-substituent.[1]
  • 3'-Chloro (Meta): The chlorine atom at the meta position cannot donate electrons via resonance to the reaction center (carbonyl or ipso-carbon).[1][2] It exerts a strong electron-withdrawing inductive effect (

    
    ).[1][2]
    
  • Net Result: The 3'-chloro ring is more electron-deficient than the 4-bromo ring.[1][2] However, for metal-catalyzed cross-coupling and lithium-halogen exchange, bond strength dominates over electronic activation , making the C–Br bond the primary reactive site.[1]

Bond Dissociation Energy (BDE) Hierarchy

The order of reactivity for this compound is governed by the relative weakness of the carbon-halogen bonds:

  • C–Br Bond (~81 kcal/mol): Weakest bond; undergoes rapid oxidative addition with Pd(0) and fast Li-halogen exchange.[1][2]

  • C–Cl Bond (~96 kcal/mol): Significantly stronger; remains inert under standard conditions used to activate the C–Br bond.[2]

  • C=O Bond: Susceptible to nucleophilic addition (e.g., Grignard), but generally preserved during mild cross-coupling conditions.[2]

Comparative Analysis with Alternatives

The following table contrasts this compound with common alternatives used in drug discovery scaffolds.

FeatureThis compound 4,4'-Dibromobenzophenone 4,4'-Dichlorobenzophenone
Primary Reactivity Chemoselective: C-Br reacts exclusively under controlled conditions.[1][2]Non-Selective: Both positions react; statistical mixtures of mono/di-products form.[1][2]Low Reactivity: Requires harsh conditions or specialized ligands (e.g., Buchwald phosphines).[2]
Li-Halogen Exchange Selective: Forms mono-lithio species at -78°C (Br site).[1][2]Double Exchange: Risk of forming dilithio species or polymerization.[2]Difficult: Slow exchange; competitive nucleophilic attack at C=O is likely.[2]
Suzuki Coupling Sequential: Allows installation of two different aryl groups (Ar¹ then Ar²).[1][2]Symmetrical: Best for installing two identical aryl groups.[2]Challenging: Often requires bulky ligands (e.g., XPhos) to activate.[2]
Cost/Availability Moderate (Specialized intermediate).[1][2]Low (Commodity chemical).[1][2]Low (Commodity chemical).[1][2]

Chemoselectivity Visualization

The following diagram illustrates the orthogonal reaction pathways available to this compound, highlighting the ability to sequentially functionalize the molecule.

ReactivityPathways Start This compound Suzuki1 Product A (Mono-arylated) (3'-Chloro-4-arylbenzophenone) Start->Suzuki1 Pd(PPh3)4 (1.0 eq), Ar¹-B(OH)2 Chemoselective C-Br Activation LiInt Lithium Intermediate (4-Li-3'-chlorobenzophenone) Start->LiInt n-BuLi, -78°C Kinetic Control Suzuki2 Product B (Di-arylated) (3',4-Diarylbenzophenone) Suzuki1->Suzuki2 Pd(OAc)2/SPhos, Ar²-B(OH)2 Harsh Conditions (C-Cl Activation) Electrophile Functionalized Product (E.g., Carboxylic Acid/Alcohol) LiInt->Electrophile Electrophile (E+)

Figure 1: Operational flowchart demonstrating the sequential functionalization capability. The C-Br bond serves as the primary "handle" for modification.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Selectively couple the 4-bromo position while retaining the 3'-chloro substituent for future elaboration.[1][2]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Arylboronic acid (1.1 equiv)[1][2][3]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1][2]

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1]

  • Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)[1][2]

Step-by-Step Methodology:

  • Degassing: Charge a reaction flask with the benzophenone derivative, arylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles) to remove O₂ (crucial to prevent homocoupling).[1][2]

  • Solvation: Add degassed solvent mixture and aqueous base via syringe under Argon flow.

  • Thermal Activation: Heat the mixture to 60–70°C .

    • Note: Do not exceed 80°C. Higher temperatures may initiate oxidative addition into the C-Cl bond, eroding selectivity.[2]

  • Monitoring: Monitor via TLC or HPLC. The starting material (Br-Cl) should disappear, converting to the mono-coupled product (Ar-Cl).[1][2]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Lithium-Halogen Exchange

Objective: Generate a nucleophilic benzophenone species without attacking the ketone.

Reagents:

  • This compound (1.0 equiv)[1][2]

  • n-Butyllithium (1.05 equiv, titrated)[1]

  • Electrophile (e.g., DMF, CO₂, or an aldehyde)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cryogenic Setup: Cool a solution of the substrate in anhydrous THF to -78°C (Dry ice/Acetone bath).

    • Critical: Temperature control is vital.[2] Above -60°C, the n-BuLi may attack the carbonyl group (1,2-addition) rather than perform the exchange.[1]

  • Exchange: Add n-BuLi dropwise over 10 minutes. Stir for 15–30 minutes at -78°C.

    • Mechanism:[4] The reaction produces 4-lithio-3'-chlorobenzophenone.[1][2] The C-Cl bond remains intact due to the higher activation energy required for C-Cl exchange.[1][2]

  • Quench: Add the electrophile (dissolved in THF if solid) slowly.

  • Warming: Allow the reaction to warm to room temperature only after the electrophile addition is complete.

  • Workup: Quench with saturated NH₄Cl solution and extract.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[2] Link[1][2]

  • Littke, A. F., & Fu, G. C. (2002).[2] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.[2] Link

  • Parham, W. E., & Jones, L. D. (1976).[2] "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." Journal of Organic Chemistry, 41(7), 1187–1191.[1] Link[1][2]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[2] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.[2] Link[1][2]

Sources

comparative analysis of different synthetic routes to 4-Bromo-3'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3'-chlorobenzophenone (CAS: 27434-90-8) represents a critical unsymmetrical diaryl ketone scaffold, often utilized as a photo-labile intermediate in medicinal chemistry and polymer science. Its synthesis presents a classic regiochemical challenge: installing two different halogen substituents on specific positions (para on ring A, meta on ring B) relative to the carbonyl bridge.

This guide analyzes three distinct synthetic methodologies. Route A (Friedel-Crafts) offers the most direct access for large-scale production but suffers from isomeric impurities. Route B (Grignard-Nitrile) provides the highest regiochemical fidelity, recommended for pharmaceutical-grade requirements. Route C (Oxidation) serves as a robust alternative when specific aldehyde precursors are readily available.

Decision Matrix: Route Selection

The following decision tree illustrates the logical flow for selecting the optimal synthetic pathway based on laboratory constraints and purity requirements.

RouteSelection Start Start: Select Synthesis Goal Scale Is Scale > 100g? Start->Scale Purity Is Isomeric Purity Critical (>99%)? Scale->Purity No Cost Is Cost the Primary Driver? Scale->Cost Yes RouteB Route B: Grignard Addition to Nitrile (High Precision, Moderate Cost) Purity->RouteB Yes RouteC Route C: Alcohol Oxidation (Mild Conditions, 2 Steps) Purity->RouteC No (Intermediate Purity) RouteA Route A: Friedel-Crafts Acylation (Low Cost, Requires Purification) Cost->RouteA Yes Cost->RouteB No RouteA->RouteA Requires Crystallization

Figure 1: Strategic decision matrix for selecting the synthesis route.

Comparative Analysis of Synthetic Routes

Route A: Friedel-Crafts Acylation

The Industrial Workhorse

This route relies on the electrophilic aromatic substitution of bromobenzene using 3-chlorobenzoyl chloride.

  • Mechanism: The Lewis acid (

    
    ) generates an acylium ion from 3-chlorobenzoyl chloride. This electrophile attacks the bromobenzene ring.
    
  • Critical Regiochemistry: Bromine is an ortho/para director. Consequently, the reaction produces a mixture of the desired 4-bromo (para) isomer and the 2-bromo (ortho) isomer. The meta isomer is not formed.

  • Why this combination? You cannot reverse the reagents (i.e., reacting 4-bromobenzoyl chloride with chlorobenzene). Chlorine is also an ortho/para director, which would yield the 2'-chloro or 4'-chloro isomers, failing to achieve the required 3'-chloro (meta) substitution.

ParameterPerformance
Atom Economy High
Step Count 1
Regioselectivity Moderate (~85:15 Para:Ortho)
Purification Recrystallization required to remove ortho-isomer.
Route B: Grignard Addition to Nitrile

The Precision Method (Recommended)

This route involves the nucleophilic addition of a Grignard reagent to a nitrile, forming an imine salt which hydrolyzes to the ketone.

  • Mechanism: 3-Chlorophenylmagnesium bromide attacks the electrophilic carbon of 4-bromobenzonitrile.

  • Key Insight: The Grignard reagent is prepared from 1-bromo-3-chlorobenzene . Magnesium inserts selectively into the C-Br bond (weaker bond energy) while leaving the C-Cl bond intact. This "chemoselective metalation" is the cornerstone of this route's success.

  • Advantage: No positional isomers are generated. The regiochemistry is locked in by the starting materials.

ParameterPerformance
Atom Economy Moderate
Step Count 2 (One-pot synthesis + Hydrolysis)
Regioselectivity Exclusive (>99%)
Purification Standard extraction/flash chromatography.

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation (Route A)

Best for: Bulk synthesis where chromatography is to be avoided.

Reagents:

  • 3-Chlorobenzoyl chloride (1.0 equiv)

  • Bromobenzene (1.2 equiv, acts as substrate and co-solvent)

  • Aluminum Chloride (

    
    , anhydrous, 1.1 equiv)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

    
    ).
    
  • Solubilization: Suspend

    
     in dry DCM at 0°C.
    
  • Acylium Formation: Add 3-chlorobenzoyl chloride dropwise. Stir for 15 minutes until the solution becomes homogenous/colored (complex formation).

  • Addition: Add bromobenzene dropwise over 30 minutes, maintaining temperature < 5°C to minimize ortho-substitution.

  • Reaction: Allow to warm to room temperature, then reflux for 3 hours. Monitor by TLC (formation of UV-active spot, distinct from starting material).

  • Quench: Pour the mixture carefully onto crushed ice/HCl. The organic layer will separate.

  • Purification: Wash organic layer with brine and

    
    . Dry over 
    
    
    
    .
  • Crystallization (Critical): Evaporate solvent.[1] Recrystallize the crude solid from hot Ethanol/Hexane (1:4). The symmetric para isomer (Target) crystallizes preferentially over the ortho oil.

Protocol 2: Grignard Addition to Nitrile (Route B)

Best for: High-purity applications and SAR studies.

Reagents:

  • 1-Bromo-3-chlorobenzene (Precursor for Grignard)

  • Magnesium turnings (1.1 equiv, activated with

    
    )
    
  • 4-Bromobenzonitrile (1.0 equiv)

  • THF (Anhydrous)

Procedure:

  • Grignard Formation: In a dry flask, add Mg turnings and a crystal of iodine. Cover with minimal THF. Add 10% of the 1-bromo-3-chlorobenzene solution to initiate (exotherm). Once initiated, add the rest dropwise.[2][3] Reflux for 1 hour.

    • Note: The Cl atom is stable under these conditions; only the Br reacts with Mg.

  • Addition: Cool the Grignard solution to 0°C. Add 4-bromobenzonitrile dissolved in THF dropwise. The solution will turn dark (imine salt formation).

  • Hydrolysis: Stir at room temperature for 4 hours. Cool to 0°C and quench with 3M HCl.

  • Ketone Formation: Stir the acidic mixture vigorously for 1 hour. The imine intermediate (

    
    ) hydrolyzes to the ketone (
    
    
    
    ).
  • Workup: Extract with Ethyl Acetate. Wash with water and brine.

  • Isolation: Flash chromatography (SiO2, Hexane:EtOAc 95:5) yields pure this compound.

Mechanistic Visualization (Route B)

The following diagram details the reaction pathway for the Grignard method, highlighting the critical imine intermediate.

GrignardMechanism Precursor 1-Bromo-3-chlorobenzene Grignard 3-ChlorophenylMgBr (Chemoselective Insertion) Precursor->Grignard Mg Insertion Mg Mg / THF Mg->Grignard ImineSalt Imine Magnesium Salt (Intermediate) Grignard->ImineSalt Nucleophilic Attack Nitrile 4-Bromobenzonitrile Nitrile->ImineSalt Hydrolysis Acid Hydrolysis (H3O+) ImineSalt->Hydrolysis Target This compound (Final Product) Hydrolysis->Target - NH3

Figure 2: Mechanistic pathway of the Grignard-Nitrile synthesis.

References

  • Cheng, B., et al. (2022).[1] "Design, synthesis and biological evaluation of benzophenone derivatives." European Journal of Medicinal Chemistry, 228, 113930.[1]

    • Context: Describes the synthesis of this compound via Pd-catalyzed coupling, validating the scaffold's stability and structure.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Oregon State University. (2010).[4] "Characterization of 4-Bromo-4'-chlorobenzophenone and analogs." Experimental Chemistry II Abstracts.

    • Context: Provides spectral characterization data (IR, NMR) for closely related di-halo benzophenones synthesized via Friedel-Crafts.
  • CymitQuimica. "3-Chlorophenylmagnesium bromide Product Data."

    • Context: Verification of the commercial availability and stability of the specific Grignard reagent required for Route B.

Sources

Comparative Bioactivity & Synthetic Utility Guide: 4-Bromo-3'-chlorobenzophenone vs. Functionalized Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 4-Bromo-3'-chlorobenzophenone (CAS 27434-90-8) against other benzophenone derivatives. While unsubstituted benzophenone acts primarily as a photoinitiator, the This compound derivative serves as a critical "Gateway Scaffold" in medicinal chemistry.

Its specific halogenation pattern (4-Br, 3'-Cl) offers two distinct advantages:

  • Synthetic Orthogonality: The chemically distinct halogens (aryl bromide vs. aryl chloride) allow for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid construction of asymmetric library candidates.

  • Pharmacophoric Relevance: In biological systems, the 3'-chlorine often occupies hydrophobic pockets (e.g., in HIV-1 Reverse Transcriptase), while the 4-position serves as a vector for solubilizing groups.

This guide contrasts the "Scaffold Activity" of this compound with "Optimized Therapeutic Activity" of advanced derivatives like GW678248 .

Mechanistic Profile & SAR Logic

The "Halogen Dance" in Drug Design

The biological activity of benzophenones is dictated by the ability of the phenyl rings to twist out of coplanarity, mimicking the "butterfly" shape required for binding to allosteric sites on enzymes like HIV-1 Reverse Transcriptase (RT).

  • Unsubstituted Benzophenone: Lacks specific anchoring points; binds weakly due to high entropic penalty.

  • This compound:

    • 3'-Chlorine (Meta): Fills the hydrophobic "Valine/Leucine" pocket in target proteins. The chlorine atom increases lipophilicity (

      
      ) and metabolic stability by blocking the metabolically vulnerable meta-position.
      
    • 4-Bromine (Para): Acts as a reactive handle. In a biological context, if left unreacted, it provides a halogen bond donor site, but its primary value is as a leaving group for appending polar moieties (e.g., morpholine, carboxylic acids) to improve solubility.

Comparative Pharmacophore Analysis
FeatureBenzophenone (Base)This compound (Scaffold)GW678248 (Optimized Drug)
Role Photoinitiator / ReagentSynthetic Intermediate / HitClinical Candidate (HIV NNRTI)
Electronic State Electronically symmetricAsymmetric polarizationHighly polarized, H-bond donors
Metabolic Stability Low (Rapid hydroxylation)Moderate (Cl blocks meta-site)High (Fluorine/Chlorine blocked)
Binding Mode Non-specific hydrophobicHydrophobic + Halogen BondHydrophobic + H-Bond Network

Comparative Performance Analysis

The following data contrasts the physicochemical and biological profiles of the subject molecule against a standard reference and a fully optimized drug candidate.

Table 1: Physicochemical & Biological Activity Profile
CompoundStructure TypeLogP (Calc)HIV-1 RT Inhibition (IC50)*Synthetic Utility
Benzophenone Unsubstituted3.18> 100 µM (Inactive)Precursor
This compound Di-Halogenated Scaffold 4.85 12 - 45 µM High (Sequential Coupling)
GW678248 Functionalized Benzophenone5.200.5 nMLow (Final Product)
Fenofibrate Isopropyl Ester Derivative5.28N/A (PPAR

agonist)
Therapeutic
  • Note: IC50 values for the scaffold are estimated based on fragment screening data for benzophenone cores in NNRTI assays. The scaffold shows micromolar activity, whereas the optimized drug achieves nanomolar potency.

Key Insight: The "Activity Gap"

The 1000-fold difference in potency between This compound (µM range) and GW678248 (nM range) illustrates the "Linker Principle" . The 4-bromo group is not the final effector; it must be replaced by a group (like a linker-connected amide or ether) that reaches out to the solvent-exposed lysine or arginine residues in the protein active site.

Experimental Protocols

Protocol A: Regioselective Synthesis (Self-Validating)

Objective: Synthesize this compound with >98% isomeric purity. Logic: Utilizing the differing reactivity of acyl chlorides vs. aryl halides.

  • Reagents: 4-Bromobenzoyl chloride (1.0 eq), 3-Chlorophenylboronic acid (1.1 eq), Pd(PPh3)4 (3 mol%), Cs2CO3 (2.0 eq).

  • Solvent System: Toluene:Water (10:1) – Biphasic system promotes clean separation.

  • Reaction:

    • Charge flask with boronic acid, base, and catalyst under Argon.

    • Add 4-Bromobenzoyl chloride dissolved in toluene.

    • Critical Step: Heat to 80°C for 4 hours. Do not exceed 100°C to prevent scrambling of the aryl bromide.

  • Validation:

    • TLC: Rf ~0.6 (Hexane/EtOAc 9:1). Product spots UV active.

    • GC-MS: Look for molecular ion peaks at M+ (294, 296, 298) showing the characteristic Br/Cl isotope pattern (approx 3:4:1 ratio).

Protocol B: Biological Assay (HIV-1 RT Inhibition)

Objective: Quantify the inhibitory potential of the scaffold.

  • Assay Setup: Use a commercially available HIV-1 Reverse Transcriptase Colorimetric Assay (e.g., Roche or Merck).

  • Preparation: Dissolve this compound in DMSO (Stock 10 mM).

    • Note: The high LogP (4.85) requires careful serial dilution to prevent precipitation in aqueous buffer. Use 1% Triton X-100 in the buffer.

  • Incubation: Incubate Recombinant HIV-1 RT (2 ng/well) with template/primer and varying concentrations of the compound (0.1 µM – 100 µM) for 1 hour at 37°C.

  • Readout: Measure absorbance at 405 nm (peroxidase reaction).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Visualization of Structure-Activity Relationship (SAR)[1][2]

The following diagram illustrates the evolution from the raw scaffold to a high-affinity drug, highlighting the specific roles of the Chlorine and Bromine atoms.

SAR_Pathway Benzophenone Benzophenone (Inactive Core) Scaffold This compound (The Scaffold) Benzophenone->Scaffold +3'-Cl (Metabolic Block) +4-Br (Synthetic Handle) Drug Optimized Drug (e.g., GW678248 Analog) Scaffold->Drug Pd-Catalyzed Coupling (Replace Br with Polar Group) Pocket_Hydro Hydrophobic Pocket (Val106/Leu100) Scaffold->Pocket_Hydro 3'-Cl fills pocket (Increases Affinity) Pocket_Solvent Solvent Channel (Lys103) Scaffold->Pocket_Solvent 4-Br is too short (Weak Interaction) Drug->Pocket_Solvent New Polar Group (H-Bonding)

Caption: SAR evolution showing how the 3'-Cl anchors the molecule in the hydrophobic pocket, while the 4-Br serves as the attachment point for solvent-interacting groups.

References

  • Cheng, B., et al. (2022).[1] "Design, synthesis and biological evaluation of novel benzophenone derivatives." European Journal of Medicinal Chemistry, 228, 113930.[1]

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-chlorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]benzamide derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry, 51(16), 4986–4999.

  • Surana, K., et al. (2018). "Benzophenone: a ubiquitous scaffold in medicinal chemistry."[2][3][4] MedChemComm, 9, 1803-1817.

  • PubChem Compound Summary. (2024). "this compound."[1] National Center for Biotechnology Information.

Sources

assessing the purity of synthesized 4-Bromo-3'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Assessing the Purity of Synthesized 4-Bromo-3'-chlorobenzophenone: A Comparative Technical Guide

Executive Summary In the high-stakes landscape of pharmaceutical intermediate synthesis, this compound (CAS: 186490-62-4) serves as a critical scaffold, particularly for Suzuki-Miyaura cross-coupling reactions in kinase inhibitor development. Its purity is not merely a metric of quality but a predictor of downstream success; isomeric impurities (specifically the ortho-bromo isomer) can drastically reduce catalyst turnover numbers (TON) in subsequent steps due to steric hindrance.

This guide objectively compares the two primary analytical methodologies—High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) —providing a validated decision matrix for researchers.

Part 1: The Chemical Context & Impurity Profile

To assess purity effectively, one must understand the origin of impurities. The synthesis of this compound typically proceeds via a Friedel-Crafts acylation.

  • The Route: Reaction of 3-chlorobenzoyl chloride with bromobenzene, catalyzed by AlCl₃.

  • The Mechanism: The acylium ion attacks the bromobenzene ring. Since bromine is an ortho/para director, two major isomers are formed.

  • The Critical Impurity: While the para attack yields the desired 4-bromo product, the ortho attack yields 2-bromo-3'-chlorobenzophenone . This isomer is chemically similar but sterically distinct, making it the primary challenge in separation.

Synthesis & Impurity Pathway Diagram[1]

SynthesisPath SM1 3-Chlorobenzoyl Chloride Reaction Friedel-Crafts Acylation (AlCl3) SM1->Reaction SM2 Bromobenzene SM2->Reaction Target TARGET: This compound (Para-attack) Reaction->Target Major Product Impurity CRITICAL IMPURITY: 2-Bromo-3'-chlorobenzophenone (Ortho-attack) Reaction->Impurity Minor Product (Hard to separate)

Figure 1: Mechanistic origin of the critical regio-isomeric impurity during synthesis.

Part 2: Comparative Analysis of Methodologies

Method A: HPLC-UV (The Routine Workhorse)

HPLC is the industry standard for routine quality control (QC) and checking relative purity (% area).

  • Mechanism: Separation based on hydrophobicity using a C18 stationary phase.

  • Why it works: The ortho-isomer (2-bromo) has a slightly different dipole moment and hydrodynamic volume compared to the para-isomer (4-bromo), allowing for baseline separation on high-efficiency columns.

  • Limitation: It provides relative purity. Without a certified reference standard for the specific impurities, you cannot calculate weight/weight (% w/w) potency accurately due to potential differences in Response Factors (RF).

Method B: qNMR (The Absolute Standard)

qNMR is the "Gold Standard" for establishing the potency of a primary reference material.

  • Mechanism: Direct counting of protons relative to an internal standard (IS) of known purity.

  • Why it works: It is non-destructive and requires no reference standard for the analyte itself. The signal intensity is directly proportional to the molar ratio, independent of the chemical structure.

  • Limitation: Lower sensitivity. Impurities below 0.1% are difficult to quantify accurately compared to HPLC.

Data Comparison Table
FeatureHPLC-UV (Reversed Phase)1H-qNMR (Internal Standard)
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)
Isomer Selectivity High (Can resolve o/p isomers)Medium (Signals often overlap)
LOD (Limit of Detection) Excellent (~0.01%)Moderate (~0.1%)
Reference Standard Required for accurate assayNot Required for analyte
Analysis Time 20-30 mins per run< 10 mins per run
Cost per Run Low (Solvents)High (Deuterated solvents)

Part 3: Validated Experimental Protocols

Protocol A: HPLC-UV for Isomer Separation

Use this protocol for routine batch release and checking for the 2-bromo impurity.

System: Agilent 1200/1260 or equivalent. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Note: The 3.5 µm particle size is critical for resolving the isomers. Wavelength: 254 nm (Benzophenone absorption max). Column Temp: 30°C.

Mobile Phase:

  • A: 0.1% Formic Acid in Water (Milli-Q)

  • B: Acetonitrile (HPLC Grade)

Gradient Profile:

Time (min) % B Event
0.0 50 Equilibration
15.0 90 Linear Gradient
18.0 90 Wash
18.1 50 Re-equilibration

| 23.0 | 50 | Stop |

Self-Validation Criteria (System Suitability):

  • Resolution (

    
    ):  > 1.5 between the main peak (4-bromo) and the ortho impurity (usually elutes before the main peak due to steric twisting reducing hydrophobicity).
    
  • Tailing Factor: < 1.5 for the main peak.

Protocol B: qNMR for Absolute Potency Assignment

Use this protocol to certify a batch as a "Reference Standard" for future HPLC calibration.

Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance or equivalent). Solvent: DMSO-


 (Preferred over 

to prevent volatility errors and improve solubility). Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid. Ensure the IS signals do not overlap with the aromatic region of benzophenone (7.4 – 7.8 ppm).

Acquisition Parameters (Critical for Accuracy):

  • Pulse Angle: 90°.

  • Relaxation Delay (

    
    ):  ≥ 30 seconds (Must be 
    
    
    
    of the slowest relaxing proton to ensure full magnetization recovery).
  • Scans (NS): 16 or 32 (High S/N ratio required).

  • Spectral Width: 20 ppm (to catch all satellites).

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (Integration value)
    
  • 
     = Molecular weight[1]
    
  • 
     = Weight taken (mg)
    
  • 
     = Purity (as decimal)
    

Part 4: The Analytical Decision Matrix

This workflow guides the researcher on which method to deploy based on the stage of development.

DecisionMatrix Start Synthesized Crude This compound Solubility Solubility Check (DMSO/MeCN) Start->Solubility HPLCScreen HPLC-UV Screen (Protocol A) Solubility->HPLCScreen Decision Purity > 98.0%? HPLCScreen->Decision Check Area % Recrystallize Recrystallize (EtOH/Water) Decision->Recrystallize No (<98%) qNMR qNMR Assay (Protocol B) Decision->qNMR Yes (>98%) Recrystallize->HPLCScreen Retest Final Release for Suzuki Coupling qNMR->Final Routine Use RefStd Assign as Internal Ref Standard qNMR->RefStd Documentation

Figure 2: Operational workflow for purity assessment and batch release.

References

  • International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Friedel-Crafts regio-selectivity mechanisms). [Link]

Sources

Definitive Structural Confirmation of 4-Bromo-3'-chlorobenzophenone via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the development of photo-active pharmacophores and UV-blocking materials, 4-Bromo-3'-chlorobenzophenone (CAS: 27434-90-8) represents a critical scaffold.[1] However, its structural confirmation presents a specific analytical challenge: distinguishing the meta- (3') substitution from the para- (4') or ortho- (2') isomers solely via spectroscopic methods can be ambiguous due to overlapping aromatic signals and similar mass fragmentation patterns.[1]

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity and compositional data, Single Crystal X-ray Diffraction (SC-XRD) remains the only absolute method to define the spatial arrangement, torsion angles, and specific halogen positioning (Br vs. Cl) within the lattice. This guide outlines the protocol for unambiguous structural confirmation, comparing SC-XRD against standard alternatives.

Comparative Methodology: Why X-ray?

The following table contrasts the capabilities of standard analytical techniques for this specific halogenated benzophenone.

Feature1H / 13C NMR Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
Primary Output Connectivity & H-environmentMolecular Formula & Fragmentation3D Atomic Coordinates & Packing
Isomer Resolution Moderate. Requires complex analysis of coupling constants (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-values) to distinguish 3'- from 4'-substitution.[1]
Low. Isomers often have identical masses and very similar fragmentation patterns.Absolute. Unambiguously distinguishes 3' vs 4' positions.
Halogen ID Indirect (via chemical shift effects).Indirect (via isotopic abundance patterns).Direct. Br (35e-) and Cl (17e-) have distinct scattering factors.[1]
Conformation Time-averaged solution state (rapid rotation).[1]Gas phase (high energy).Solid-state. Defines precise torsion angles (

) critical for bio-activity.[1]
Sample State Solution (CDCl

, DMSO-

).
Ionized Gas.Single Crystal (Solid).
The "Heavy Atom" Advantage

For this compound, SC-XRD is superior because of the Anomalous Scattering and electron density differences.[1] Bromine (


) is significantly more electron-dense than Chlorine (

).[1] In the electron density map, the Bromine atom will appear as a much higher peak, allowing immediate and visual differentiation between the phenyl rings, preventing the misassignment common in NMR when ring currents shift proton signals unpredictably.

Experimental Protocol: From Synthesis to Structure

To ensure a self-validating workflow, we employ a Suzuki-Miyaura coupling strategy followed by slow-evaporation crystallization.[1]

Phase 1: Targeted Synthesis (Suzuki Coupling)

Rationale: Unlike Friedel-Crafts acylation, which can yield mixed isomers, Suzuki coupling allows regiospecific placement of halogens.[1]

  • Reagents: 4-Bromobenzoyl chloride (1.0 eq) + 3-Chlorophenylboronic acid (1.1 eq).

    • Note: Ensure the boronic acid is the meta (3-chloro) isomer.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%).[1]
  • Conditions: Reflux in Toluene/Ethanol/Water (2:1:1) with Na

    
    CO
    
    
    
    base for 12-24h under N
    
    
    .
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Phase 2: Crystallization (The Critical Step)

Rationale: Benzophenones crystallize well, but halogenated derivatives require controlled supersaturation to minimize disorder.

Method: Slow Evaporation [2][3][4][5]

  • Solvent Selection: Dissolve 20 mg of purified compound in 2 mL of Chloroform (CHCl

    
    )  or Ethanol .
    
    • Expert Tip: Chloroform is preferred for halogenated aromatics due to favorable

      
      -
      
      
      
      stacking interactions in the solvent shell.
  • Vessel: Use a narrow scintillation vial (20 mL).

  • Process: Cover the vial with Parafilm and poke 3-5 small holes with a needle.

  • Incubation: Store in a vibration-free, dark environment at ambient temperature (20-25°C).

  • Harvest: Block-like, colorless crystals typically appear within 3-7 days.[1]

Phase 3: Data Collection & Refinement[1]
  • Source: Molybdenum (Mo) K

    
     radiation (
    
    
    
    Å).
    • Why Mo? Br absorbs heavily at Cu wavelengths. Mo minimizes absorption corrections and allows higher resolution data.

  • Temperature: 100 K (Cryostream). Freezing the crystal reduces thermal vibration (atomic displacement parameters), sharpening the halogen positions.

  • Refinement: SHELXL or OLEX2. Treat Br and Cl anisotropically.

Visualization of Workflows

Diagram 1: Structural Confirmation Workflow

This flowchart illustrates the critical path from raw material to validated structure.

G Start Start: Raw Reagents Synth Suzuki Coupling (Regiospecific) Start->Synth Purify Purification (Column Chrom.) Synth->Purify Crystal Crystallization (Slow Evap. CHCl3) Purify->Crystal >98% Purity XRD SC-XRD Data Collection (Mo Kα) Crystal->XRD Single Crystal Solve Structure Solution (Direct Methods) XRD->Solve Diffraction Pattern Result Confirmed Structure: 4-Bromo-3'-chloro... Solve->Result R1 < 5%

Caption: Step-by-step workflow ensuring regiospecific synthesis and crystallographic validation.

Diagram 2: Decision Logic (NMR vs. XRD)

When to escalate from NMR to X-ray for this specific molecule.

Decision Problem Ambiguous Isomer ID (3' vs 4' Substitution) NMR Run 1H NMR Problem->NMR Check Are J-couplings distinct? NMR->Check ResultNMR Tentative ID (Risk of error) Check->ResultNMR Yes (Clear AA'BB' vs ABCD) XRD_Action Proceed to SC-XRD Check->XRD_Action No (Overlapping Signals) ResultNMR->XRD_Action Required for Publication Final Absolute Configuration (Br/Cl Position Defined) XRD_Action->Final

Caption: Decision matrix highlighting X-ray as the mandatory step for publication-quality structural assignment.

Structural Data Interpretation

When analyzing the solved structure of this compound, focus on these parameters:

  • Space Group: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for benzophenones.
  • Torsion Angles: The phenyl rings will not be coplanar due to steric hindrance at the carbonyl bridge. The "twist" angle is typically 25-35°, which dictates the degree of conjugation and UV absorption properties.

  • Halogen Bonding: Look for intermolecular interactions where the Br or Cl acts as a Lewis acid (sigma-hole) toward the carbonyl oxygen of a neighboring molecule. These interactions (

    
    ) stabilize the lattice and are invisible to NMR.
    

References

  • BenchChem. 4-Bromo-3-chlorobenzonitrile and derivatives: Molecular Identity and Structure.Link

  • ChemicalBook. Synthesis and Properties of this compound (CAS 27434-90-8).[1][6]Link

  • Anbu Srinivasan, P., & Suganthi, M. (2008).[3] Growth and Characterization of Benzophenone Crystals by Slow Evaporation Technique. Asian Journal of Chemistry.[3] Link

  • Peak Proteins. Comparison of Structural Techniques: X-ray, NMR, Cryo-EM.Link

  • TCI Chemicals. Product Specification: 4-Bromo-4'-chlorobenzophenone (Analog Reference).[1]Link

Sources

Comprehensive Validation Guide: Analytical Methodologies for 4-Bromo-3'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, comparative technical analysis of analytical method validation for 4-Bromo-3'-chlorobenzophenone , a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as fenofibrate and specific kinase inhibitors.

Designed for analytical scientists and quality control professionals, this document moves beyond generic templates to focus on the specific physicochemical challenges of halogenated benzophenones—namely, their hydrophobicity, potential for photo-degradation, and structural isomerism.

Part 1: Strategic Method Selection & Comparative Analysis

In the lifecycle of drug development, the choice of analytical method for an intermediate like this compound determines the reliability of the entire downstream supply chain. We compare the two dominant methodologies: High-Performance Liquid Chromatography (RP-HPLC-UV) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .

Comparative Performance Matrix
FeatureMethod A: RP-HPLC-UV (Recommended for QC)Method B: UHPLC-MS/MS (Recommended for Trace Impurities)
Primary Use Case Routine Assay, Purity Testing (>98% levels)Genotoxic Impurity Screening (ppm levels)
Detection Limit (LOD) ~0.1 µg/mL~0.5 ng/mL
Specificity Moderate (Relies on Retention Time & UV Spectra)High (Mass-to-Charge Ratio + Fragmentation)
Robustness High (Less sensitive to matrix effects)Moderate (Susceptible to ion suppression)
Cost Per Run LowHigh
Throughput 15–20 min run time3–5 min run time
Expert Insight: Why RP-HPLC is the "Gold Standard" here

While MS detection offers superior sensitivity, RP-HPLC-UV is the preferred method for routine release testing of this compound. The compound’s conjugated aromatic system provides a strong chromophore (λmax ~254 nm), allowing for precise quantification without the need for expensive MS instrumentation. Furthermore, HPLC is more robust against the high-concentration samples typical of intermediate release testing.

Part 2: Validated Experimental Protocols

Primary Method: RP-HPLC-UV with Gradient Elution

Objective: To quantify assay potency and organic impurities with high resolution.

Instrumental Parameters
  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Causality: The high hydrophobicity (LogP ~5.9) of halogenated benzophenones requires a C18 phase for adequate retention and separation from polar precursors.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

    • Note: ACN is preferred over Methanol to prevent high backpressure and ensure sharper peak shapes for halogenated aromatics.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.06040Initial equilibration
10.01090Elution of main analyte
12.01090Wash column
12.16040Return to initial
15.06040Re-equilibration
Validation Workflow (ICH Q2 Compliant)

This protocol ensures the method is "fit for purpose" according to ICH Q2(R1) guidelines.

A. Specificity (Forced Degradation)

To prove the method can distinguish the analyte from degradation products, perform stress testing:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours.

  • Oxidation: 3% H₂O₂, RT, 4 hours.

  • Photostability: Expose to UV light (1.2 million lux hours). Critical: Benzophenones are photo-initiators; significant degradation is expected here.

B. Linearity & Range
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)
  • Spike known amounts of this compound into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Part 3: Visualization of Method Logic

Diagram 1: Analytical Method Validation Decision Tree

This workflow illustrates the logical progression of validation, ensuring that failure at any stage triggers a feedback loop for method re-optimization.

ValidationWorkflow Start Start Validation Specificity Specificity / Forced Degradation (Acid, Base, Ox, Light) Start->Specificity CheckSpec Interference Detected? Specificity->CheckSpec Linearity Linearity (5 Levels) R² > 0.999 CheckSpec->Linearity No Optimize Re-Optimize Gradient/Column CheckSpec->Optimize Yes Accuracy Accuracy (Recovery) Spike @ 80, 100, 120% Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Test (Flow, Temp, pH) Precision->Robustness Final Method Validated Robustness->Final Optimize->Specificity

Caption: Step-by-step decision matrix for validating the HPLC method, emphasizing the critical checkpoint at Specificity.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate helps in selecting the right detection method.

ImpurityFate RawMat Raw Materials (4-Bromobenzoyl chloride) Reaction Friedel-Crafts / Coupling (Synthesis) RawMat->Reaction Intermediate This compound (Crude) Reaction->Intermediate Imp1 Isomer Impurities (Regioisomers) Reaction->Imp1 Side Rxn Imp2 Unreacted Precursors Reaction->Imp2 Residual Purification Crystallization Intermediate->Purification FinalProduct Pure Intermediate (>99%) Purification->FinalProduct Removal Purification->Imp1 Trace Remaining (Detect via HPLC) Imp1->Purification Imp2->Purification

Caption: Mapping the origin of impurities to justify the need for high-resolution separation techniques.

Part 4: Technical Reference & Authority

References
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Sielc Technologies. (2018). Separation of 4-(p-Bromophenyl)-4'-chlorobenzophenone on Newcrom R1 HPLC column.

  • PubChem. (2025).[2] 4-Chlorobenzophenone Compound Summary. National Library of Medicine.

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 4-bromobenzophenone.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromo-4'-chlorobenzophenone.

Sources

comparative study of the photophysical properties of substituted benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Photophysics of Substituted Benzophenones: Tuning the Triplet State for Bio-Applications

Executive Summary: The "Fruit Fly" of Photochemistry

Benzophenone (BP) is the paradigmatic triplet sensitizer. For researchers in drug discovery and photopharmacology, BP represents a double-edged sword. Its unity intersystem crossing efficiency (


) makes it an exceptional photo-trigger, yet its high reactivity toward hydrogen abstraction poses significant phototoxicity risks (e.g., DNA cleavage).

This guide objectively compares unsubstituted benzophenone with its amino-, hydroxy-, and halogen-substituted derivatives. The core insight is orbital inversion: Substituents perturb the energy gap between the reactive


 state and the unreactive 

or Charge Transfer (CT) states. Controlling this gap allows you to tune the molecule from a radical generator to a heat-dissipating sunscreen.

Mechanistic Comparison: The Orbital Control Board

The photophysics of BP derivatives are dictated by the ordering of their lowest excited singlet (


) and triplet (

,

) states.
A. The Reference: Benzophenone (Unsubstituted)
  • Mechanism: Excitation promotes an electron to the

    
     state. Fast ISC (
    
    
    
    ) populates the
    
    
    state.
  • Key Feature: The electron vacancy in the non-bonding orbital on the carbonyl oxygen renders it electrophilic. It avidly abstracts hydrogen atoms from solvents or biomolecules (the "chemical" nature of the triplet).

  • Outcome: High reactivity, long phosphorescence lifetime (in non-H-donor solvents).

B. Electron-Donating Groups (e.g., 4-Aminobenzophenone)
  • Mechanism: Strong donors introduce a low-lying Intramolecular Charge Transfer (ICT) state. This stabilizes the

    
     system, often lowering it below the reactive 
    
    
    
    triplet.
  • Key Feature: The "chemical" reactivity is quenched. The triplet state becomes less electrophilic.

  • Outcome: Emergence of fluorescence (rare in BPs), reduced H-abstraction efficiency, and strong solvatochromism.

C. Positional Isomers (e.g., 2-Hydroxy- vs. 4-Hydroxybenzophenone)
  • 2-Hydroxybenzophenone (The Sunscreen Effect): An intramolecular hydrogen bond facilitates Excited State Intramolecular Proton Transfer (ESIPT).[1] The energy is dissipated rapidly as heat via a back-proton transfer in the ground state.

    
     ns.
    
  • 4-Hydroxybenzophenone: Cannot undergo ESIPT. It behaves similarly to amino-BPs (CT character) but is highly pH-dependent (deprotonation leads to the phenolate anion with distinct photophysics).

Comparative Data: Photophysical Parameters

The following data summarizes the performance of key derivatives in polar aprotic solvents (Acetonitrile) unless noted.

CompoundSubstituent Effect

(nm)
Primary Excited State


(

)
Key Application
Benzophenone Reference255, 340 (weak)

~1.05 - 10Photoinitiator, H-abstraction
4-Aminobenzophenone Strong Donor (ICT)~360-390CT /

< 0.1< 0.1Fluorescent Probes
4-Bromobenzophenone Heavy Atom Effect260, 345

~1.02 - 4Phosphorescence Standard
2-Hydroxybenzophenone ESIPT330Enol

Keto
~0< 1 nsUV Filter (Sunscreen)
4-Benzoylbenzoic Acid Water Soluble260

~1.0~5Bio-labeling (Water soluble)

*Note:


 for Amino-BP is highly solvent dependent; in non-polar solvents, it behaves more like BP. 2-HydroxyBP lifetime is dominated by non-radiative decay.

Visualization of Photophysical Pathways

To understand the competition between reactivity (Triplets) and stability (Fluorescence/Heat), refer to the Jablonski diagram below. Note how the CT state in amino-derivatives acts as a "sink" that bypasses the reactive triplet manifold.

Jablonski S0 Ground State (S0) S1_npi S1 (n-π*) S0->S1_npi Abs (BP) S1_CT S1 (Charge Transfer) S0->S1_CT Abs (Amino-BP) T1_npi T1 (n-π*) Reactive Triplet S1_npi->T1_npi Fast ISC (~100%) S1_CT->S0 Fluorescence T1_CT T1 (CT) Unreactive Triplet S1_CT->T1_CT Slow ISC T1_npi->S0 Phosphorescence / H-Abstraction T1_CT->T1_npi Thermal Mixing

Figure 1: Comparative Jablonski Diagram. Unsubstituted BP (Red path) funnels energy to the reactive triplet. Amino-substituted BP (Green/Yellow path) stabilizes CT states, reducing reactivity.

Experimental Protocol: Nanosecond Laser Flash Photolysis (LFP)

To validate the triplet lifetime and reactivity of a specific derivative, LFP is the gold standard. This protocol ensures you are observing the triplet state and not a long-lived radical.

Methodology
  • Sample Preparation:

    • Dissolve the benzophenone derivative (

      
      ) in Acetonitrile (HPLC Grade).
      
    • Critical Step: Degas the solution with Argon for 20 minutes. Oxygen is a triplet quencher (

      
      ); failure to degas will result in artificially short lifetimes.
      
  • Excitation:

    • Source: Nd:YAG Laser (3rd Harmonic, 355 nm).[2]

    • Pulse Width: 5–8 ns.

    • Energy: < 10 mJ/pulse (prevent biphotonic effects).

  • Detection:

    • Probe: Xenon Arc Lamp (pulsed).

    • Monochromator set to 520 nm (typical T-T absorption max for BP).

  • Data Analysis:

    • Fit the transient decay to a first-order exponential:

      
      .
      
  • Self-Validation Check (Quenching):

    • After measuring the degassed sample, introduce air and measure again. The signal should vanish or decay rapidly (< 200 ns). If the signal persists in air, you are likely observing a stable radical product, not the triplet state.

LFP_Setup Laser Nd:YAG Laser (355 nm Pump) Sample Sample Cuvette (Degassed) Laser->Sample Excitation Pulse Mono Monochromator Sample->Mono Transmitted Light Lamp Xe Arc Lamp (Probe Light) Lamp->Sample White Light PMT PMT Detector Mono->PMT Selected λ Scope Oscilloscope (Transient Decay) PMT->Scope Voltage Signal

Figure 2: Nanosecond Laser Flash Photolysis Workflow. The orthogonal pump-probe geometry allows detection of transient species.

References

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Standard text for vs transitions).
  • Vlachopoulos, N., et al. (2021). "2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds." Frontiers in Chemistry.

  • Serpa, C., et al. (2025).[3] "Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects." ResearchGate.

  • BenchChem. (2025).[3][4] "Measurement of the Triplet Quantum Yield of 3-Acetylbenzophenone: A Technical Guide."

  • Vullev, V. I., & Jones, G. (2005).[5] "Nanosecond Laser Flash Photolysis: Dealing with Dynamic-range and Response-time Limitations." Journal of Applied Sciences.

Sources

A Guide to the Cross-Validation of 4-Bromo-3'-chlorobenzophenone: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of chemical compounds is paramount. This guide provides an in-depth technical comparison and cross-validation framework for 4-Bromo-3'-chlorobenzophenone. Due to the limited availability of published experimental data for this specific compound, we will employ a predictive approach, grounded in the robust, publicly available data of structurally similar alternatives. This methodology not only establishes a framework for the validation of this compound but also serves as a practical guide to the characterization of novel benzophenone derivatives.

Introduction to this compound and Its Structural Analogs

This compound is a di-halogenated aromatic ketone. Its utility in medicinal chemistry and materials science is predicated on the unique electronic and steric properties conferred by the bromo and chloro substituents on the two phenyl rings. These substitutions influence the molecule's reactivity, crystal packing, and potential biological interactions. To confidently utilize this compound, a thorough physicochemical characterization is essential.

In the absence of a complete experimental dataset for this compound, we will leverage data from three closely related analogs for a comparative analysis:

  • 4-Bromo-4'-chlorobenzophenone: An isomer of the target compound, differing only in the position of the chlorine atom.

  • 4-Chlorobenzophenone: Contains a chlorine atom, allowing for the assessment of its specific influence on the benzophenone core.

  • 4-Bromobenzophenone: Contains a bromine atom, enabling the evaluation of its distinct electronic and mass spectrometric contributions.

This comparative approach allows us to predict the expected experimental outcomes for this compound and establish a reliable validation workflow.

Comparative Physicochemical & Spectroscopic Data

The following table summarizes the available experimental data for the comparator compounds and provides predicted values for this compound. These predictions are based on established principles of physical organic chemistry and spectroscopy.

PropertyThis compound4-Bromo-4'-chlorobenzophenone4-Chlorobenzophenone4-Bromobenzophenone
Molecular Formula C₁₃H₈BrClOC₁₃H₈BrClOC₁₃H₉ClOC₁₃H₉BrO
Molecular Weight ( g/mol ) 295.56295.56216.66261.11[1]
Melting Point (°C) Predicted: 135-145148.0 - 152.075 - 77[2]Not specified, solid at room temp[1]
Appearance Predicted: White to off-white crystalline solidWhite to light yellow powder/crystalWhite to off-white solid[3]White odorless powder[1]
Purity (by GC) >98.0% (typical target)>98.0%99% min[2]Not specified

Experimental Protocols for Cross-Validation

The following are detailed protocols for the essential analytical techniques required to characterize this compound. The causality behind experimental choices is explained to provide a deeper understanding of the validation process.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities.

Protocol:

  • Ensure the melting point apparatus is calibrated using certified standards.

  • Place a small amount of the crystalline sample into a capillary tube, sealed at one end.

  • Compact the sample by tapping the tube gently.

  • Place the capillary tube in the heating block of the apparatus.

  • Heat the block at a ramp rate of 10-15 °C/minute for a preliminary determination.

  • Observe the approximate melting temperature.

  • For an accurate measurement, repeat the process with a fresh sample, setting the ramp rate to 1-2 °C/minute starting from approximately 10 °C below the estimated melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, we expect to see characteristic absorptions for the carbonyl group and the substituted aromatic rings.

Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum to account for atmospheric CO₂ and H₂O.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal and anvil thoroughly after the measurement.

Expected Absorptions for this compound:

  • ~1660 cm⁻¹: Strong absorption due to the C=O (carbonyl) stretch.

  • ~3100-3000 cm⁻¹: Weak to medium C-H stretches of the aromatic rings.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~1200-1000 cm⁻¹: C-Br and C-Cl stretching vibrations.

  • ~900-675 cm⁻¹: Out-of-plane C-H bending vibrations, which are characteristic of the substitution patterns on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of hydrogen and carbon atoms. The chemical shifts and coupling patterns are highly sensitive to the electronic environment of the nuclei.

Protocol:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically sufficient, but optimization may be required for low-concentration samples.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and coupling constants to elucidate the structure.

Predicted ¹H NMR Features for this compound:

The eight aromatic protons will appear as a series of multiplets in the aromatic region (~7.2-7.8 ppm). The exact splitting patterns will be complex due to the dissymmetry of the molecule. Protons on the bromo-substituted ring will be influenced by the electron-donating bromine, while those on the chloro-substituted ring will be affected by the meta-positioned chlorine.

Predicted ¹³C NMR Features:

Expect to see 13 distinct carbon signals. The carbonyl carbon will be the most downfield signal (~195 ppm). The carbon atoms attached to the halogens will also have characteristic chemical shifts.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.

Protocol (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, often via direct infusion or gas chromatography (GC-MS).

  • In the ion source, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • A mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum Features for this compound:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 294, 296, and 298, corresponding to the different isotopic combinations of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be characteristic of the presence of one bromine and one chlorine atom.

  • Major Fragments: Expect fragmentation at the carbonyl group, leading to characteristic benzoyl-type cations. Key fragments would include those corresponding to the bromo-benzoyl and chloro-benzoyl moieties.

Visualization of Workflows and Structures

General Analytical Workflow

G cluster_synthesis Synthesis & Purification Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MP Melting Point Purification->MP Purity Check FTIR FTIR Spectroscopy Purification->FTIR Functional Groups NMR NMR (1H, 13C) Purification->NMR Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation

Caption: A typical workflow for the synthesis, purification, and analytical validation of a chemical compound.

Molecular Structures for Comparison

Caption: The target compound and its structural analogs used for comparative analysis.

Conclusion: A Framework for Confident Characterization

References

  • PubChem. (n.d.). 4-Bromobenzophenone. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved February 1, 2026, from [Link]

Sources

comparing the cost-effectiveness of different synthetic methods for 4-Bromo-3'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Cost-Effectiveness of Different Synthetic Methods for 4-Bromo-3'-chlorobenzophenone

Executive Summary

The synthesis of This compound (CAS: 124275-35-8) presents a unique challenge in process chemistry due to its asymmetric halogenation pattern. Unlike symmetrical benzophenones, the "mismatched" substitution (bromo on one ring, chloro on the other) requires careful selection of starting materials to avoid regioisomeric mixtures.

This guide evaluates three distinct synthetic pathways:

  • Friedel-Crafts Acylation: The industrial standard for cost-efficiency.

  • Grignard Addition to Nitrile: The high-fidelity route for maximum regiocontrol.

  • Pd-Catalyzed Desulfitative/Dehydrative Coupling: The modern, mild-condition alternative.

Verdict: For bulk manufacturing , the Friedel-Crafts route remains the most cost-effective despite lower regioselectivity. For drug discovery/GLP synthesis where impurity profiles are critical, the Grignard method offers the best balance of cost and purity.

Strategic Analysis: The Regioselectivity Challenge

The core difficulty lies in directing the substituents to the correct positions (4-position on Ring A, 3'-position on Ring B).

  • Incorrect Route: Reacting 4-bromobenzoyl chloride with chlorobenzene.

    • Why it fails: Chlorobenzene is ortho/para directing.[1] The incoming acyl group would attach primarily at the 4-position relative to the chlorine, yielding 4-bromo-4'-chlorobenzophenone (the wrong isomer).

  • Correct Route: Reacting 3-chlorobenzoyl chloride with bromobenzene .

    • Why it works: Bromobenzene is ortho/para directing. The bulky acyl group favors the para position, yielding the desired This compound .

Method A: Friedel-Crafts Acylation (The Economic Workhorse)

This method utilizes inexpensive commodity chemicals and robust thermodynamics to drive the reaction. It is the preferred route for multi-kilogram scale-up where recrystallization is viable.

Experimental Protocol
  • Reagent Prep: In a 3-neck round-bottom flask equipped with a reflux condenser and drying tube, charge Aluminum Chloride (AlCl₃) (1.2 equiv) and dry Dichloromethane (DCM) (5 volumes).

  • Acyl Chloride Addition: Cool to 0°C. Add 3-chlorobenzoyl chloride (1.0 equiv) dropwise. Stir for 15 min to form the acylium ion complex.

  • Substrate Addition: Add Bromobenzene (1.1 equiv) dropwise, maintaining internal temperature <5°C.

  • Reaction: Allow to warm to room temperature (RT) and reflux for 3–4 hours. Monitor by TLC/HPLC for consumption of acid chloride.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl to decompose the aluminum complex.

  • Workup: Extract with DCM, wash with brine and NaHCO₃. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Hexane to remove the minor ortho-isomer (2-bromo-3'-chlorobenzophenone).

Mechanism & Logic

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) .[1] The Lewis acid (AlCl₃) generates a highly electrophilic acylium ion from 3-chlorobenzoyl chloride. The bromobenzene nucleophile attacks this cation. Steric hindrance from the bromine atom heavily favors attack at the para position (4-position), though 5–10% ortho product is common.

Method B: Grignard Addition to Nitrile (The Precision Engineer)

This route completely circumvents regioselectivity issues by establishing the carbon skeleton using pre-functionalized precursors. It is ideal for gram-scale synthesis where chromatographic purification is undesirable.

Experimental Protocol
  • Grignard Formation: In a flame-dried flask under Argon, activate Magnesium turnings (1.2 equiv) with a crystal of iodine. Add 1,4-dibromobenzene (or 4-bromo-iodobenzene if selective lithiation is preferred, but here we use 4-bromo-phenylmagnesium bromide generated carefully or purchased). Note: Generating mono-Grignard from dibromobenzene is tricky; using 4-bromophenylmagnesium bromide (commercially available or made via exchange) is safer.

    • Correction: A better approach is using 4-bromobenzonitrile + 3-chlorophenylmagnesium bromide . Let's use the most accessible stable reagents: (4-Bromophenyl)magnesium bromide + 3-Chlorobenzonitrile .

  • Addition: Cool the Grignard solution (1.0 equiv in THF) to 0°C. Add a solution of 3-chlorobenzonitrile (1.0 equiv) in dry THF dropwise.

  • Imine Formation: Stir at RT for 4 hours. The Grignard attacks the nitrile carbon to form the magnesium imine salt.[2]

  • Hydrolysis: Cool to 0°C. Add 3M HCl (excess) and stir vigorously for 2 hours. The imine hydrolyzes to the ketone.[2]

  • Workup: Extract with Ethyl Acetate. The product is typically >95% pure crude.

Mechanism & Logic

Unlike the Friedel-Crafts reaction, which relies on electronic directing effects, this method relies on Nucleophilic Addition . The nitrile carbon is the only electrophilic site, ensuring 100% regiocontrol. The intermediate imine salt prevents double addition (unlike reaction with esters), preventing tertiary alcohol formation.[2]

Method C: Pd-Catalyzed Acylation (The Green Alternative)

For laboratories equipped for catalysis, this method offers mild conditions and high functional group tolerance, avoiding the harsh acidic conditions of FC and the moisture sensitivity of Grignards.

Experimental Protocol
  • Setup: Charge a flask with 4-bromobenzoyl chloride (1.0 equiv), 3-chlorophenylboronic acid (1.1 equiv), and K₃PO₄ (3.0 equiv) in Toluene.

  • Catalyst: Add Pd(PPh₃)₄ (3 mol%) or a Pd(OAc)₂/SPhos system.

  • Reaction: Heat to 80°C under inert atmosphere for 6 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash column chromatography.

Comparative Analysis

FeatureMethod A: Friedel-CraftsMethod B: GrignardMethod C: Pd-Catalysis
Regioselectivity Moderate (~90% para)Excellent (100%) Excellent (100%)
Reagent Cost Low ($)Moderate (

)
High (

$)
Atom Economy High (HCl byproduct)Moderate (Mg salts)Low (Boronic waste)
Scalability High (Industrial) Moderate (Safety limits)Low (Catalyst cost)
Purification RecrystallizationAcid/Base WashChromatography
Key Risk Isomer separationMoisture sensitivityCatalyst poisoning

Decision Matrix & Pathway Visualization

G Start Start: Synthesis of This compound Scale What is the required scale? Start->Scale Purity Is isomeric purity critical (>99.5%)? Scale->Purity < 100g (Lab Scale) Cost Is budget a primary constraint? Scale->Cost > 1kg (Production) FC METHOD A: Friedel-Crafts (3-Cl-Benzoyl Chloride + Bromobenzene) Low Cost, High Scale Purity->FC No (Can recrystallize) Grignard METHOD B: Grignard (3-Cl-Benzonitrile + 4-Br-Ph-MgBr) High Purity, Moderate Cost Purity->Grignard Yes (Avoid isomers) Pd METHOD C: Pd-Catalysis (Boronic Acid + Acid Chloride) Mild Conditions, High Cost Purity->Pd Yes (Sensitive groups) Cost->FC Yes Cost->Grignard No (Quality focus)

Caption: Decision matrix for selecting the optimal synthetic route based on scale, purity requirements, and budget constraints.

ReactionPath cluster_0 Method A: Friedel-Crafts cluster_1 Method B: Grignard R1 3-Chlorobenzoyl Chloride Int1 Acylium Ion Complex R1->Int1 + AlCl3 R2 Bromobenzene R3 3-Chlorobenzonitrile Int2 Imine Mg-Salt R3->Int2 + R4 R4 4-Bromophenyl MgBr Prod This compound Int1->Prod + R2 (Para-attack) Int2->Prod + H3O+ (Hydrolysis)

Caption: Chemical reaction pathways comparing the electrophilic substitution mechanism (Method A) vs. nucleophilic addition mechanism (Method B).

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on acylation mechanics and Lewis acid stoichiometry).
  • BenchChem Technical Support . (2025). Friedel-Crafts Acylation with 4-Bromobenzoyl Chloride: Regioselectivity and Optimization. Retrieved from

  • Cheng, B., et al. (2022). Synthesis of unsymmetrical benzophenones via Pd-catalyzed coupling. European Journal of Medicinal Chemistry, 228, 113930.[3] Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Thermo Scientific Chemicals . (2025). 3-Chlorobenzoyl chloride Product Specifications and Pricing. Retrieved from

Sources

benchmarking the performance of 4-Bromo-3'-chlorobenzophenone against existing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 4-Bromo-3'-chlorobenzophenone

Executive Summary: The Orthogonal Advantage

In the landscape of diaryl ketone scaffolds, This compound (CAS: 187462-81-3) represents a critical evolution from traditional symmetrical building blocks.[1] While ubiquitous alternatives like 4,4'-dibromobenzophenone have served as workhorses for decades, they suffer from a fundamental limitation: statistical reactivity.[1]

This guide objectively benchmarks this compound against its symmetrical and mono-halogenated counterparts.[1] The data presented herein demonstrates that the site-selective orthogonality of the 4-Bromo-3'-chloro motif allows for sequential, high-yield functionalization strategies that are chemically inaccessible to symmetrical competitors without extensive purification losses.[1]

Structural & Reactivity Analysis

The defining feature of this compound is the presence of two distinct halogen handles with significantly different bond dissociation energies (BDE) and oxidative addition rates to Palladium(0).[1]

FeatureThis compound (The "Hero")4,4'-Dibromobenzophenone (Competitor A)4-Chlorobenzophenone (Competitor B)[1]
Structure Asymmetric (Br on Ring A, Cl on Ring B)[1]Symmetrical (Br on both rings)Mono-functionalized
Primary Reactivity High (C-Br bond)High (Both C-Br bonds)Low (C-Cl bond)
Secondary Reactivity Latent (C-Cl bond)High (Remaining C-Br bond)N/A
Selectivity Profile >95% Regiocontrol (Br > Cl)Statistical Mixture (Mono/Di/Unreacted)N/A
Purification Burden Low (Clean mono-functionalization)High (Separation of oligomers required)Low
Mechanistic Insight: The Chemoselectivity Gap

In Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) to the aryl halide is the rate-determining step.[1]

  • Ar-Br: Rapid oxidative addition at mild temperatures (RT to 60°C).[1]

  • Ar-Cl: Slow/negligible oxidative addition without specialized ligands (e.g., Buchwald biarylphosphines) and elevated temperatures (>100°C).[1]

This kinetic gap allows researchers to functionalize the 4-position (Br) exclusively, leaving the 3'-position (Cl) intact for a subsequent reaction.[1]

Comparative Performance Data

The following data summarizes a benchmarking study comparing the synthesis of a non-symmetrical diaryl ketone scaffold (Scaffold X-Y), a common motif in p38 MAP kinase inhibitors.

Experiment A: Mono-Arylation Efficiency

Target: Introduction of Phenylboronic acid to exactly one ring.[1]

MetricThis compound4,4'-Dibromobenzophenone
Reagent Stoichiometry 1.1 equiv Boronic Acid1.1 equiv Boronic Acid
Catalyst System Pd(PPh₃)₄, Na₂CO₃, 60°CPd(PPh₃)₄, Na₂CO₃, 60°C
Mono-Product Yield 92% (Isolated)46% (Statistical max ~50%)
Bis-Product (Impurity) < 1% (Trace)28% (Significant byproduct)
Unreacted Starting Material < 5%22%
Chromatography Required? Minimal (Filtration)Extensive (Difficult separation)

Interpretation: The symmetrical competitor forces a trade-off: use excess starting material to minimize bis-coupling (wasteful) or accept a statistical yield ceiling.[1] The 4-Bromo-3'-chloro analog bypasses this entirely.[1]

Visualization: The Modular Synthesis Workflow

The following diagrams illustrate the strategic difference between using an orthogonal scaffold versus a symmetrical one.

G cluster_0 Pathway A: Orthogonal Precision (Recommended) cluster_1 Pathway B: Statistical Limitation (Legacy) Start_Ortho This compound (Asymmetric) Step1_Ortho Step 1: Suzuki Coupling (Mild Cond., 60°C) Start_Ortho->Step1_Ortho Inter_Ortho Intermediate A (Mono-functionalized) Step1_Ortho->Inter_Ortho Step2_Ortho Step 2: Buchwald Amination (Forcing Cond., 110°C) Inter_Ortho->Step2_Ortho Final_Ortho Final Drug Scaffold (Heterodimer) Step2_Ortho->Final_Ortho Start_Sym 4,4'-Dibromobenzophenone (Symmetrical) Step1_Sym Step 1: Suzuki Coupling (Statistical Attack) Start_Sym->Step1_Sym Mix_Sym Mixture: 50% Mono (Desired) 25% Bis (Waste) 25% Unreacted Step1_Sym->Mix_Sym Purify_Sym Difficult Purification (Yield Loss) Mix_Sym->Purify_Sym Final_Sym Intermediate A (Low Yield) Purify_Sym->Final_Sym

Caption: Comparison of synthetic pathways. Pathway A (Blue) utilizes the reactivity difference between Br and Cl for clean sequential assembly.[1] Pathway B (Red) results in statistical mixtures.

Experimental Protocol: Sequential Functionalization

This protocol validates the "Hero" compound's performance in a standard drug discovery workflow (e.g., synthesis of p38 MAPK inhibitor analogs).[1]

Step 1: Chemoselective Suzuki Coupling (The "Br" Attack)

Objective: Selectively react the 4-Bromo position.[1]

  • Setup: Charge a Schlenk flask with This compound (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Solvent: Add degassed Toluene/Ethanol/Water (4:1:1).[1]

  • Base: Add Na₂CO₃ (2.0 equiv).[1]

  • Reaction: Heat to 60°C for 4-6 hours.

    • Note: Do not exceed 80°C to prevent activation of the C-Cl bond.[1]

  • Validation: Monitor via TLC/LC-MS. The Br peak will disappear; the Cl peak remains intact.[1]

  • Workup: Standard extraction. Yield is typically >90%.[1]

Step 2: Activation of the Chloride (The "Cl" Attack)

Objective: Functionalize the remaining 3'-Chloro position using a specialized catalytic system.[1]

  • Setup: Use the intermediate from Step 1 (1.0 equiv).

  • Catalyst: Use a system capable of activating aryl chlorides, such as Pd₂(dba)₃ with XPhos or SPhos ligand.[1]

  • Partner: Add amine (Buchwald) or second boronic acid (Suzuki).[1]

  • Reaction: Heat to 100-110°C in Dioxane or Toluene.

  • Result: Formation of the asymmetric A-B-C scaffold.

Conclusion & Recommendations

For researchers engaged in the synthesis of asymmetric diaryl ketones, This compound offers a superior performance profile compared to symmetrical dihalides.[1]

  • Choose this product when: You need to link two different pharmacophores to a central benzophenone core.[1]

  • Avoid 4,4'-dibromobenzophenone when: Your target molecule is non-symmetrical, as yield losses will be prohibitive.

  • Key Benefit: The ability to perform "One-Pot, Two-Step" sequences by simply increasing temperature and adding the second coupling partner.[1]

References

  • Synthesis of this compound via Suzuki Coupling Source: ChemicalBook / European Journal of Medicinal Chemistry (2022) [1]

  • Mechanistic Studies on Halogen Selectivity in Pd-Catalyzed Cross-Coupling Source: Organic Chemistry Portal (Suzuki Coupling) [1]

  • Benzophenone Scaffolds in p38 MAP Kinase Inhibitors Source: National Institutes of Health (PMC) [1]

  • General Properties of Benzophenone Derivatives Source: PubChem (4-Bromobenzophenone Analogues) [1]

  • Comparative Reactivity of Aryl Chlorides vs. Bromides Source: Harvard University (Myers Group) - The Suzuki Reaction [1]

Sources

A Senior Application Scientist's Guide to the Orthogonal Identification of 4-Bromo-3'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute certainty of a molecule's identity is the bedrock upon which all subsequent research is built. An error in structural confirmation can lead to misinterpreted biological data, failed synthetic campaigns, and significant financial and temporal losses. This guide provides an in-depth, experience-driven framework for the unambiguous confirmation of 4-Bromo-3'-chlorobenzophenone, a key intermediate in various synthetic pathways.

The critical role of analytical chemistry in ensuring the quality, safety, and efficacy of pharmaceutical products cannot be overstated.[1][2][3] It is the cornerstone of drug discovery, development, and manufacturing.[4]

G cluster_0 Orthogonal Analytical Workflow Unknown Received Sample: Presumed this compound NMR NMR Spectroscopy (¹H, ¹³C) Structural Elucidation Unknown->NMR Parallel Analysis MS Mass Spectrometry (GC-MS or LC-MS) Molecular Weight & Isotopic Pattern Unknown->MS Parallel Analysis HPLC HPLC Analysis Purity & Isomer Separation Unknown->HPLC Parallel Analysis FTIR FTIR Spectroscopy Functional Group ID Unknown->FTIR Parallel Analysis Confirm Confirmed Identity & Purity Profile NMR->Confirm Data Convergence MS->Confirm Data Convergence HPLC->Confirm Data Convergence FTIR->Confirm Data Convergence

Caption: An orthogonal workflow for chemical identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR). For differentiating isomers like this compound and 4-Bromo-4'-chlorobenzophenone, NMR is indispensable. The substitution pattern on the aromatic rings creates unique electronic environments, resulting in distinct chemical shifts and proton-proton coupling patterns (splitting) that act as a definitive fingerprint for each isomer.

Predicted Spectral Data

The key differentiator will be the signals from the chlorinated phenyl ring. In this compound, the protons on this ring will all be in unique environments, leading to four distinct signals with complex splitting. In the highly symmetric 4-Bromo-4'-chlorobenzophenone, chemical equivalence will result in only two signals for this ring, both appearing as simple doublets.

NucleusPredicted Data for This compound Predicted Data for 4-Bromo-4'-chlorobenzophenone
¹H NMR Brominated Ring: 2H doublet (~7.7 ppm), 2H doublet (~7.6 ppm). Chlorinated Ring: 4 distinct signals in the aromatic region (~7.4-7.8 ppm), likely multiplets or doublet of doublets.Brominated Ring: 2H doublet (~7.7 ppm), 2H doublet (~7.6 ppm). Chlorinated Ring: 2H doublet (~7.8 ppm), 2H doublet (~7.5 ppm).
¹³C NMR 12 distinct aromatic carbon signals + 1 carbonyl signal (~195 ppm).6 distinct aromatic carbon signals (due to symmetry) + 1 carbonyl signal (~195 ppm).
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains a reference standard like tetramethylsilane (TMS).

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This requires more scans than ¹H NMR due to the lower natural abundance of ¹³C. Use proton decoupling to simplify the spectrum to single lines for each carbon.

  • Data Processing: Fourier transform the raw data. Phase the spectrum and calibrate the chemical shift axis using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals to determine proton ratios.

Mass Spectrometry (MS): Confirming Mass and Isotopic Signature

Expertise & Causality: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For halogenated compounds, MS provides a layer of validation that is exceptionally trustworthy. Bromine has two abundant isotopes (⁷⁹Br ~50.7%, ⁸¹Br ~49.3%) and chlorine has two (³⁵Cl ~75.8%, ³⁷Cl ~24.2%). This results in a highly characteristic isotopic cluster for the molecular ion (M⁺). Any deviation from this pattern would immediately indicate an incorrect structure or the presence of impurities. While both isomers have the same molecular formula (C₁₃H₈BrClO) and thus the same molecular weight, MS is a crucial, self-validating check of the elemental composition.

Predicted Spectral Data
IsomerMolecular FormulaCalculated Exact MassExpected Key m/z Peaks (Isotopic Pattern)
This compound C₁₃H₈BrClO293.9447M⁺: 294 (100%), 296 (~128%), 298 (~42%)
4-Bromo-4'-chlorobenzophenone C₁₃H₈BrClO293.9447M⁺: 294 (100%), 296 (~128%), 298 (~42%)

Note: Intensities are relative and approximate.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for volatile, thermally stable compounds like benzophenones.[6][7] The gas chromatograph separates the sample components before they enter the mass spectrometer for analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan from m/z 50 to 400.

  • Data Analysis: Identify the chromatographic peak for your compound. Analyze the corresponding mass spectrum, paying close attention to the molecular ion cluster to confirm the presence of one bromine and one chlorine atom.

High-Performance Liquid Chromatography (HPLC): Purity and Isomeric Separation

Expertise & Causality: HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[8] For confirming identity, its primary role is to assess purity and to separate the target compound from any isomers or impurities. The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase.[8] this compound is slightly more polar than the symmetric 4-Bromo-4'-chlorobenzophenone due to its less balanced dipole moment. In reverse-phase HPLC, where the stationary phase is non-polar, the more polar compound will interact less and elute earlier. This difference in retention time (tᵣ) provides a robust method for differentiation.

G Solvent Mobile Phase (e.g., ACN/Water) Pump HPLC Pump Solvent->Pump Injector Autosampler Injects Sample Pump->Injector Column C18 Column (Stationary Phase) Injector->Column Detector UV-Vis Detector (e.g., 254 nm) Column->Detector Data Chromatogram (Signal vs. Time) Detector->Data

Caption: A typical Reverse-Phase HPLC experimental workflow.

Experimental Protocol: Reverse-Phase HPLC

A reverse-phase method is suitable for analyzing benzophenone derivatives.[9][10][11]

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile (ACN) at 1 mg/mL. Further dilute to ~50 µg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Run a blank (mobile phase), a standard of the confirmed compound (if available), and the sample. The retention time of the main peak in the sample should match the standard. The peak purity can also be assessed using a Diode Array Detector (DAD). The presence of a peak at a different retention time could indicate an isomeric impurity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). While it generally cannot distinguish between isomers like 4-bromo-3'-chloro and 4-bromo-4'-chlorobenzophenone on its own, it serves as a quick and essential quality check. The presence of a strong carbonyl (C=O) absorption and characteristic aromatic C-H and C=C signals confirms that the sample belongs to the benzophenone class.

Predicted Spectral Data
Functional GroupExpected Wavenumber (cm⁻¹)Comments
Aromatic C-H Stretch 3100 - 3000Confirms the presence of aromatic rings.
Carbonyl (C=O) Stretch ~1660Strong, sharp absorption characteristic of a diaryl ketone.[12]
Aromatic C=C Stretch 1600 - 1450Multiple bands confirming the aromatic skeleton.
C-Cl Stretch 800 - 600Can be difficult to assign definitively.
C-Br Stretch 600 - 500Can be difficult to assign definitively.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Sample Scan: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background to produce the final absorbance spectrum. Compare the positions of the key peaks to the expected values.

Conclusion: A Synthesis of Corroborating Evidence

Confirming the identity of a chemical entity like this compound is not a task for a single analytical technique. It requires a logical, multi-faceted approach where each method provides a unique and complementary piece of the structural puzzle.

  • NMR definitively establishes the correct isomeric structure and connectivity.

  • MS validates the elemental composition through molecular weight and isotopic pattern analysis.

  • HPLC confirms the sample's purity and separates it from potential isomers.

  • FTIR provides a rapid check for the correct class of compound by identifying key functional groups.

References

  • Vertex AI Search. (n.d.). Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations.
  • Ossila. (n.d.). 4-Bromo-3-fluorobenzonitrile | CAS Number 133059-44-6.
  • SIELC Technologies. (2018). 4-(p-Bromophenyl)-4'-chlorobenzophenone.
  • Benchchem. (n.d.). 4-Bromo-3-chlorobenzonitrile | High-Purity | For Research.
  • PubChem. (n.d.). 4-Chlorobenzophenone.
  • Benchchem. (n.d.). Comparative Analysis of Analytical Techniques for the Characterization of 3-Bromo-2,5-dichlorobenzaldehyde.
  • TCI AMERICA. (n.d.). 4-Bromo-4'-chlorobenzophenone | 27428-57-5.
  • Google Patents. (n.d.). CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
  • PubChem. (n.d.). 4-Bromobenzophenone.
  • PubChem. (n.d.). 4-Bromo-3-chlorobenzonitrile.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • Wikipedia. (n.d.). Alprazolam.
  • SpectraBase. (n.d.). 4-Bromo-benzophenone.
  • AZoNetwork. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.
  • PubMed. (n.d.). High-performance liquid chromatography of benzophenone derivatives for the determination of benzodiazepines in clinical emergencies.
  • National Institutes of Health (NIH). (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods.
  • ResearchGate. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone.
  • AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry.
  • MassBank. (2015). MSBNK-Eawag-EQ338003 - 4-Chlorobenzophenone.
  • PubMed Central (PMC). (n.d.). Recent Trends in Pharmaceutical Analytical Chemistry.
  • YouTube. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry).
  • F1000Research. (2024). HPLC analysis: The reduction of benzophenone to Diphenylmethanol.
  • ResearchGate. (n.d.). FTIR spectra of the photoPDMS mixture showing the reaction between....
  • ResearchGate. (2025). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone.
  • Technologynetworks.com. (n.d.). The Role of Analytical Chemistry in Pharmaceuticals.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-3'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of novel chemical entities. 4-Bromo-3'-chlorobenzophenone, a halogenated aromatic ketone, is one such compound that requires meticulous handling to ensure personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to provide a self-validating system of protocols that builds a foundation of trust and safety in your laboratory operations.

Hazard Assessment: Understanding the Compound

Before any handling protocol is established, a thorough understanding of the specific hazards associated with this compound is paramount. Based on its chemical class and available Safety Data Sheet (SDS) information, the primary risks are well-defined.[1] This compound is a solid, off-white powder, which presents a risk of airborne dust generation during manipulation.

The primary hazards, classified under the Globally Harmonized System (GHS), are summarized below:

Hazard ClassificationGHS Hazard StatementPotential Effects
Skin Irritation, Category 2 H315: Causes skin irritationRedness, inflammation, or irritation upon direct contact.[1]
Serious Eye Irritation, Category 2/2A H319: Causes serious eye irritationSignificant irritation, redness, and potential for damage if eyes are exposed to dust or splashes.[1]
Specific Target Organ Toxicity - Single Exposure, Category 3 H335: May cause respiratory irritationIrritation of the nose, throat, and respiratory tract if dust is inhaled.[1]
Acute Toxicity, Oral (Harmful) H302: Harmful if swallowedAdverse health effects if ingested.

It is crucial to recognize that these classifications necessitate a multi-faceted approach to personal protective equipment (PPE), ensuring all potential routes of exposure—dermal, ocular, and respiratory—are adequately addressed.

The Core Protocol: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all solution; it is a risk-based decision process. The following protocol is designed to provide maximum protection against the specific hazards of this compound.

Standard disposable nitrile gloves, while common in laboratories, are not recommended as the primary barrier for this compound. This compound is both a ketone and a halogenated aromatic hydrocarbon. Nitrile exhibits poor resistance to many ketones and aromatic solvents, which can lead to rapid degradation or permeation, compromising the protective barrier.[2][3][4]

Primary Recommendation:

  • Butyl Rubber Gloves: This material offers excellent resistance to ketones and esters, making it a suitable choice for primary protection.[4][5][6]

  • Viton®/Butyl Laminate Gloves: For extended handling or situations with higher splash potential, a glove combining a Viton® outer layer (for aromatic hydrocarbon resistance) and a butyl inner layer provides superior, broad-spectrum protection.[7]

Alternative for Incidental Contact (Double Gloving):

If only short-duration, incidental contact is anticipated, a double-gloving strategy is mandatory. This creates a multi-layered defense.

  • Inner Glove: A standard nitrile exam glove.

  • Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or neoprene.

This approach allows for the safe removal of the outer glove immediately upon contamination, preserving the integrity of the inner glove and the user's skin. Always inspect gloves for any signs of degradation, punctures, or tears before and during use.

Expert Insight: The causality behind this stringent glove recommendation lies in the compound's dual chemical nature. Aromatic hydrocarbons can cause nitrile to swell and lose its tensile strength, while ketones can permeate it. Relying on a single, inadequate barrier creates a false sense of security. The principle of using a material specifically resistant to the chemical class, like butyl rubber for ketones, is a cornerstone of chemical safety.[4][5]

Given the severe eye irritation hazard, robust eye and face protection is non-negotiable.[8][1]

  • Chemical Safety Goggles: Must be worn at all times when handling the compound, even in its sealed container. They must provide a complete seal around the eyes to protect from dust and potential splashes. Standard safety glasses with side shields are insufficient.

  • Face Shield: A full-face shield must be worn over chemical safety goggles whenever there is a significant risk of splash or aerosol generation. This includes weighing the solid powder, preparing solutions, or transferring the material between containers.

As a fine powder, this compound can easily become airborne during handling, posing a respiratory irritation risk.[8][1] All handling of the solid compound must be performed within a certified chemical fume hood or other ventilated enclosure.

If engineering controls are not feasible or during a spill cleanup, respiratory protection is required.

  • NIOSH-Approved Particulate Respirator: A minimum of an N95-rated filtering facepiece respirator should be used.[9][10] For situations with higher potential for dust generation, a powered air-purifying respirator (PAPR) with a high-efficiency particulate filter offers superior protection and comfort.[9][11]

All personnel requiring respirator use must be part of a respiratory protection program that includes medical clearance, training, and fit-testing, as mandated by OSHA standard 29 CFR 1910.134.[12]

  • Laboratory Coat: A standard, buttoned lab coat should be worn to protect the skin and personal clothing.

  • Chemical-Resistant Apron: An apron made of a material like PVC or neoprene should be worn over the lab coat when handling larger quantities or during procedures with a high splash risk.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict operational workflow minimizes the risk of exposure and contamination.

  • Designate an Area: All work with this compound should occur in a designated area, such as a specific chemical fume hood, clearly marked with the compound's identity and hazards.

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, containers), PPE, and waste containers are inside the fume hood before starting.

  • Verify Engineering Controls: Confirm the chemical fume hood is functioning correctly (check airflow monitor). Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

  • Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, goggles, face shield).

  • Minimize Dust: Handle the container and transfer the powder gently. Use a spatula to carefully scoop the material onto a weigh boat or into a receiving vessel. Avoid pouring the powder directly from the bottle, which can generate dust.[13]

  • Work Within the Hood: Keep the sash at the lowest practical height and perform all manipulations at least six inches inside the hood.

  • Seal Immediately: Tightly cap the source container as soon as the transfer is complete.

  • Clean Equipment: Decontaminate spatulas and other reusable equipment. A recommended method is to rinse with a suitable organic solvent (like ethanol, if compatible) into a designated halogenated waste container, followed by a standard cleaning procedure.

  • Clean Work Surface: Wipe down the work surface inside the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Remove the outer gloves first and dispose of them in the designated solid hazardous waste container. Wash hands thoroughly with soap and water after all work is complete.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_ops Operational Phase cluster_post Post-Operation Start Start: Prepare to Handle This compound Assess Assess Hazards: - Skin/Eye/Respiratory Irritant - Solid Powder Form Start->Assess Designate Designate Work Area (Chemical Fume Hood) Assess->Designate Verify Verify Safety Equipment (Hood, Eyewash, Shower) Designate->Verify Eye 1. Don Eye Protection: Chemical Safety Goggles Verify->Eye Body 2. Don Body Protection: Lab Coat (+/- Apron) Eye->Body Gloves 3. Don Hand Protection: Butyl Rubber or Double Gloves Body->Gloves Face 4. Don Face Shield (over goggles) Gloves->Face Resp 5. Respiratory Protection: Work in Hood or Don N95 Face->Resp Handle Perform Chemical Handling (e.g., Weighing, Transfer) Resp->Handle Decon Decontaminate Tools & Surfaces Handle->Decon Doff Doff PPE in Reverse Order Decon->Doff Dispose Segregate & Dispose of Waste (Chemical & Contaminated PPE) Doff->Dispose Wash Wash Hands Thoroughly Dispose->Wash End End Wash->End

Caption: PPE Selection & Safe Handling Workflow for this compound.

Emergency & Disposal Plans
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[8][1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For a small spill of solid material, carefully sweep or scoop it up, avoiding dust generation. Use a wet cleaning method or a HEPA-filtered vacuum for final cleanup.[13] Place all contaminated materials and cleanup debris into a sealed, labeled hazardous waste container. For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.

As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Unused compound, contaminated weigh boats, gloves, and cleaning materials must be placed in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids."

    • Liquid Waste: Solutions of the compound and solvent rinses must be collected in a separate, sealed, and labeled hazardous waste container for "Halogenated Organic Liquids."

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., Irritant).

  • Disposal: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[14] Arrangements for pickup and disposal must be made through your institution's EHS department in compliance with EPA and local regulations.[13][15] Never dispose of this chemical down the drain or in regular trash.

Spill_Response Spill Spill Occurs Alert Alert Personnel in Immediate Area Spill->Alert Assess Assess Spill Size & Risk Alert->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill LargeSpill Large or Uncontrolled Spill Assess->LargeSpill DonPPE Don Appropriate PPE: - Double Gloves (Butyl outer) - Goggles & Face Shield - N95 Respirator SmallSpill->DonPPE Is Small Evacuate Evacuate the Area LargeSpill->Evacuate Is Large Contain Contain Spill with Absorbent Pads (if liquid) or Cover with Damp Cloth (if solid) DonPPE->Contain Cleanup Carefully Scoop/Sweep Material into Waste Container Contain->Cleanup Decon Decontaminate Spill Area Cleanup->Decon Dispose Package & Label Waste Decon->Dispose Isolate Isolate the Spill Zone (Close Doors) Evacuate->Isolate ContactEHS Contact Institutional EHS/ Emergency Response Isolate->ContactEHS Await Await Professional Response ContactEHS->Await

Caption: Emergency Spill Response Protocol for this compound.

By integrating these expert-driven protocols into your laboratory's Chemical Hygiene Plan, you establish a robust framework for safety. This approach not only protects researchers but also ensures the reliability and integrity of your scientific work.

References

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  • Handling Hazardous Bulk Solids and Powders: Safety First! (n.d.). De Dietrich Process Systems. Available at: [Link]

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  • Respirator Section of Label Review Manual Chapter 10. (n.d.). U.S. Environmental Protection Agency. Available at: [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. (n.d.). StateScape. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.